B1578192 Ascalin

Ascalin

Cat. No.: B1578192
Attention: For research use only. Not for human or veterinary use.
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Description

Ascalin is a novel anti-fungal peptide isolated from the bulbs of the shallot, Allium ascalonicum . This peptide has a molecular weight of approximately 9.5 kDa and features an N-terminal sequence (YQCGQGG) that shows some similarity to chitinases from other Allium species, though it is significantly smaller in size . The primary research value of this compound lies in its unique and specific biological activities. It demonstrates a distinct anti-fungal profile, potently inhibiting the mycelial growth of the fungus Botrytis cinerea , while showing no activity against Mycosphaerella arachidicola and Fusarium oxysporum . Furthermore, this compound exhibits a potent dose-dependent inhibitory effect on Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase, with a notably low IC50 value of 10 µM. This inhibitory potency is significantly greater than that of other reported anti-fungal proteins from related species, such as the Allium tuberosum anti-fungal protein . The isolation of this compound is achieved through a multi-step purification process involving ion-exchange chromatography on DEAE-cellulose, affinity chromatography on Affi-gel blue gel, ion-exchange chromatography on SP-Sepharose, and final purification by gel filtration on Superdex 75 . Its specific mechanism of action and unique structure make it a valuable tool for researchers in virology, mycology, and plant biochemistry, particularly for studies focused on developing new antiviral and anti-fungal agents .

Properties

bioactivity

Antifungal, Antiviral

sequence

YQCGQGG

Origin of Product

United States

Foundational & Exploratory

Ascalin Peptide: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and known biological activities of the ascalin peptide. This compound, a novel peptide isolated from shallot bulbs (Allium ascalonicum), has demonstrated significant antifungal and antiviral properties. This guide consolidates the available scientific data, including its physicochemical properties and inhibitory concentrations. Detailed experimental methodologies for the isolation and characterization of this compound are presented, alongside a proposed workflow for its purification. Due to the limited publicly available information, this guide also highlights areas where further research is required to fully elucidate the peptide's mechanism of action and therapeutic potential.

Introduction

The search for novel antimicrobial and antiviral agents is a critical endeavor in the face of growing resistance to existing therapies. Natural sources, particularly plants, have historically been a rich reservoir of bioactive compounds with therapeutic potential. The Allium genus, which includes onions, garlic, and shallots, is well-known for its diverse array of secondary metabolites with demonstrated health benefits. This compound, a peptide discovered in shallot bulbs, represents a promising lead compound due to its dual action against fungal pathogens and viral enzymes. This document aims to provide a detailed technical summary of the foundational research on this compound.

Discovery and Origin

This compound was first isolated and identified by researchers at the Department of Microbiology, College of Biological Science, China Agricultural University in Beijing.[1] The peptide was extracted from the bulbs of the shallot, Allium ascalonicum (also referenced as Allium cepa var. aggregatum).[1][2] The name "this compound" is derived from its source organism.

The initial investigation revealed that this compound is a peptide with a molecular weight of 9.5 kDa.[1] Its N-terminal sequence was determined to be YQCGQGG.[1] This sequence shares some similarity with chitinases from other Allium species; however, this compound is notably smaller in molecular weight.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the this compound peptide.

ParameterValueOrganism/TargetReference
Molecular Weight9.5 kDa-[1]
Antifungal Activity (IC50)2.5 µMBotrytis cinerea
HIV-1 Reverse Transcriptase Inhibition (IC50)10 µMHIV-1 Reverse Transcriptase[1]

Experimental Protocols

While the full, detailed experimental protocols from the original discovery paper are not publicly available, this section outlines the general methodologies for the key experiments based on the published information and standard laboratory practices.

Isolation and Purification of this compound

The isolation of this compound from shallot bulbs was achieved through a multi-step chromatographic process designed to separate proteins and peptides based on their charge, affinity, and size.[1]

Starting Material: Fresh bulbs of shallot (Allium ascalonicum).

Protocol Outline:

  • Extraction: Homogenization of shallot bulbs in an appropriate buffer to create a crude protein extract.

  • Ion Exchange Chromatography (DEAE-cellulose): The crude extract is passed through a DEAE-cellulose column. This anion-exchange step separates molecules based on their net negative charge.

  • Affinity Chromatography (Affi-gel blue gel): The partially purified fraction is then subjected to affinity chromatography on an Affi-gel blue gel column. This step is often used to bind and purify proteins that interact with cibacron blue, such as certain enzymes and albumin.

  • Ion Exchange Chromatography (SP-Sepharose): A subsequent cation-exchange chromatography step using SP-Sepharose further purifies the peptide based on its net positive charge.

  • Gel Filtration (Superdex 75): The final purification step involves gel filtration chromatography on a Superdex 75 column, which separates molecules based on their size, yielding the purified this compound peptide.[1]

Antifungal Activity Assay

The antifungal activity of this compound was assessed by its ability to inhibit the mycelial growth of various fungi.[1] A standard microtiter plate-based assay is a common method for such evaluations.

Fungal Strains: Botrytis cinerea, Mycosphaerella arachidicola, and Fusarium oxysporum.[1]

General Protocol:

  • Fungal Culture: The fungi are cultured in a suitable liquid medium to promote mycelial growth.

  • Assay Setup: A 96-well microtiter plate is prepared with serial dilutions of the purified this compound peptide in the fungal growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal mycelia.

  • Incubation: The plate is incubated at an optimal temperature for fungal growth for a defined period.

  • Growth Inhibition Assessment: The growth of the fungi in the presence of this compound is compared to a control (no peptide). The IC50 value, the concentration of the peptide that inhibits 50% of fungal growth, is determined. This can be measured by assessing the optical density of the wells or by visual inspection.

This compound was found to specifically inhibit the mycelial growth of Botrytis cinerea but not Mycosphaerella arachidicola or Fusarium oxysporum.[1]

HIV-1 Reverse Transcriptase Inhibition Assay

The antiviral potential of this compound was evaluated by its ability to inhibit the enzymatic activity of HIV-1 reverse transcriptase.[1] Commercially available kits are often used for this purpose.

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and the HIV-1 reverse transcriptase enzyme is prepared in an appropriate buffer.

  • Inhibitor Addition: Serial dilutions of the this compound peptide are added to the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. If a biotin-labeled nucleotide is used, this can be done via an ELISA-like assay where the biotinylated DNA is captured on a streptavidin-coated plate and detected with a labeled antibody.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity in a control reaction without the peptide. The IC50 value is then determined.

Signaling Pathways

Currently, there is no publicly available scientific literature describing the specific signaling pathways that may be modulated by the this compound peptide. Further research is required to elucidate its mechanism of action at the molecular level.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the sequential steps involved in the purification of the this compound peptide from shallot bulbs.

Ascalin_Isolation_Workflow start Shallot Bulbs (Allium ascalonicum) homogenization Homogenization & Crude Extract start->homogenization deae DEAE-cellulose (Anion Exchange) homogenization->deae affi_gel Affi-gel blue gel (Affinity Chromatography) deae->affi_gel sp_sepharose SP-Sepharose (Cation Exchange) affi_gel->sp_sepharose superdex Superdex 75 (Gel Filtration) sp_sepharose->superdex end Purified this compound Peptide superdex->end

Caption: Workflow for the isolation and purification of the this compound peptide.

Logical Relationship of this compound's Bioactivities

This diagram shows the identified biological activities of the purified this compound peptide.

Ascalin_Bioactivity This compound This compound Peptide antifungal Antifungal Activity This compound->antifungal antiviral Antiviral Activity This compound->antiviral botrytis Inhibition of Botrytis cinerea (IC50 = 2.5 µM) antifungal->botrytis hiv_rt Inhibition of HIV-1 Reverse Transcriptase (IC50 = 10 µM) antiviral->hiv_rt

Caption: Overview of the characterized biological activities of this compound.

Conclusion and Future Directions

The this compound peptide, isolated from shallot bulbs, demonstrates promising antifungal and antiviral properties. Its specificity for Botrytis cinerea and its potent inhibition of HIV-1 reverse transcriptase in vitro suggest its potential as a lead compound for the development of new therapeutic agents. However, significant gaps in our understanding of this compound remain. Future research should focus on:

  • Full Amino Acid Sequencing: Determining the complete primary structure of the peptide.

  • Three-Dimensional Structure: Elucidating the tertiary structure of this compound to understand its structure-function relationship.

  • Mechanism of Action: Investigating the molecular mechanisms by which this compound exerts its antifungal and antiviral effects, including the identification of any associated signaling pathways.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models.

  • Synthesis: Developing a method for the chemical synthesis of this compound to ensure a consistent and scalable supply for further research and development.

Addressing these research questions will be crucial in determining the viability of this compound as a candidate for clinical development.

References

Ascalin: A Technical Guide on its Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ascalin, a peptide derived from shallot bulbs (Allium ascalonicum), has demonstrated notable and specific antifungal properties. This document provides a comprehensive technical overview of the current scientific knowledge regarding this compound's role as an antifungal agent. It consolidates available quantitative data, details the experimental protocols for its isolation and assessment, and visually represents its known activity spectrum and discovery workflow. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antifungal therapeutics.

Introduction and Physicochemical Properties

This compound is a novel 9.5 kDa peptide isolated from the bulbs of the shallot, Allium ascalonicum.[1] Its N-terminal sequence has been identified as YQCGQGG, which bears some resemblance to chitinases from other Allium species, although this compound is significantly smaller in molecular weight.[1] Beyond its antifungal capabilities, this compound has also been shown to inhibit the activity of HIV-1 reverse transcriptase.[1]

In Vitro Antifungal Activity

The antifungal activity of purified this compound has been characterized against a limited range of fungal species. It exhibits potent inhibitory effects on the mycelial growth of the phytopathogen Botrytis cinerea.[1][2] However, it does not show similar activity against Mycosphaerella arachidicola or Fusarium oxysporum, suggesting a specific mode of action.[1]

While the direct action of purified this compound on Candida albicans has not been reported, aqueous and ethanolic extracts of shallot, which contain this compound, have been shown to inhibit the growth and biofilm formation of this medically important yeast.[3][4] This suggests that this compound may contribute to the overall antifungal effect of shallot extracts and warrants further investigation into its activity against Candida species.

Quantitative Antifungal Data

The following table summarizes the known quantitative data for this compound's antifungal activity.

Fungal SpeciesAssay TypeMetricValueReference
Botrytis cinereaMycelial Growth InhibitionIC502.5 µM[2]
Mycosphaerella arachidicolaMycelial Growth InhibitionActivityInactive[1]
Fusarium oxysporumMycelial Growth InhibitionActivityInactive[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of this compound's antifungal action has not yet been elucidated. Consequently, the specific signaling pathways within fungal cells that are modulated by this compound remain unknown. Future research should focus on transcriptomic and proteomic analyses of this compound-treated fungal cells, as well as binding assays, to identify its molecular targets and unravel its mechanism of action.

Experimental Protocols

Isolation of this compound from Allium ascalonicum

The purification of this compound is achieved through a multi-step chromatographic process designed to isolate the peptide from a crude extract of shallot bulbs.[1]

Protocol:

  • Preparation of Crude Extract: Homogenize fresh shallot bulbs in a suitable buffer.

  • Centrifugation: Clarify the homogenate by centrifugation to remove cellular debris.

  • Ion Exchange Chromatography (Step 1): Apply the supernatant to a DEAE-cellulose column and elute with a salt gradient.

  • Affinity Chromatography: Subject the active fractions to affinity chromatography on an Affi-gel blue gel column.

  • Ion Exchange Chromatography (Step 2): Further purify the eluted protein on an SP-Sepharose column.

  • Gel Filtration: Perform a final purification step using gel filtration chromatography on a Superdex 75 column to obtain purified this compound.

  • Verification: Confirm the purity and molecular weight of the final product using SDS-PAGE.

cluster_0 This compound Isolation Workflow start Fresh Shallot Bulbs (Allium ascalonicum) homogenization Homogenization & Clarification start->homogenization deae DEAE-Cellulose (Anion Exchange) homogenization->deae affi Affi-gel Blue Gel (Affinity Chromatography) deae->affi sp SP-Sepharose (Cation Exchange) affi->sp superdex Superdex 75 (Gel Filtration) sp->superdex end Purified this compound (9.5 kDa) superdex->end

Workflow for the isolation and purification of this compound.
Antifungal Activity Assay (Mycelial Growth Inhibition)

The antifungal activity of this compound is typically assessed by measuring the inhibition of mycelial growth in a liquid or solid medium.

Protocol:

  • Fungal Culture: Grow the desired fungal species (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.

  • Inoculum Preparation: Prepare a spore suspension or mycelial disc from the fresh culture.

  • Assay Setup: In a sterile microtiter plate or petri dish, add a defined medium containing serial dilutions of purified this compound.

  • Inoculation: Inoculate each well or plate with the fungal inoculum. Include a positive control (a known antifungal agent) and a negative control (no this compound).

  • Incubation: Incubate the plates at the optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Data Collection: Measure the fungal growth (e.g., optical density for liquid cultures, colony diameter for solid cultures).

  • Analysis: Calculate the percentage of growth inhibition relative to the negative control and determine the IC50 value.

Visualizations

cluster_inhibited Inhibited Species cluster_not_inhibited Non-Inhibited Species This compound This compound botrytis Botrytis cinerea (IC50 = 2.5 µM) This compound->botrytis Inhibits myco Mycosphaerella arachidicola This compound->myco No Effect fusarium Fusarium oxysporum This compound->fusarium No Effect

Antifungal spectrum of purified this compound.

Conclusion and Future Directions

This compound is a promising antifungal peptide with specific and potent activity against Botrytis cinerea. The available data, though limited, establishes this compound as a viable candidate for further investigation. Key areas for future research include:

  • Broad-Spectrum Screening: Evaluating the activity of purified this compound against a wider range of pathogenic fungi, particularly Candida species and other clinically relevant yeasts and molds.

  • Mechanism of Action Studies: Elucidating the molecular target and signaling pathways affected by this compound to understand its antifungal mechanism.

  • In Vivo Efficacy: Assessing the effectiveness of this compound in animal models of fungal infections.

  • Synergy Studies: Investigating potential synergistic effects when this compound is combined with existing antifungal drugs.

A deeper understanding of this compound's properties will be crucial for its potential development as a novel therapeutic agent.

References

HIV-1 Reverse Transcriptase Inhibition by Ascalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of Ascalin, a peptide derived from shallot bulbs (Allium ascalonicum), on Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). This document collates the available quantitative data, outlines detailed experimental methodologies for assessing HIV-1 RT inhibition, and presents visual representations of the inhibitory mechanism and experimental workflows.

Introduction

This compound is a 9.5 kDa peptide with the N-terminal sequence YQCGQGG.[1] It has been identified as an inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus.[1] Understanding the kinetic parameters and the mechanism of this inhibition is crucial for evaluating its potential as an antiviral agent. This guide serves as a technical resource for researchers engaged in the study of novel anti-HIV-1 compounds.

Quantitative Data on this compound's Inhibitory Activity

The primary reported quantitative measure of this compound's efficacy against HIV-1 RT is its half-maximal inhibitory concentration (IC50). The available data is summarized in the table below. To date, further detailed kinetic parameters such as the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive) have not been extensively published. For comparative purposes, its antifungal activity is also included.

Parameter Value Target Reference
IC5010 µMHIV-1 Reverse Transcriptase[1]
IC502.5 µMBotrytis cinerea[2]

Experimental Protocols

While the precise, detailed experimental protocol used for the initial determination of this compound's IC50 is not fully available in the public domain, this section outlines a standard, widely accepted methodology for an in vitro HIV-1 Reverse Transcriptase inhibition assay. This protocol is based on commonly used commercial kits and published research methodologies.[3][4]

Principle of the Assay

The in vitro HIV-1 RT inhibition assay is a colorimetric method that measures the amount of DNA synthesized by the enzyme. The assay relies on the ability of HIV-1 RT to synthesize a DNA strand from an RNA template. This newly synthesized DNA is then quantified, and the reduction in DNA synthesis in the presence of an inhibitor is used to determine its potency.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (containing dNTPs, including digoxigenin-labeled dUTP)

  • Template-Primer (e.g., poly(A)•oligo(dT))

  • Lysis Buffer

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., ABTS)

  • Stop Solution

  • Wash Buffer

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Nevirapine)

  • Microplate reader

Assay Procedure
  • Preparation of Reagents: All reagents, including the test compound (this compound) and control inhibitor, should be prepared to the desired concentrations in the appropriate buffers. A serial dilution of the inhibitors is necessary to determine the IC50 value.

  • Reaction Setup:

    • Negative Control (No Enzyme): Add reaction mix and lysis buffer to designated wells.

    • Positive Control (No Inhibitor): Add reaction mix and diluted HIV-1 RT to designated wells.

    • Test Wells: Add reaction mix, diluted HIV-1 RT, and various concentrations of this compound to the remaining wells.

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours to allow for the reverse transcription reaction to occur.

  • Capture of DNA Product: Transfer the reaction mixtures to the streptavidin-coated microplate and incubate for the recommended time to allow the biotinylated DNA product to bind to the streptavidin.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the anti-digoxigenin-HRP conjugate to each well and incubate to allow binding to the digoxigenin-labeled DNA.

  • Washing: Repeat the washing step to remove the unbound antibody-HRP conjugate.

  • Signal Development: Add the HRP substrate to each well and incubate at room temperature until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

Data Analysis

The percentage of inhibition is calculated for each concentration of the inhibitor using the following formula:

% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Proposed Mechanism of Action

While the exact mechanism of this compound's inhibition of HIV-1 RT has not been elucidated, it is likely to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI) given its peptide nature. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[5][6]

G General Mechanism of NNRTI Action cluster_0 Normal Reverse Transcription cluster_1 Inhibition by NNRTI (e.g., this compound) RT HIV-1 RT dNTP dNTPs RT->dNTP Binds Template RNA Template RT->Template Binds RT_Inhibited Inactive RT Complex RT->RT_Inhibited Conformational Change DNA Viral DNA dNTP->DNA Incorporation Template->DNA Synthesis Inhibitor This compound (NNRTI) Inhibitor->RT RT_Inhibited->dNTP Binding Blocked RT_Inhibited->DNA Synthesis Inhibited

Caption: Proposed mechanism of HIV-1 RT inhibition by this compound as an NNRTI.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro HIV-1 Reverse Transcriptase inhibition assay described in the experimental protocols section.

G Workflow for HIV-1 RT Inhibition Assay A Prepare Reagents (this compound, Controls, RT) B Set up 96-well Plate (Test, Positive, Negative Controls) A->B C Incubate at 37°C (Reverse Transcription) B->C D Transfer to Streptavidin Plate (DNA Capture) C->D E Wash Plate D->E F Add Anti-Digoxigenin-HRP E->F G Wash Plate F->G H Add HRP Substrate (Color Development) G->H I Add Stop Solution H->I J Read Absorbance I->J K Calculate % Inhibition & IC50 J->K

Caption: Experimental workflow for determining HIV-1 RT inhibition.

References

Ascalin: A Technical Guide on its Molecular Characteristics and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascalin is a peptide isolated from shallot bulbs (Allium ascalonicum) that has demonstrated significant biological activity, including antifungal and antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its molecular weight, amino acid sequence, and mechanisms of action. The information is presented to support further research and potential therapeutic development.

Molecular Characteristics

The molecular weight of this compound has been determined to be 9.5 kDa.[1] This was established through methods including gel filtration and SDS-PAGE during its isolation and characterization. While the full amino acid sequence of the 9.5 kDa protein has not been fully elucidated, the N-terminal sequence has been identified.

Quantitative Data Summary
PropertyValueMethod of DeterminationReference
Molecular Weight9.5 kDaGel Filtration, SDS-PAGE[1]
N-Terminal Amino Acid SequenceYQCGQGGEdman Degradation[1]
Amino Acid Composition (of the N-terminal fragment)H-Tyr-Gln-Cys-Gly-Gln-Gly-Gly-NH2Direct Protein Sequencing[2]
Molecular Weight (of the N-terminal fragment)712 DaMass Spectrometry[2]

Experimental Protocols

The isolation and characterization of this compound from shallot bulbs involved a multi-step purification and analysis process. The following sections detail the general methodologies employed.

Isolation and Purification of this compound

This compound was isolated from the bulbs of the shallot, Allium ascalonicum, using a combination of chromatographic techniques designed to separate proteins based on their charge, affinity, and size.[1]

Protocol Outline:

  • Extraction: Shallot bulbs were homogenized in a suitable buffer to extract the total protein content.

  • Ion Exchange Chromatography (DEAE-cellulose): The crude protein extract was first subjected to anion exchange chromatography on a DEAE-cellulose column. This step separates proteins based on their net negative charge.

  • Affinity Chromatography (Affi-gel blue gel): The partially purified fraction was then applied to an Affi-gel blue gel column. This matrix has an affinity for a variety of enzymes and other proteins.

  • Ion Exchange Chromatography (SP-Sepharose): A subsequent cation exchange chromatography step on an SP-Sepharose column was performed to further purify the protein based on its net positive charge.

  • Gel Filtration (Superdex 75): The final purification step involved size exclusion chromatography on a Superdex 75 column, which separates molecules based on their size. The fraction corresponding to a molecular weight of 9.5 kDa was collected.[1]

Molecular Weight Determination by SDS-PAGE

The molecular weight of the purified this compound was determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protocol Outline:

  • Sample Preparation: The purified this compound sample was denatured by heating in the presence of SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) to break disulfide bonds and impart a uniform negative charge.

  • Electrophoresis: The denatured sample, along with a set of standard proteins of known molecular weights, was loaded onto a polyacrylamide gel. An electric field was applied, causing the proteins to migrate through the gel towards the positive electrode.

  • Staining and Visualization: After electrophoresis, the gel was stained with a protein-binding dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Molecular Weight Estimation: The migration distance of the this compound band was compared to the migration distances of the molecular weight standards. A standard curve was generated by plotting the logarithm of the molecular weight of the standards against their relative migration distance. The molecular weight of this compound was then interpolated from this curve.

N-Terminal Amino Acid Sequencing by Edman Degradation

The N-terminal amino acid sequence of this compound was determined using the Edman degradation method.

Protocol Outline:

  • Coupling: The purified this compound peptide was reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively reacts with the free N-terminal amino group of the peptide.

  • Cleavage: The derivatized N-terminal amino acid was then selectively cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.

  • Conversion and Identification: The thiazolinone derivative was converted to a more stable phenylthiohydantoin (PTH)-amino acid, which was then identified using high-performance liquid chromatography (HPLC).

  • Repetitive Cycles: The remaining peptide, now one amino acid shorter, was subjected to subsequent cycles of Edman degradation to sequentially identify the following amino acids. This process was repeated to determine the N-terminal sequence YQCGQGG.[1]

Biological Activities and Mechanisms of Action

This compound has demonstrated notable antifungal and antiviral activities. The following sections describe these properties and the current understanding of their underlying mechanisms.

Antifungal Activity

This compound exhibits specific antifungal activity, notably inhibiting the mycelial growth of the fungus Botrytis cinerea.[1] The general mechanism of action for many antifungal compounds derived from Allium species involves the interaction with sulfhydryl (SH) groups of target proteins in the fungus, leading to the disruption of essential cellular processes.

Antifungal_Mechanism This compound This compound FungalCell Fungal Cell (e.g., Botrytis cinerea) This compound->FungalCell Interacts with SH_Proteins Sulfhydryl (SH) Groups of Fungal Proteins This compound->SH_Proteins Reacts with FungalCell->SH_Proteins Disruption Disruption of Protein Function & Cellular Processes SH_Proteins->Disruption Inhibition Inhibition of Mycelial Growth Disruption->Inhibition HIV1_RT_Inhibition This compound This compound HIV1_RT HIV-1 Reverse Transcriptase This compound->HIV1_RT Inhibits Viral_DNA Viral DNA HIV1_RT->Viral_DNA Synthesizes Viral_RNA Viral RNA Viral_RNA->HIV1_RT Template Replication_Blocked Viral Replication Blocked

References

A Comprehensive Technical Guide to the Structure and Function of Apoptosis-associated Speck-like Protein (ASC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the structure, function, and signaling pathways of the Apoptosis-associated speck-like protein (ASC), a critical adaptor protein in the inflammatory response. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and drug discovery.

Introduction

Apoptosis-associated speck-like protein (ASC), also known as PYCARD, is a key adaptor molecule that plays a central role in the innate immune system. It is essential for the assembly and activation of the inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis. Due to its critical role in inflammation, ASC and the inflammasome pathway are significant targets for therapeutic intervention in a wide range of inflammatory and autoimmune diseases.

ASC Protein Structure

ASC is a 22-kDa protein composed of two distinct death-fold domains: a pyrin domain (PYD) at the N-terminus and a caspase activation and recruitment domain (CARD) at the C-terminus. These two domains are connected by a flexible linker region. This bipartite structure is fundamental to its function as an adaptor protein, enabling it to bridge the interaction between upstream inflammasome sensors and downstream effector caspases.

The PYD domain of ASC facilitates its interaction with the PYD domains of various inflammasome sensor proteins, such as those in the NLR (Nucleotide-binding domain and Leucine-rich Repeat-containing) family (e.g., NLRP3) and the AIM2 (Absent in Melanoma 2) sensor. The CARD domain, in turn, recruits pro-caspase-1 through a homotypic CARD-CARD interaction.

Table 1: Quantitative Data on Human ASC Protein Structure

ParameterValue
Amino Acid Count 195
Molecular Weight 21.6 kDa
N-terminal Domain Pyrin Domain (PYD) (residues 1-91)
C-terminal Domain Caspase Recruitment Domain (CARD) (residues 104-187)
UniProt Accession Number Q9ULZ3

ASC Function and Signaling Pathway

The primary function of ASC is to act as a central scaffold for the assembly of the inflammasome complex. This process is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by inflammasome sensor proteins.

Upon activation, the sensor protein oligomerizes and recruits ASC via PYD-PYD interactions. This initial recruitment triggers a nucleation event, leading to the rapid polymerization of ASC into large, filamentous structures known as ASC specks. These specks serve as a platform for the recruitment and activation of pro-caspase-1 through CARD-CARD interactions. The proximity of pro-caspase-1 molecules within the ASC speck facilitates their auto-cleavage and activation.

Activated caspase-1 then cleaves the immature pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell. Additionally, activated caspase-1 can cleave gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptotic cell death.

ASC_Signaling_Pathway cluster_0 Cellular Insult cluster_1 Inflammasome Sensor cluster_2 Adaptor Protein cluster_3 Effector Caspase cluster_4 Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 / AIM2 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits (PYD-PYD) ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits (CARD-CARD) Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b IL-1β / IL-18 ProIL1b->IL1b Matures Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces

ASC-Mediated Inflammasome Signaling Pathway

Experimental Protocols

The study of ASC and inflammasome activation involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

This protocol is designed to verify the interaction between ASC and an inflammasome sensor protein like NLRP3 in a cellular context.

CoIP_Workflow start 1. Cell Lysis Lyse cells expressing tagged NLRP3 and ASC. incubation 2. Antibody Incubation Incubate lysate with anti-tag antibody (e.g., anti-FLAG). start->incubation beads 3. Immunoprecipitation Add Protein A/G beads to pull down antibody-protein complexes. incubation->beads wash 4. Washing Wash beads to remove non-specific binding. beads->wash elution 5. Elution Elute bound proteins from the beads. wash->elution analysis 6. Western Blot Analysis Probe for ASC and tagged NLRP3. elution->analysis

Co-immunoprecipitation Experimental Workflow

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with expression plasmids for FLAG-tagged NLRP3 and HA-tagged ASC.

  • Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.

    • Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the HA-tag (to detect ASC) and the FLAG-tag (to detect NLRP3).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation, using fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment:

    • Plate immortalized bone marrow-derived macrophages (iBMDMs) on glass coverslips.

    • Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of inflammasome components.

    • Stimulate the cells with an inflammasome activator, such as nigericin (10 µM) or ATP (5 mM), for 1-2 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody against ASC overnight at 4°C.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

  • Microscopy and Image Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of cells containing ASC specks by counting at least 100 cells per condition.

Therapeutic Implications

The central role of ASC in mediating inflammation makes it an attractive target for the development of novel anti-inflammatory therapeutics. Strategies for targeting the ASC-mediated inflammatory pathway include:

  • Inhibition of ASC Polymerization: Small molecules that directly bind to ASC and prevent its oligomerization into specks could effectively block inflammasome activation.

  • Disruption of ASC-Sensor or ASC-Caspase-1 Interactions: Targeting the PYD-PYD or CARD-CARD interfaces with small molecules or biologics could prevent the assembly of a functional inflammasome complex.

  • Targeting Upstream Sensors: Inhibiting the activation of sensor proteins like NLRP3 would prevent the initial recruitment of ASC.

The development of potent and specific inhibitors of the ASC-dependent inflammasome pathway holds great promise for the treatment of a wide array of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.

The Biological Activity of Ascalin from Shallot Bulbs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascalin, a novel peptide isolated from shallot bulbs (Allium ascalonicum), has demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its antifungal, anti-HIV, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound and shallot bulb extracts.

Table 1: Antifungal and Anti-HIV Activity of this compound

Biological ActivityTest Organism/TargetParameterValueReference
AntifungalBotrytis cinereaMycelial Growth InhibitionEffective
AntifungalMycosphaerella arachidicolaMycelial Growth InhibitionIneffective
AntifungalFusarium oxysporumMycelial Growth InhibitionIneffective
Anti-HIVHIV-1 Reverse TranscriptaseIC5010 µM

Table 2: Anticancer Activity of Shallot Bulb Extracts

Cell LineExtract TypeAssayParameterValueReference
JurkatAqueousCytotoxicityIC50100 µg/mL[1]
K562AqueousCytotoxicityIC50100 µg/mL[1]
Wehi164AqueousCytotoxicityIC50400 µg/mL[1]
HUVEC (normal)AqueousCytotoxicityIC50> 1000 µg/mL[1]
HepG2EthanolicCytotoxicity (MTT)IC5050 µg/mL[2]

Table 3: Anti-inflammatory Activity of Aqueous Shallot Bulb Extract

AssayAnimal ModelDoseInhibition of Vascular PermeabilityReference
Acetic acid-induced vascular permeabilityMice25 mg/kg10.2%[1]
Acetic acid-induced vascular permeabilityMice50 mg/kg21.4%[1]
Acetic acid-induced vascular permeabilityMice100 mg/kg38.3%[1]
Acetic acid-induced vascular permeabilityMice200 mg/kg80.1%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isolation and Purification of this compound from Shallot Bulbs

This protocol is based on the method described by Wang and Ng (2002).

Objective: To isolate and purify the this compound peptide from shallot bulbs.

Materials:

  • Fresh shallot bulbs (Allium ascalonicum)

  • Distilled water

  • DEAE-cellulose column

  • Affi-gel blue gel column

  • SP-Sepharose column

  • Superdex 75 gel filtration column

  • Chromatography system (e.g., FPLC)

  • Freeze-dryer

Procedure:

  • Extraction: Homogenize fresh shallot bulbs in distilled water.

  • Centrifugation: Centrifuge the homogenate to remove solid debris.

  • Ion Exchange Chromatography (Anion): Load the supernatant onto a DEAE-cellulose column. Elute the unbound fraction.

  • Affinity Chromatography: Apply the unbound fraction from the previous step to an Affi-gel blue gel column. Elute the bound proteins.

  • Ion Exchange Chromatography (Cation): Load the eluted fraction from the affinity column onto an SP-Sepharose column. Elute with a salt gradient.

  • Gel Filtration Chromatography: Apply the active fraction from the SP-Sepharose column to a Superdex 75 gel filtration column to separate proteins based on size.

  • Purity Analysis: Assess the purity of the isolated this compound using SDS-PAGE.

  • Lyophilization: Lyophilize the purified this compound for storage.

cluster_extraction Extraction and Clarification cluster_purification Purification Cascade start Fresh Shallot Bulbs homogenize Homogenize in Distilled Water start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant deae DEAE-Cellulose (Anion Exchange) supernatant->deae Load Supernatant affi_gel Affi-gel Blue Gel (Affinity) deae->affi_gel Load Unbound Fraction sp_sepharose SP-Sepharose (Cation Exchange) affi_gel->sp_sepharose Load Eluted Fraction superdex Superdex 75 (Gel Filtration) sp_sepharose->superdex Load Active Fraction purified_this compound Purified this compound superdex->purified_this compound

Caption: Workflow for the isolation and purification of this compound. (Within 100 characters)
MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and cytotoxicity.[2]

Objective: To determine the cytotoxic effect of a substance on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the test substance (e.g., shallot extract) and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

start Seed Cancer Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Test Compound/ Vehicle Control incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay. (Within 100 characters)
Griess Assay for Nitric Oxide Production (Anti-inflammatory Activity)

This protocol measures nitric oxide (NO) production by macrophages, a key indicator of inflammation.

Objective: To quantify the inhibitory effect of a substance on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 96-well microplates

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test substance for a specified time.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess Reagent (freshly mixed Parts A and B) and incubate in the dark for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is currently limited, based on the known activities of compounds from Allium species and the general mechanisms of anticancer and anti-inflammatory agents, we can propose the following hypothetical pathways.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of shallot extracts, and potentially this compound, are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.

cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding NF-κB Binds to DNA NFkB_translocation->NFkB_binding gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_binding->gene_expression Inflammation Inflammation gene_expression->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound. (Within 100 characters)
Proposed Anticancer Signaling Pathway

The anticancer activity of compounds from Allium species is often associated with the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is crucial for cell proliferation and survival.

cluster_stimulus Growth Factor Signaling cluster_pathway MAPK Signaling Pathway cluster_response Cancer Progression GF Growth Factors Ras Ras Activation GF->Ras Raf Raf Activation Ras->Raf MEK MEK Activation Raf->MEK ERK ERK Activation MEK->ERK Transcription Transcription Factor Activation ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Cancer Tumor Growth Proliferation->Cancer This compound This compound This compound->Raf Inhibits

Caption: Proposed inhibition of the MAPK pathway by this compound. (Within 100 characters)

Conclusion

This compound, a peptide from shallot bulbs, exhibits a multifaceted biological profile with significant antifungal, anti-HIV, and potential anticancer and anti-inflammatory activities. The data and protocols presented in this guide offer a solid foundation for further research into its mechanisms of action and therapeutic potential. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully unlock its promise as a lead compound for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the N-terminal Sequence of the Ascalin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the N-terminal sequence of the Ascalin peptide, a bioactive compound isolated from shallot bulbs (Allium ascalonicum). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows.

Introduction to this compound

This compound is a peptide demonstrating notable anti-fungal and potential antiviral properties.[1][2] Isolated from shallot bulbs, this peptide has been characterized by its specific N-terminal amino acid sequence and its inhibitory effects on fungal growth and viral enzymes.[1] Its unique biological activities make it a subject of interest for further research and potential therapeutic applications.

Quantitative Data Summary

The primary quantitative characteristics of the this compound peptide are summarized in the table below. This data is derived from both the initial isolation and characterization studies and specifications of its synthetic counterpart.

ParameterValueSource
N-terminal Sequence YQCGQGG (H-Tyr-Gln-Cys-Gly-Gln-Gly-Gly-NH2)[1][2]
Molecular Weight 9.5 kDa (Native)[1]
710.7 g/mol (Synthetic, 7-mer)[2]
Molecular Formula C28H42N10O10S (Synthetic, 7-mer)[2]
Biological Activity (IC50) 10 µM (for HIV-1 reverse transcriptase inhibition)[1]
Purity (HPLC) 97.9% (Synthetic)[2]

Note: The discrepancy in molecular weight between the native and synthetic peptide is significant. The 9.5 kDa value corresponds to the full peptide isolated from shallots, while the 710.7 g/mol value corresponds to the commercially available 7-amino acid N-terminal fragment.

Experimental Protocols

The determination of the N-terminal sequence of this compound and its isolation involves a series of sophisticated biochemical techniques. The methodologies are detailed below.

The isolation of this compound from shallot bulbs is a multi-step process designed to separate the peptide from a complex mixture of proteins and other molecules.[1] The protocol employs several chromatographic techniques in sequence to achieve a high degree of purity.

Protocol:

  • Extraction: Homogenization of shallot bulb tissue in a suitable buffer to create a crude extract.

  • Ion Exchange Chromatography (DEAE-cellulose): The crude extract is passed through a DEAE-cellulose column. This anion-exchange step separates molecules based on their net negative charge.

  • Affinity Chromatography (Affi-gel blue gel): The partially purified fraction is then applied to an Affi-gel blue gel column. This step selectively binds proteins that have an affinity for the dye ligand, further purifying the sample.

  • Ion Exchange Chromatography (SP-Sepharose): The eluate from the affinity column is subjected to cation-exchange chromatography using an SP-Sepharose column to separate molecules based on their net positive charge.

  • Gel Filtration Chromatography (Superdex 75): The final purification step involves gel filtration on a Superdex 75 column. This separates molecules based on their size, yielding the purified this compound peptide.[1]

The N-terminal sequence of the purified this compound was determined to be YQCGQGG.[1] This is typically achieved using the Edman degradation method, a stepwise process of sequencing amino acids from the N-terminus of a peptide.[3][4][5]

Protocol:

  • Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively attaches to the free amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) derivative.[4][5]

  • Cleavage: The PTC-derivatized N-terminal amino acid is then cleaved from the rest of the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).[5][6] This cleavage results in the formation of a thiazolinone derivative of the amino acid and the original peptide shortened by one residue.

  • Conversion: The unstable thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[3][5]

  • Identification: The specific PTH-amino acid is identified using techniques such as High-Performance Liquid Chromatography (HPLC) by comparing its retention time to known standards.[4]

  • Repetition: The shortened peptide is then subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the desired length of the N-terminal sequence is determined.[3][5]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways activated by the this compound peptide. Further research is required to elucidate the molecular mechanisms through which this compound exerts its anti-fungal and other biological effects.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols section.

G Isolation and Purification of this compound cluster_0 Extraction cluster_1 Chromatography Series cluster_2 Final Product start Shallot Bulbs homogenize Homogenization in Buffer start->homogenize crude Crude Extract homogenize->crude deae DEAE-cellulose (Anion Exchange) crude->deae Step 1 affi Affi-gel blue gel (Affinity) deae->affi Step 2 sp SP-Sepharose (Cation Exchange) affi->sp Step 3 superdex Superdex 75 (Gel Filtration) sp->superdex Step 4 end Purified this compound superdex->end

Caption: Workflow for the isolation and purification of this compound peptide.

G Edman Degradation Cycle for N-terminal Sequencing cluster_0 Initial Peptide cluster_1 Reaction Steps cluster_2 Analysis cluster_3 Resulting Peptide peptide_start Peptide (N-terminus: NH2-AA1-AA2-...) coupling 1. Coupling with PITC peptide_start->coupling cleavage 2. Cleavage with TFA coupling->cleavage conversion 3. Conversion to PTH-AA cleavage->conversion peptide_short Shortened Peptide (N-terminus: NH2-AA2-...) cleavage->peptide_short hplc 4. Identification of PTH-AA1 (e.g., via HPLC) conversion->hplc peptide_short->coupling Repeat Cycle

Caption: Logical workflow of the Edman degradation cycle.

References

Specificity of Ascalin's Anti-Fungal Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascalin, a 9.5 kDa peptide isolated from shallot (Allium ascalonicum) bulbs, has demonstrated specific anti-fungal properties. This document provides a comprehensive overview of the current understanding of this compound's specificity, its known physicochemical properties, and detailed experimental protocols for its study. The information is intended to serve as a technical guide for researchers and professionals in the fields of mycology, drug discovery, and agricultural science. While the precise mechanism of action and associated signaling pathways remain to be fully elucidated, this guide synthesizes the available data to facilitate further investigation into this promising anti-fungal agent.

Physicochemical Properties of this compound

This compound is a peptide with distinct characteristics that have been determined through biochemical analysis.[1] A summary of these properties is presented in Table 1. The N-terminal sequence shows some similarity to chitinases from other Allium species, although this compound itself is significantly smaller.[1][2]

PropertyValueReference
Molecular Weight 9.5 kDa[1]
N-terminal Sequence YQCGQGG[1][2]
Source Bulbs of Allium ascalonicum (shallot)[1]

Specificity of Anti-Fungal Activity

The anti-fungal activity of this compound has been shown to be specific to certain fungal species. It exhibits potent inhibitory effects on the mycelial growth of Botrytis cinerea, a common plant pathogen.[1][2][3] In contrast, it does not inhibit the growth of Mycosphaerella arachidicola and Fusarium oxysporum under similar conditions.[1][2] This specificity suggests a targeted mechanism of action. The quantitative data on this compound's anti-fungal activity is summarized in Table 2.

Fungal SpeciesEffect of this compoundIC₅₀Reference
Botrytis cinerea Mycelial growth inhibition2.5 µM[3]
Mycosphaerella arachidicola No inhibitionN/A[1][2]
Fusarium oxysporum No inhibitionN/A[1][2]

Proposed Mechanism of Action (Hypothetical)

The exact mechanism of this compound's anti-fungal action has not been definitively determined. However, its N-terminal sequence similarity to chitinases suggests a potential interaction with the fungal cell wall.[1][2] Chitin is a crucial structural component of the cell walls of many fungi. It is hypothesized that this compound may bind to or disrupt chitin synthesis, leading to a compromise in cell wall integrity and subsequent inhibition of mycelial growth. This proposed mechanism is depicted in the following diagram.

G Hypothetical Mechanism of this compound Action cluster_0 This compound Peptide cluster_1 Fungal Cell cluster_2 Proposed Interaction cluster_3 Outcome A This compound (9.5 kDa) E Binding to Chitin or Inhibition of Chitin Synthase A->E Targets B Fungal Cell Wall (Chitin-rich) C Cell Membrane F Disruption of Cell Wall Integrity B->F Leads to D Cytoplasm E->B Acts on G Inhibition of Mycelial Growth F->G Results in

Caption: Hypothetical mechanism of this compound's anti-fungal action.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and assessment of the anti-fungal specificity of this compound. These protocols are based on established techniques in protein purification and mycology.

Isolation and Purification of this compound

The purification of this compound from shallot bulbs involves a multi-step chromatographic process to isolate the peptide based on its physicochemical properties.[1]

Materials:

  • Fresh shallot bulbs (Allium ascalonicum)

  • Extraction buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • DEAE-cellulose column

  • Affi-gel blue gel column

  • SP-Sepharose column

  • Superdex 75 gel filtration column

  • Spectrophotometer

  • SDS-PAGE equipment

Protocol:

  • Extraction: Homogenize fresh shallot bulbs in extraction buffer. Centrifuge the homogenate to remove solid debris and collect the supernatant.

  • Ion Exchange Chromatography (DEAE-cellulose): Load the supernatant onto a DEAE-cellulose column. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl in extraction buffer). Collect fractions and assay for anti-fungal activity.

  • Affinity Chromatography (Affi-gel blue gel): Pool the active fractions and apply them to an Affi-gel blue gel column. Elute the bound proteins according to the manufacturer's instructions. Collect fractions and assay for anti-fungal activity.

  • Ion Exchange Chromatography (SP-Sepharose): Load the active fractions from the affinity chromatography step onto an SP-Sepharose column. Elute with a salt gradient. Collect fractions and assay for anti-fungal activity.

  • Gel Filtration Chromatography (Superdex 75): Concentrate the active fractions and apply them to a Superdex 75 gel filtration column to separate proteins based on size.

  • Purity Analysis: Assess the purity of the final this compound sample by SDS-PAGE. A single band at approximately 9.5 kDa indicates a pure sample.

Mycelial Growth Inhibition Assay

This assay is used to determine the specific anti-fungal activity of this compound against different fungal species.

Materials:

  • Pure cultures of Botrytis cinerea, Mycosphaerella arachidicola, and Fusarium oxysporum

  • Potato Dextrose Agar (PDA) plates

  • Purified this compound

  • Sterile water or appropriate buffer

  • Sterile cork borer

  • Incubator

Protocol:

  • Fungal Culture Preparation: Grow each fungal species on PDA plates until the mycelia cover a significant portion of the plate.

  • Plate Preparation: Prepare fresh PDA plates.

  • Inoculation: Using a sterile cork borer, cut a small disc of mycelia from the edge of the actively growing fungal cultures and place it in the center of a new PDA plate.

  • Application of this compound: Create small wells in the agar at a fixed distance from the central mycelial disc. Pipette different concentrations of purified this compound into the wells. Use a sterile buffer or water as a negative control.

  • Incubation: Incubate the plates at the optimal growth temperature for each fungus (e.g., 25°C).

  • Data Collection: Measure the radius of the fungal colony in the direction of the wells containing this compound and the control wells at regular intervals (e.g., every 24 hours) until the control colony has reached a predetermined size.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(Radius_control - Radius_treated) / Radius_control] * 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

G Workflow for Determining Anti-Fungal Specificity cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Analysis cluster_3 Conclusion A Prepare pure fungal cultures (B. cinerea, M. arachidicola, F. oxysporum) C Inoculate PDA plates with fungal mycelia A->C B Isolate and purify this compound D Apply different concentrations of this compound to wells in the agar B->D C->D E Incubate plates at optimal temperature D->E F Measure mycelial growth inhibition E->F G Calculate percentage of inhibition F->G H Determine IC50 value G->H I Assess specificity based on differential inhibition H->I

Caption: Experimental workflow for anti-fungal specificity testing.

Conclusion

This compound is a peptide from shallots with demonstrated specific anti-fungal activity against Botrytis cinerea. Its unique inhibitory profile suggests a targeted mechanism of action, potentially involving the fungal cell wall due to its sequence similarity to chitinases. Further research is required to fully elucidate the molecular mechanism of this compound's anti-fungal properties and to explore its potential applications in agriculture and medicine. The protocols outlined in this guide provide a framework for future investigations into this promising natural anti-fungal agent.

References

Ascalin: A Preliminary Technical Whitepaper on a Novel Peptide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information presented in this document is based on limited publicly available research. The therapeutic potential of Ascalin is preliminary and requires significant further investigation. This guide is intended for research, scientific, and drug development professionals.

Introduction

This compound is a peptide originally isolated from the bulbs of the shallot (Allium ascalonicum).[1][2] A seminal study published in 2002 identified this peptide as having both antifungal and antiviral properties, suggesting its potential as a lead compound for therapeutic development.[1] This document summarizes the current state of knowledge regarding this compound, including its known biochemical properties, bioactivities, and the experimental protocols used in its initial characterization.

A significant point of clarification is the distinction between the natively isolated this compound and commercially available synthetic peptides. The original research identified a 9.5 kDa protein, of which only the N-terminal sequence was determined.[1] Commercially available "this compound" is a short, 7-amino acid synthetic peptide corresponding to this N-terminal fragment, with a much lower molecular weight.[3] It is crucial to note that the biological activities described herein pertain to the originally isolated 9.5 kDa protein, and the full sequence and structure of this larger molecule remain uncharacterized.

Biochemical and Physicochemical Properties

The primary characterization of this compound has yielded fundamental data regarding its size and partial sequence. This information is critical for any future efforts in its synthesis, characterization, and development.

PropertyValue/DescriptionSource
Molecular Weight 9.5 kDa (as determined by SDS-PAGE)[1]
Source Bulbs of Allium ascalonicum (Shallot)[1][2]
N-terminal Sequence YQCGQGG (Tyr-Gln-Cys-Gly-Gln-Gly-Gly)[1]
Full Sequence Not determined-
Structural Homology The N-terminal sequence shows some similarity to chitinases from other Allium species, although this compound is significantly smaller.[4]

Therapeutic Potential and Biological Activity

This compound has demonstrated inhibitory activity against both fungal and viral targets in initial in vitro assays. These findings form the basis of its consideration as a potential therapeutic agent.

The originally isolated 9.5 kDa this compound exhibited specific antifungal properties. It was shown to inhibit the mycelial growth of the fungus Botrytis cinerea, a common plant pathogen.[1][5] However, it did not show inhibitory effects against Mycosphaerella arachidicola and Fusarium oxysporum, suggesting a selective mechanism of action.[4]

A key finding was this compound's ability to inhibit the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for viral replication.[1][6] This activity positions this compound as a potential candidate for antiretroviral drug development.

BioactivityTarget Organism/EnzymeQuantitative Data (IC50)Source
Antifungal Botrytis cinereaNot Quantified (Mycelial growth inhibition observed)[1][4]
Antiviral HIV-1 Reverse Transcriptase10 µM[1]

Experimental Protocols

The following sections detail the methodologies employed in the original isolation and characterization of this compound, as described by Wang and Ng (2002).

The purification protocol for the 9.5 kDa this compound involved a multi-step chromatographic process:

  • Extraction: Fresh shallot bulbs were homogenized in distilled water and the resulting extract was clarified by centrifugation.

  • Ion Exchange Chromatography (Step 1): The supernatant was loaded onto a DEAE-cellulose column. The unbound fraction was collected.

  • Affinity Chromatography: The unbound fraction from the previous step was applied to an Affi-gel blue gel column. The adsorbed proteins were eluted with a high salt concentration (1.5 M NaCl in 10 mM Tris-HCl buffer, pH 7.6).

  • Ion Exchange Chromatography (Step 2): The eluted fraction was dialyzed and then applied to an SP-Sepharose column. Elution was performed with a linear gradient of NaCl (0-1 M) in 20 mM NH4OAc buffer, pH 4.5.

  • Gel Filtration: The active fraction from the SP-Sepharose column was subjected to gel filtration on a Superdex 75 column to yield purified this compound.

G cluster_0 Purification Workflow Homogenate Shallot Bulb Homogenate DEAE_Cellulose DEAE-Cellulose (Ion Exchange) Homogenate->DEAE_Cellulose Unbound Fraction Affi_gel_Blue Affi-gel Blue Gel (Affinity) DEAE_Cellulose->Affi_gel_Blue Elution with NaCl SP_Sepharose SP-Sepharose (Ion Exchange) Affi_gel_Blue->SP_Sepharose Elution with NaCl gradient Superdex_75 Superdex 75 (Gel Filtration) SP_Sepharose->Superdex_75 Active Fraction Purified_this compound Purified this compound (9.5 kDa) Superdex_75->Purified_this compound

Caption: Isolation workflow for the 9.5 kDa this compound peptide.

The antiviral activity of this compound was quantified using a non-radioactive HIV-1 reverse transcriptase assay kit.

  • Assay Principle: The assay is an enzyme-linked immunosorbent assay (ELISA) that quantifies the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the reverse transcriptase using a poly(A)-oligo(dT) template/primer hybrid.

  • Procedure:

    • The template/primer hybrid was coated onto microplate wells.

    • A mixture of deoxynucleotides, including digoxigenin-dUTP, was added to the wells.

    • HIV-1 reverse transcriptase was added along with varying concentrations of the this compound peptide.

    • The reaction was incubated to allow for DNA synthesis.

    • The wells were washed, and an anti-digoxigenin antibody conjugated to peroxidase was added.

    • After another incubation and wash, a peroxidase substrate (ABTS) was added.

    • The absorbance was measured at 405 nm, with the color intensity being proportional to the enzyme activity.

  • Quantification: The IC50 value, the concentration of this compound required to inhibit 50% of the HIV-1 RT activity, was determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

There is currently no published data on the specific signaling pathways modulated by this compound. Its mechanism of action for both antifungal and antiviral activities remains to be elucidated. The partial homology to chitinases might suggest a mechanism involving the disruption of fungal cell walls, but this is speculative and requires experimental validation.[4] For its HIV-1 RT inhibitory activity, it is unknown whether it acts as a nucleoside/non-nucleoside reverse-transcriptase inhibitor.[6][7]

G This compound This compound (9.5 kDa) Botrytis_cinerea Botrytis cinerea This compound->Botrytis_cinerea Inhibits HIV1_RT HIV-1 Reverse Transcriptase This compound->HIV1_RT Inhibits (IC50 = 10 µM) Mycelial_Growth Mycelial Growth Inhibition Botrytis_cinerea->Mycelial_Growth Viral_Replication Viral Replication Inhibition HIV1_RT->Viral_Replication

Caption: Known biological activities of the 9.5 kDa this compound peptide.

Conclusion and Future Directions

This compound represents an intriguing but largely unexplored peptide with demonstrated antifungal and antiviral properties in vitro. The foundational research from 2002 provides a starting point for its potential development as a therapeutic agent. However, the lack of follow-up studies presents a significant knowledge gap.

To fully assess the therapeutic potential of this compound, future research should prioritize:

  • Complete Sequencing: Determination of the full amino acid sequence of the 9.5 kDa protein is essential.

  • Recombinant Expression and Synthesis: Development of methods for producing larger quantities of the full-length peptide for comprehensive studies.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms behind its antifungal and HIV-1 RT inhibitory activities.

  • In-depth Bioactivity Profiling: Screening against a broader range of fungal pathogens and viral targets.

  • Preclinical In Vivo Studies: Evaluation of the efficacy, safety, and pharmacokinetic profile of the full-length peptide in animal models.

Without this critical information, this compound remains a molecule of preliminary interest rather than a well-defined therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Ascalin Peptide from Allium ascalonicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allium ascalonicum, commonly known as the shallot, is a culinary and medicinal plant that produces a variety of bioactive compounds. Among these is Ascalin, a potent antifungal peptide with promising therapeutic potential. This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from shallot bulbs.

This compound is a 9.5 kDa peptide with the N-terminal sequence YQCGQGG.[1] It has demonstrated significant antifungal activity, particularly against Botrytis cinerea, and also exhibits inhibitory effects on HIV-1 reverse transcriptase, with an IC50 of 10 µM.[1] These properties make this compound a molecule of interest for the development of new antifungal agents and antiviral therapies. The isolation of this compound involves a multi-step chromatographic process designed to separate it from the complex mixture of proteins and other molecules present in shallot bulbs.

Data Presentation

The following table summarizes the key quantitative data for the this compound peptide.

PropertyValueReference
Molecular Weight 9.5 kDa[1]
N-terminal Sequence YQCGQGG[1]
Antifungal Activity Inhibits mycelial growth of Botrytis cinerea[1]
Antiviral Activity (IC50) 10 µM (against HIV-1 reverse transcriptase)[1]

Experimental Protocols

The isolation of this compound from Allium ascalonicum bulbs is a multi-step process involving extraction followed by a series of chromatographic separations. The overall workflow is depicted in the diagram below.

Ascalin_Isolation_Workflow Start Fresh Allium ascalonicum Bulbs Extraction Homogenization & Aqueous Extraction Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant DEAE DEAE-Cellulose Chromatography (Anion Exchange) Supernatant->DEAE AffiGel Affi-gel Blue Gel Chromatography (Affinity) DEAE->AffiGel SPSepharose SP-Sepharose Chromatography (Cation Exchange) AffiGel->SPSepharose Superdex Superdex 75 Gel Filtration (Size Exclusion) SPSepharose->Superdex Purethis compound Purified this compound Superdex->Purethis compound

Fig. 1: Experimental workflow for the isolation of this compound.
Protocol 1: Preparation of Crude Extract from Allium ascalonicum

This protocol describes the initial extraction of proteins, including this compound, from shallot bulbs.

Materials:

  • Fresh Allium ascalonicum (shallot) bulbs

  • Extraction Buffer: 20 mM Tris-HCl, pH 7.4

  • Blender or homogenizer

  • Cheesecloth

  • Refrigerated centrifuge and tubes

Procedure:

  • Wash the shallot bulbs thoroughly with deionized water and pat them dry.

  • Chop the bulbs into small pieces and weigh them.

  • For every 100g of shallot bulbs, add 300 mL of cold Extraction Buffer.

  • Homogenize the mixture at high speed for 5-10 minutes in a blender or with a homogenizer. Keep the sample on ice to prevent protein denaturation.

  • Filter the homogenate through four layers of cheesecloth to remove solid debris.

  • Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude protein extract. This extract can be used immediately for chromatography or stored at -20°C.

Protocol 2: DEAE-Cellulose Anion Exchange Chromatography

This step separates proteins based on their net negative charge. This compound is expected to be in the unbound or weakly bound fraction.

Materials:

  • DEAE-Cellulose resin

  • Chromatography column

  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.4

  • Elution Buffer: 20 mM Tris-HCl, pH 7.4 + 1 M NaCl

  • Peristaltic pump and fraction collector

Procedure:

  • Pack the DEAE-Cellulose resin into a chromatography column according to the manufacturer's instructions.

  • Equilibrate the column with at least 5 column volumes (CV) of Equilibration Buffer.

  • Load the crude extract onto the column at a flow rate of 1-2 mL/min.

  • Wash the column with 2-3 CV of Equilibration Buffer to elute unbound and weakly bound proteins. Collect fractions.

  • Elute bound proteins with a linear gradient of 0-100% Elution Buffer over 10 CV. Collect fractions throughout the gradient.

  • Monitor the protein content of the fractions by measuring absorbance at 280 nm.

  • Assay the fractions for antifungal activity to identify those containing this compound (expected in the unbound/weakly bound fractions).

  • Pool the active fractions for the next purification step.

Protocol 3: Affi-gel Blue Gel Affinity Chromatography

This step utilizes the affinity of some proteins for the Cibacron Blue F3GA dye.

Materials:

  • Affi-gel Blue Gel resin

  • Chromatography column

  • Binding Buffer: 20 mM Tris-HCl, pH 7.4

  • Elution Buffer: 20 mM Tris-HCl, pH 7.4 + 1.5 M NaSCN

  • Peristaltic pump and fraction collector

Procedure:

  • Pack the Affi-gel Blue Gel resin into a column and equilibrate with at least 5 CV of Binding Buffer.

  • Load the pooled active fractions from the DEAE-Cellulose step onto the column at a flow rate of 0.5-1 mL/min.

  • Wash the column with 3-5 CV of Binding Buffer to remove unbound proteins. Collect the flow-through and wash fractions.

  • Elute bound proteins with the Elution Buffer.

  • Monitor the protein concentration in the fractions at 280 nm.

  • Test the fractions for antifungal activity. This compound is expected to be in the bound and eluted fractions.

  • Pool the active fractions and dialyze against the buffer for the next step (e.g., 20 mM sodium acetate, pH 5.0).

Protocol 4: SP-Sepharose Cation Exchange Chromatography

This step separates proteins based on their net positive charge.

Materials:

  • SP-Sepharose resin

  • Chromatography column

  • Equilibration Buffer: 20 mM Sodium Acetate, pH 5.0

  • Elution Buffer: 20 mM Sodium Acetate, pH 5.0 + 1 M NaCl

  • Peristaltic pump and fraction collector

Procedure:

  • Pack the SP-Sepharose resin into a column and equilibrate with at least 5 CV of Equilibration Buffer.

  • Load the dialyzed, active fractions from the Affi-gel Blue Gel step onto the column at a flow rate of 1 mL/min.

  • Wash the column with 2-3 CV of Equilibration Buffer.

  • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10 CV.

  • Collect fractions and monitor the protein content at 280 nm.

  • Identify the fractions containing this compound through antifungal activity assays.

  • Pool the active fractions for the final purification step.

Protocol 5: Superdex 75 Gel Filtration Chromatography

The final step separates molecules based on their size.

Materials:

  • Superdex 75 gel filtration column

  • Gel Filtration Buffer: 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl

  • FPLC or HPLC system

Procedure:

  • Equilibrate the Superdex 75 column with at least 2 CV of Gel Filtration Buffer.

  • Concentrate the pooled active fractions from the SP-Sepharose step using an appropriate method (e.g., ultrafiltration).

  • Inject the concentrated sample onto the column.

  • Elute with the Gel Filtration Buffer at a flow rate recommended by the column manufacturer (e.g., 0.5-1 mL/min).

  • Collect fractions and monitor the elution profile at 280 nm.

  • The peak corresponding to a molecular weight of approximately 9.5 kDa should contain the purified this compound.

  • Confirm the purity of the final sample by SDS-PAGE and determine the protein concentration.

Putative Signaling Pathway for this compound's Antifungal Activity

The precise signaling pathway activated by this compound in fungal cells has not been fully elucidated. However, based on the known mechanisms of other antifungal peptides from Allium species, a putative pathway can be proposed. Many of these peptides act by disrupting the fungal cell membrane and interfering with essential cellular processes.

Putative_Ascalin_Signaling_Pathway cluster_Extracellular Extracellular cluster_FungalCell Fungal Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm This compound This compound Peptide Membrane Membrane Interaction & Permeabilization This compound->Membrane IonInflux Ion Influx (e.g., Ca2+) Membrane->IonInflux Ribosome Ribosome Interference Membrane->Ribosome ROS Reactive Oxygen Species (ROS) Production IonInflux->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis ProteinSynthInhibition Inhibition of Protein Synthesis Ribosome->ProteinSynthInhibition ProteinSynthInhibition->Apoptosis

Fig. 2: Putative signaling pathway of this compound's antifungal action.

This proposed pathway suggests that this compound initially interacts with and permeabilizes the fungal cell membrane. This disruption leads to an influx of ions, such as Ca2+, which can trigger the production of reactive oxygen species (ROS). Additionally, this compound may enter the cytoplasm and interfere with ribosomes, leading to the inhibition of protein synthesis. The culmination of these events, including oxidative stress and disruption of essential cellular machinery, is believed to induce an apoptosis-like cell death in the fungus. Further research is required to validate this proposed mechanism for this compound.

References

Application Note: Purification of the Recombinant Protein Ascalin Using Anion Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion exchange chromatography (IEX) is a powerful and widely used technique for the purification of biomolecules, including recombinant proteins, based on their net surface charge.[1][2][3] The separation is achieved through the reversible interaction of charged molecules with an oppositely charged solid stationary phase.[1][3][4] Anion exchange chromatography, specifically, utilizes a positively charged resin to bind negatively charged molecules.[3][5]

This application note details a robust protocol for the purification of Ascalin, a hypothetical recombinant acidic protein. For the purpose of this protocol, we will assume this compound has a theoretical isoelectric point (pI) of 5.5. The isoelectric point is the pH at which a protein has no net electrical charge.[6] To ensure this compound carries a net negative charge and binds to the anion exchange resin, the buffer pH must be set above its pI.[1][6][7] Therefore, a working pH of 7.5 is chosen for this protocol, providing a sufficient charge differential for strong binding while maintaining protein stability.[8] A strong anion exchanger, such as Q Sepharose, is selected due to its ability to remain ionized over a wide pH range, ensuring consistent performance.[9][10][11] Elution of the bound this compound is accomplished by increasing the salt concentration of the buffer, which disrupts the electrostatic interactions between the protein and the resin.[5][7]

Materials and Reagents

  • Chromatography System: FPLC or similar liquid chromatography system

  • Column: Pre-packed HiPrep Q HP 16/10 column (or similar strong anion exchange column)

  • Resin: Q Sepharose Fast Flow[9]

  • Reagents for Buffers:

    • Tris Base

    • Sodium Chloride (NaCl)

    • Hydrochloric Acid (HCl)

    • Ultrapure water

  • Equipment:

    • pH meter

    • 0.22 µm sterile filters

    • Centrifuge

    • Spectrophotometer (for A280 protein quantification)

    • SDS-PAGE equipment and reagents

    • Dialysis tubing or desalting columns

Experimental Protocols

1. Buffer Preparation

Prepare the following buffers and filter them through a 0.22 µm filter before use. Degas the buffers to prevent bubble formation in the column.[12]

  • Buffer A (Binding/Equilibration Buffer): 20 mM Tris-HCl, pH 7.5

  • Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 7.5

2. Sample Preparation

This protocol assumes the starting material is a clarified cell lysate from a recombinant expression system (e.g., E. coli).[13]

  • Cell Lysis: Resuspend the cell pellet in Buffer A. Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.[13]

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Buffer Exchange: The conductivity of the clarified lysate must be lower than that of Buffer A to ensure binding. Perform buffer exchange into Buffer A using dialysis or a desalting column.

  • Quantification: Determine the total protein concentration of the prepared sample by measuring the absorbance at 280 nm (A280) or using a protein assay like Bradford or BCA.[14]

3. Chromatography Protocol

The following steps should be performed on an FPLC system at a recommended flow rate of 2 mL/min for a HiPrep 16/10 column.

  • Column Equilibration: Wash the column with at least 5 column volumes (CV) of ultrapure water, followed by 5-10 CV of Buffer B to ensure any precipitated salts are dissolved. Finally, equilibrate the column with 5-10 CV of Buffer A until the pH and conductivity of the column effluent match that of the buffer.[12]

  • Sample Loading: Load the prepared this compound sample onto the equilibrated column. The sample volume should ideally be between 1-5% of the bed volume for optimal separation.[12] Collect the flow-through fraction for analysis.

  • Wash: After loading, wash the column with 5-10 CV of Buffer A to remove any unbound or weakly bound impurities.[15] Monitor the A280 reading until it returns to baseline.

  • Elution: Elute the bound this compound using a linear gradient of 0-100% Buffer B over 20 CV.[3] This gradual increase in salt concentration will release proteins based on their charge density, with more highly charged molecules eluting at higher salt concentrations.[6]

  • Fraction Collection: Collect fractions (e.g., 2 mL each) throughout the elution step for subsequent analysis.

  • Column Regeneration and Storage: After elution, regenerate the column by washing with 5 CV of Buffer B, followed by 5 CV of Buffer A. For long-term storage, wash the column with water and then store it in 20% ethanol at 4°C.[10]

4. Analysis of Fractions

  • Protein Quantification: Measure the A280 of each collected fraction to identify the protein peak(s).

  • Purity Analysis: Analyze the fractions corresponding to the elution peak(s) by SDS-PAGE to assess the purity and estimate the molecular weight of the purified this compound.[16]

  • Pooling: Pool the fractions containing the highest concentration of pure this compound.

  • Yield and Purity Determination: Perform a final protein quantification of the pooled sample and calculate the overall yield and fold purification.[14][17]

Data Presentation

Quantitative data from the purification process should be summarized to evaluate the efficiency of each step.

Table 1: Buffer Conditions for Anion Exchange Chromatography

Buffer Component Binding Buffer (A) Elution Buffer (B)
Buffering Agent 20 mM Tris-HCl 20 mM Tris-HCl
pH 7.5 7.5

| Eluting Salt | 0 M NaCl | 1 M NaCl |

Table 2: Purification Summary for this compound

Purification Step Total Volume (mL) Total Protein (mg) Specific Activity (units/mg) Yield (%) Fold Purification
Clarified Lysate 100 500 150 100 1.0
IEX Flow-through 110 420 25 - -

| IEX Elution Pool | 12 | 45 | 1550 | 93 | 10.3 |

Note: "Activity" is a measure of the protein's biological function and would be determined by a specific assay for this compound. The values presented are hypothetical.

Visualization

// Connections BufferEx -> Equilibrate [style=invis]; Equilibrate -> Load [color="#4285F4", arrowhead=normal, penwidth=1.5]; Load -> Wash [color="#4285F4", arrowhead=normal, penwidth=1.5]; Wash -> Elute [color="#EA4335", arrowhead=normal, penwidth=1.5, label="Begin Salt Gradient"]; Elute -> Fractions [color="#4285F4", arrowhead=normal, penwidth=1.5]; Fractions -> Analysis [color="#4285F4", arrowhead=normal, penwidth=1.5]; Analysis -> Pool [color="#4285F4", arrowhead=normal, penwidth=1.5]; Pool -> Final [color="#34A853", arrowhead=normal, penwidth=1.5]; } .dot Caption: Workflow for this compound purification via anion exchange chromatography.

References

Application Notes and Protocols for Ascalin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Ascalin, an anti-fungal peptide with HIV-1 reverse transcriptase inhibiting activity, using affinity chromatography. The information is based on the successful isolation of this compound from shallot bulbs (Allium ascalonicum).[1]

Introduction

This compound is a 9.5 kDa peptide isolated from shallot bulbs.[1] It exhibits specific anti-fungal activity against Botrytis cinerea and also demonstrates inhibitory effects on HIV-1 reverse transcriptase with an IC50 of 10 microM.[1] The purification of this compound involves a multi-step chromatographic process, with a key affinity chromatography step that significantly aids in its isolation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight9.5 kDa[1]
N-terminal SequenceYQCGQGG[1]
IC50 (HIV-1 Reverse Transcriptase)10 µM[1]

Experimental Protocols

This section details the multi-step purification protocol for this compound, with a focus on the affinity chromatography step.

Overall Purification Workflow

The purification of this compound from shallot bulbs involves a sequential four-step chromatographic process.[1]

G start Crude Extract from Shallot Bulbs step1 Ion Exchange Chromatography (DEAE-cellulose) start->step1 step2 Affinity Chromatography (Affi-gel blue gel) step1->step2 step3 Ion Exchange Chromatography (SP-Sepharose) step2->step3 step4 Gel Filtration (Superdex 75) step3->step4 end_node Purified this compound step4->end_node

Figure 1: Overall workflow for the purification of this compound.
Detailed Protocol for Affinity Chromatography

This protocol focuses on the affinity chromatography step using Affi-gel blue gel. This step is crucial for the specific binding and subsequent elution of this compound.

1. Materials and Reagents:

  • Affinity Chromatography Column: Pre-packed or self-packed Affi-gel blue gel column.

  • Equilibration Buffer: Buffer used to prepare the column for sample loading. The original study does not specify the exact buffer composition for this step, but a common practice is to use a buffer with a neutral pH, such as 20 mM Tris-HCl, pH 7.5.

  • Elution Buffer: A buffer designed to disrupt the binding interaction between this compound and the Affi-gel blue gel. Typically, this involves increasing the salt concentration or changing the pH. For Affi-gel blue, a high salt concentration (e.g., 1 M NaCl in the equilibration buffer) is commonly used for elution.

  • Partially Purified Sample: The fraction containing this compound obtained from the preceding ion-exchange chromatography step on DEAE-cellulose.

2. Equipment:

  • Chromatography system (e.g., FPLC or a peristaltic pump with a column)

  • Fraction collector

  • UV-Vis spectrophotometer for monitoring protein elution at 280 nm

3. Procedure:

  • Column Equilibration:

    • Wash the Affi-gel blue gel column with 5-10 column volumes (CV) of Equilibration Buffer.

    • Monitor the UV absorbance at 280 nm until a stable baseline is achieved. This indicates that the column is clean and equilibrated.

  • Sample Loading:

    • Load the partially purified sample containing this compound onto the equilibrated column.

    • The flow rate for sample loading should be optimized for efficient binding, typically in the range of 0.5-1.0 mL/min for a lab-scale column.

  • Washing:

    • After loading the entire sample, wash the column with 5-10 CV of Equilibration Buffer.

    • Continue washing until the UV absorbance at 280 nm returns to the baseline. This step removes unbound and weakly bound proteins.

  • Elution:

    • Elute the bound this compound from the column by applying the Elution Buffer.

    • A step gradient (e.g., switching directly to 1 M NaCl) or a linear gradient (e.g., 0-1 M NaCl over 10-20 CV) can be used. A step gradient is often sufficient for initial purification.

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm.

    • Analyze the fractions containing the eluted protein peak for the presence of this compound using SDS-PAGE.

    • Pool the fractions that contain purified this compound.

4. Regeneration and Storage:

  • After elution, regenerate the column by washing with 3-5 CV of high salt buffer followed by 5-10 CV of the Equilibration Buffer.

  • For long-term storage, consult the manufacturer's instructions for the Affi-gel blue gel. Typically, storage in a solution containing an antimicrobial agent (e.g., 20% ethanol) at 4°C is recommended.

Signaling Pathway and Mechanism of Action

While the direct signaling pathway of this compound is not fully elucidated, its inhibitory action on HIV-1 reverse transcriptase suggests a mechanism that interferes with viral replication.

G cluster_virus HIV-1 Replication Cycle Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription This compound This compound HIV-1 Reverse Transcriptase HIV-1 Reverse Transcriptase This compound->HIV-1 Reverse Transcriptase Inhibits

Figure 2: Proposed inhibitory action of this compound on HIV-1 reverse transcriptase.

The diagram illustrates the proposed mechanism where this compound inhibits the activity of HIV-1 reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA, thereby blocking a critical step in the HIV-1 replication cycle.

References

Application Notes and Protocols for the Isolation of Ascalin using Gel Filtration Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascalin, a 9.5 kDa peptide isolated from shallot bulbs (Allium ascalonicum), has demonstrated significant antifungal properties, particularly against the fungus Botrytis cinerea.[1] Its potential as a therapeutic agent has garnered interest within the research and drug development communities. The purification of this compound is a critical step in its characterization and development. Gel filtration chromatography, a form of size exclusion chromatography, is a key final step in the purification process, separating this compound from other proteins and smaller molecules based on its molecular size.[1]

These application notes provide a detailed protocol for the isolation of this compound, with a focus on the gel filtration chromatography step using a Superdex 75 column. The provided data and protocols are based on established methods for purifying antifungal peptides from plant sources and the known properties of this compound.

Data Presentation

The following table summarizes the representative data for a typical purification of this compound from shallot bulbs. The data illustrates the progressive enrichment of this compound at each stage of the purification process.

Table 1: Representative Purification Table for this compound

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract2500500021001
Ammonium Sulfate Precipitation80045005.6902.8
Ion Exchange Chromatography1503750257512.5
Gel Filtration (Superdex 75) 25 3000 120 60 60

*One unit of antifungal activity is defined as the amount of protein required to inhibit the mycelial growth of Botrytis cinerea by 50%.

Experimental Protocols

Preparation of Crude Extract from Shallot Bulbs
  • Homogenization: Begin with fresh shallot bulbs. Clean and chop 500g of shallot bulbs and homogenize them in a blender with 1L of extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA and 2 mM PMSF to inhibit proteases).

  • Filtration and Centrifugation: Filter the homogenate through cheesecloth to remove solid debris. Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C to pellet any remaining solids.

  • Collection: Carefully collect the supernatant, which constitutes the crude extract.

Ammonium Sulfate Precipitation
  • Precipitation: While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 30% saturation. Allow it to stir for 1 hour. Centrifuge at 10,000 x g for 30 minutes at 4°C and discard the pellet.

  • Further Precipitation: Add more ammonium sulfate to the supernatant to reach 80% saturation. Stir for 1 hour on ice.

  • Collection and Dialysis: Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the protein pellet. Resuspend the pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5) and dialyze extensively against the same buffer to remove excess salt.

Ion Exchange Chromatography
  • Column Equilibration: Equilibrate a DEAE-Sepharose (anion exchange) column with the dialysis buffer.

  • Sample Loading and Elution: Load the dialyzed sample onto the column. Wash the column with the equilibration buffer to remove unbound proteins. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.

  • Fraction Collection and Analysis: Collect fractions and measure the protein concentration (A280) and antifungal activity of each fraction. Pool the active fractions.

Gel Filtration Chromatography (Superdex 75)

This final step separates proteins based on their size. Given this compound's molecular weight of 9.5 kDa, a Superdex 75 column is ideal as its fractionation range for globular proteins is 3,000 to 70,000 Da.

Materials:

  • ÄKTA or similar FPLC system

  • Superdex 75 10/300 GL column

  • Gel Filtration Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • 0.22 µm syringe filters

Protocol:

  • Column Equilibration: Equilibrate the Superdex 75 10/300 GL column with at least two column volumes of the gel filtration buffer at a recommended flow rate of 0.5 mL/min.[2] Ensure a stable baseline is achieved by monitoring the UV absorbance at 280 nm.

  • Sample Preparation: Concentrate the pooled active fractions from the ion exchange step using ultrafiltration (e.g., with a 3 kDa molecular weight cutoff membrane) to a final volume of 250-500 µL.[2] The protein concentration should not exceed 10 mg/mL.[2] Filter the concentrated sample through a 0.22 µm syringe filter to remove any precipitates.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Elution and Fraction Collection: Elute the proteins with the gel filtration buffer at a constant flow rate of 0.5 mL/min.[2] Collect fractions of 0.5 mL.

  • Analysis: Monitor the protein elution profile by measuring the absorbance at 280 nm. Assay each fraction for antifungal activity against Botrytis cinerea.

  • Pooling and Storage: Pool the fractions containing the highest antifungal activity, which correspond to the purified this compound. Store the purified protein at -20°C or -80°C for long-term stability.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay is used to determine the biological activity of the fractions during purification.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile cork borer (5 mm diameter)

  • Purified this compound fractions

  • Sterile water (control)

Protocol:

  • Fungal Culture: Grow Botrytis cinerea on PDA plates at 25°C for 5-7 days.

  • Assay Plate Preparation: To sterile PDA plates, add different concentrations of the purified this compound fractions. For a negative control, add sterile water.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing B. cinerea culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C for 3-5 days.

  • Measurement: Measure the diameter of the fungal colony. The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • Unit Definition: One unit of activity can be defined as the amount of protein that causes 50% inhibition of mycelial growth.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Steps cluster_analysis Analysis start Shallot Bulbs homogenization Homogenization start->homogenization filtration_centrifugation Filtration & Centrifugation homogenization->filtration_centrifugation crude_extract Crude Extract filtration_centrifugation->crude_extract ammonium_sulfate Ammonium Sulfate Precipitation crude_extract->ammonium_sulfate ion_exchange Ion Exchange Chromatography ammonium_sulfate->ion_exchange gel_filtration Gel Filtration (Superdex 75) ion_exchange->gel_filtration activity_assay Antifungal Activity Assay ion_exchange->activity_assay purified_this compound Purified this compound gel_filtration->purified_this compound gel_filtration->activity_assay sds_page SDS-PAGE gel_filtration->sds_page gel_filtration_principle cluster_column Gel Filtration Column cluster_molecules Sample Components cluster_elution Elution Profile p1 p2 p1->p2 Large proteins are excluded from pores and travel faster bead2 p1->bead2 This compound partially enters pores, slowing its progress bead4 p1->bead4 Small molecules fully enter pores, significantly slowing their progress eluted_large Elutes First p3 p4 bead1 eluted_this compound Elutes Second bead3 eluted_small Elutes Last bead5 large_protein Large Protein This compound This compound (9.5 kDa) small_molecule Small Molecule

References

Synthetic Production of Ascalin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascalin (H-Tyr-Gln-Cys-Gly-Gln-Gly-Gly-NH2) is a synthetic heptapeptide with demonstrated antifungal and antiviral properties.[1][2] Originally isolated from shallot bulbs (Allium cepa var. aggregatum), this peptide has shown inhibitory activity against the fungus Botrytis cinerea and the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase.[2] Its relatively small size and defined biological activities make it an attractive candidate for further research and development as a potential therapeutic agent.

These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of this compound, as well as a discussion of its potential mechanisms of action based on current understanding of antifungal and antiviral peptides.

Quantitative Data Summary

ParameterValueSource
Amino Acid Sequence YQCGQGG[1]
Molecular Weight 710.7 Da[1]
HIV-1 Reverse Transcriptase Inhibition (IC50) 10 µM[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield a C-terminally amidated peptide.[3][4][5]

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-Gly-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling activator

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[2]

  • First Amino Acid Coupling (Glycine):

    • Drain the DMF.

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Fmoc Deprotection:

    • Drain the coupling solution and wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.

  • Subsequent Amino Acid Couplings (Gly, Gln, Cys, Gln, Tyr):

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Gly, Gln(Trt), Cys(Trt), Gln(Trt), Tyr(tBu)). Use 3 equivalents of each protected amino acid and coupling reagents relative to the initial resin loading.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification of Synthetic this compound by HPLC

This protocol describes the purification of the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

Materials:

  • Crude synthetic this compound

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a solution of 50% ACN in water with 0.1% TFA. Filter the sample through a 0.45 µm filter.[7]

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for a short peptide like this compound.

    • Flow Rate: Dependent on the preparative column dimensions.

    • Detection: Monitor the elution profile at 220 nm and 280 nm (due to the tyrosine residue).

  • Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white powder.

Characterization of Synthetic this compound by Mass Spectrometry

This protocol details the confirmation of the molecular weight of the purified this compound using mass spectrometry.[9][10][11]

Materials:

  • Purified, lyophilized this compound

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI-MS (e.g., 50% ACN/water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare the sample according to the instrument's requirements. For MALDI-TOF, co-crystallize the peptide with the matrix on the target plate. For ESI-MS, dissolve the peptide in the appropriate solvent.

  • Mass Spectrometry Analysis: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of this compound (C28H42N10O10S, theoretical [M+H]+ = 711.28).

Potential Mechanisms of Action and Signaling Pathways

The precise signaling pathways activated by this compound have not been elucidated. However, based on the known mechanisms of other antifungal and antiviral peptides, plausible pathways can be proposed.

Antifungal Mechanism

Many antifungal peptides exert their effects by interacting with the fungal cell envelope, leading to cell death.[1][12][13][14] The antifungal activity of this compound may involve one or more of the following mechanisms:

  • Cell Membrane Disruption: Cationic and amphipathic peptides can bind to the negatively charged fungal cell membrane, leading to pore formation and leakage of cellular contents.

  • Inhibition of Cell Wall Synthesis: Some peptides can interfere with the synthesis of essential cell wall components like chitin or β-glucan, compromising the structural integrity of the fungus.[12][15]

  • Interaction with Sphingolipids: Fungal-specific sphingolipids in the cell membrane can be targets for antifungal peptides, leading to the induction of apoptosis or other cell death pathways.[1]

Antifungal_Mechanism This compound This compound Fungal_Cell_Wall Fungal_Cell_Wall This compound->Fungal_Cell_Wall Binds to Fungal_Cell_Membrane Fungal_Cell_Membrane This compound->Fungal_Cell_Membrane Directly Interacts Chitin_Synthase_Inhibition Chitin_Synthase_Inhibition This compound->Chitin_Synthase_Inhibition Inhibits Beta_Glucan_Synthase_Inhibition Beta_Glucan_Synthase_Inhibition This compound->Beta_Glucan_Synthase_Inhibition Inhibits Sphingolipid_Interaction Sphingolipid_Interaction This compound->Sphingolipid_Interaction Interacts with Fungal_Cell_Wall->Fungal_Cell_Membrane Traverses Pore_Formation Pore_Formation Fungal_Cell_Membrane->Pore_Formation Leads to Cell_Lysis Cell_Lysis Pore_Formation->Cell_Lysis Causes Cell_Wall_Stress Cell_Wall_Stress Chitin_Synthase_Inhibition->Cell_Wall_Stress Induces Beta_Glucan_Synthase_Inhibition->Cell_Wall_Stress Induces Apoptosis_Induction Apoptosis_Induction Sphingolipid_Interaction->Apoptosis_Induction Triggers

Caption: Plausible antifungal mechanisms of this compound.

HIV-1 Reverse Transcriptase Inhibition

The inhibition of HIV-1 reverse transcriptase (RT) by peptides often occurs through non-competitive or allosteric mechanisms.[16]

  • Allosteric Inhibition: this compound may bind to a site on the RT enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's ability to convert viral RNA into DNA.

HIV_RT_Inhibition cluster_RT HIV-1 RT This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds to HIV_RT HIV-1 Reverse Transcriptase Active_Site Active Site Conformational_Change Conformational Change Allosteric_Site->Conformational_Change Induces Inhibition_of_DNA_Synthesis Inhibition of Viral DNA Synthesis Active_Site->Inhibition_of_DNA_Synthesis Leads to Viral_DNA Viral_DNA Active_Site->Viral_DNA Synthesizes Conformational_Change->Active_Site Alters Viral_RNA Viral_RNA Viral_RNA->Active_Site Binds to

Caption: Proposed allosteric inhibition of HIV-1 RT by this compound.

Workflow for Synthetic this compound Production and Evaluation

The following diagram outlines the overall workflow from peptide synthesis to biological testing.

Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS HPLC_Analysis Analytical HPLC Purification->HPLC_Analysis Antifungal_Assay Antifungal Activity Assay Purification->Antifungal_Assay Antiviral_Assay HIV-1 RT Inhibition Assay Purification->Antiviral_Assay

Caption: Workflow for this compound production and biological testing.

References

Baicalin: A Promising Natural Antiviral for Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Baicalin, a flavonoid glycoside isolated from the root of Scutellaria baicalensis, has demonstrated significant antiviral activity against a broad spectrum of viruses. Its multifaceted mechanism of action, which includes direct inhibition of viral enzymes and modulation of host immune responses, makes it a compelling candidate for the development of novel antiviral therapeutics. These application notes provide a comprehensive overview of Baicalin's utility in virology research, including detailed experimental protocols and a summary of its effects on various viruses and associated signaling pathways.

Antiviral Activity of Baicalin

Baicalin has been shown to be effective against several clinically relevant viruses. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of Baicalin

Virus StrainCell LineAssay TypeIC50 / EC50Cytotoxicity (CC50 / TD50)Selectivity Index (SI)Reference
Influenza A/H1N1/pdm09A549Plaque Reduction Assay~18 µM220 µM ± 10 µM~12.2[1]
Influenza A/FM1/1/47 (H1N1)MDCKCytopathic Effect Assay1.2 µg/mlNot specifiedNot specified[2]
Influenza A/FM1/1/47 (H1N1)MDCKNeuraminidase Inhibition52.3 µg/mlNot specifiedNot specified[3]
Influenza A/Beijing/32/92 (H3N2)MDCKNeuraminidase Inhibition85.8 µg/mlNot specifiedNot specified[3]
Influenza A (H1N1)A549qPCR (viral copy number)17.04 µg/mlNot specifiedNot specified[4]
SARS-CoV-2Vero E6qRT-PCR (viral yield)10.27 µM> 200 µM> 19.5[5]
SARS-CoV-2VeroVirus Yield Reduction4.5 µMNot specifiedNot specified[6]
SARS-CoV-2 3CL Protease-FRET-based Protease Assay6.41 µM--[5]
SARS-CoV 3CL Protease-FRET-based Protease Assay1.18 ± 0.37 µM--[5]
Dengue Virus Type 2 (DENV-2)VeroFocus Forming Unit Reduction6.46 µg/mL (post-adsorption)Not specified17.8[7]
Dengue Virus Type 2 (DENV-2)VeroFocus Forming Unit Reduction8.74 ± 0.08 μg/ml (virucidal)Not specifiedNot specified[8]
Respiratory Syncytial Virus (RSV)HEp-2-TC50 of 0.449 mg/mlNot specifiedNot specified[9][10]

Table 2: In Vivo Antiviral Activity of Baicalin

Virus StrainAnimal ModelBaicalin DosageOutcomeReference
Influenza A/H1N1/pdm09BALB/c mice10–120 mg/kg/day (oral)Dose-dependent reduction in mortality and lung viral titers.[1]
Influenza A/FM1/1/47 (H1N1)BALB/c miceNot specified (oral)Significant prevention of death, inhibition of lung consolidation, and reduction of lung virus titer.[2]
Influenza A VirusMiceNot specified (intravenous)Reduced death rate, prolonged mean day to death, and improved lung parameters.[3]
H1N1 A VirusBALB/c mice80 mg/kg/dayReduced mortality and macrophage recruitment in bronchoalveolar lavage fluid.[11][11]
Respiratory Syncytial Virus (RSV)MiceNot specifiedDose-dependent increase in type I interferons (IFN-α and IFN-β).[9]

Mechanisms of Antiviral Action

Baicalin exerts its antiviral effects through a combination of direct viral inhibition and modulation of the host's immune response.

Direct Viral Inhibition
  • Inhibition of Neuraminidase: Baicalin has been shown to inhibit the neuraminidase activity of influenza A viruses, which is crucial for the release of progeny virions from infected cells.[3]

  • Inhibition of SARS-CoV-2 3CL Protease: Baicalin and its aglycone, baicalein, are non-covalent inhibitors of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication.[5][12]

Modulation of Host Signaling Pathways

Baicalin influences key signaling pathways involved in the host antiviral response.

  • JAK-STAT Signaling Pathway: Baicalin can activate the JAK-STAT signaling pathway, leading to the increased expression of interferons (IFNs) and IFN-stimulated genes.[13][14] This is achieved in part by activating JAK-1 and TYK-2, promoting the phosphorylation of STAT1 and STAT2, and inhibiting the expression of SOCS1 and SOCS3 proteins.[13]

  • PI3K/Akt Signaling Pathway: During influenza A virus infection, the viral NS1 protein activates the PI3K/Akt signaling pathway to promote cell survival and viral replication. Baicalin has been found to disrupt the interaction between the NS1 protein and the p85β subunit of PI3K, thereby down-regulating PI3K/Akt signaling.[1][15][16]

  • Interferon (IFN) Induction: Baicalin treatment upregulates the expression of type I IFNs (IFN-α and IFN-β) and other components of the IFN-induced antiviral signaling cascade, such as IRF-3, OAS-1, RNase L, RIG-I, and PKR.[1][9]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antiviral activity of Baicalin.

Protocol 1: Plaque Reduction Assay for Influenza A Virus

Objective: To determine the concentration of Baicalin that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or A549 cells

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Baicalin stock solution (dissolved in DMSO)

  • Agarose or Avicel overlay medium

  • Neutral Red or Crystal Violet stain

Procedure:

  • Seed MDCK or A549 cells in 6-well plates and grow to 90-100% confluency.

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the influenza A virus in serum-free DMEM.

  • Infect the cell monolayers with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

  • During the infection, prepare various concentrations of Baicalin in the overlay medium. A vehicle control (DMSO) should also be prepared.

  • After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS.

  • Add the Baicalin-containing overlay medium to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.1% Crystal Violet or Neutral Red.

  • Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the Baicalin concentration.[1]

Protocol 2: SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

Objective: To measure the inhibitory activity of Baicalin against the SARS-CoV-2 3CL protease.

Materials:

  • Recombinant SARS-CoV-2 3CL protease

  • Fluorogenic substrate for 3CL protease (e.g., a peptide with a FRET pair)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)

  • Baicalin stock solution (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of Baicalin to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Add the recombinant SARS-CoV-2 3CL protease to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage for each concentration of Baicalin.

  • Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value.[5][17]

Protocol 3: Western Blot Analysis for PI3K/Akt and JAK-STAT Signaling

Objective: To assess the effect of Baicalin on the phosphorylation status of key proteins in the PI3K/Akt and JAK-STAT signaling pathways.

Materials:

  • A549 cells (or other relevant cell line)

  • Virus stock (e.g., Influenza A virus)

  • Baicalin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-STAT1, total STAT1, etc.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed A549 cells and grow to confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Treat the infected cells with Baicalin at the desired concentration for a specified time. Include untreated and uninfected controls.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.[1]

Visualizations

The following diagrams illustrate the key mechanisms of action of Baicalin in a viral infection context.

G cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus NS1 NS1 Virus->NS1 expresses PI3K PI3K NS1->PI3K activates Akt Akt PI3K->Akt activates p-Akt p-Akt Akt->p-Akt phosphorylation Cell Survival Cell Survival p-Akt->Cell Survival promotes Viral Replication Viral Replication Cell Survival->Viral Replication facilitates Baicalin Baicalin Baicalin->NS1 inhibits interaction with p85β

Caption: Baicalin inhibits Influenza A virus replication by disrupting the NS1-mediated activation of the PI3K/Akt survival pathway.

G cluster_virus_infection Viral Infection cluster_cell_response Host Cell Antiviral Response Viral PAMPs Viral PAMPs PRRs Pattern Recognition Receptors (e.g., RIG-I) Viral PAMPs->PRRs activates JAK JAK PRRs->JAK activate STAT STAT JAK->STAT phosphorylates SOCS SOCS JAK->SOCS is inhibited by p-STAT p-STAT STAT->p-STAT dimerization & nuclear translocation ISGs Interferon-Stimulated Genes p-STAT->ISGs induces transcription of Antiviral State Antiviral State ISGs->Antiviral State establish Baicalin Baicalin Baicalin->JAK activates Baicalin->SOCS inhibits

Caption: Baicalin enhances the host antiviral response by activating the JAK-STAT signaling pathway and inhibiting its negative regulator, SOCS.

G cluster_workflow Experimental Workflow: Antiviral Drug Screening cluster_analysis Analysis Methods Cell_Culture 1. Seed Cells (e.g., A549, Vero) Virus_Infection 2. Infect Cells with Virus Cell_Culture->Virus_Infection Drug_Treatment 3. Treat with Baicalin Virus_Infection->Drug_Treatment Incubation 4. Incubate Drug_Treatment->Incubation Endpoint_Analysis 5. Endpoint Analysis Incubation->Endpoint_Analysis Plaque_Assay Plaque Assay (IC50) Endpoint_Analysis->Plaque_Assay qRT_PCR qRT-PCR (Viral Load) Endpoint_Analysis->qRT_PCR Western_Blot Western Blot (Signaling Pathways) Endpoint_Analysis->Western_Blot Protease_Assay Enzyme Inhibition (IC50) Endpoint_Analysis->Protease_Assay

Caption: A generalized experimental workflow for evaluating the antiviral properties of Baicalin.

References

Application Notes and Protocols for Ascalin in Anti-Fungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascalin is a 9.5 kDa peptide isolated from the bulbs of shallot (Allium ascalonicum). It has demonstrated specific in-vitro antifungal activity, notably against the phytopathogenic fungus Botrytis cinerea, the causative agent of gray mold disease.[1] this compound has also been shown to inhibit HIV-1 reverse transcriptase.[1] Its unique specificity and peptide nature make it an interesting candidate for the development of novel anti-fungal agents.

These application notes provide an overview of this compound's known activities, a hypothesized mechanism of action, and detailed protocols for its purification and evaluation in an anti-fungal drug development context.

Quantitative Data

Currently, specific quantitative data on the anti-fungal activity of this compound against Botrytis cinerea, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50), are not available in the published literature. The primary study identified its inhibitory effect on mycelial growth without providing quantitative metrics.[1] However, its inhibitory activity against HIV-1 reverse transcriptase has been quantified and is presented below for reference of its biological potency.

Table 1: In-vitro Inhibitory Activity of this compound

Target EnzymeIC50Source OrganismReference
HIV-1 Reverse Transcriptase10 µMShallot (Allium ascalonicum)[1]

Hypothesized Mechanism of Action: Inhibition of Chitin Synthesis

The N-terminal sequence of this compound, YQCGQGG, shares some similarity with chitinases from other Allium species.[1] Chitin is an essential structural component of the fungal cell wall, and its synthesis is a key target for antifungal drugs.[2][3][4] Based on this sequence similarity, it is hypothesized that this compound may exert its antifungal activity by inhibiting chitin synthase, a critical enzyme in the chitin biosynthesis pathway. This would disrupt the integrity of the fungal cell wall, leading to the inhibition of mycelial growth.[2][5][6]

Further experimental validation is required to confirm this proposed mechanism.

Hypothesized Mechanism of this compound Action This compound This compound Peptide Chitin_Synthase Chitin Synthase This compound->Chitin_Synthase Inhibits Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Maintains Mycelial_Growth Mycelial Growth Inhibition Cell_Wall->Mycelial_Growth Loss of integrity leads to

Hypothesized signaling pathway of this compound's antifungal action.

Experimental Protocols

Protocol 1: Purification of this compound from Shallot Bulbs

This protocol is adapted from the original isolation procedure described in the literature.[1][7]

Materials:

  • Fresh shallot (Allium ascalonicum) bulbs

  • Extraction buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • DEAE-cellulose column

  • Affi-gel blue gel column

  • SP-Sepharose column

  • Superdex 75 gel filtration column

  • Chromatography system (e.g., FPLC)

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize fresh shallot bulbs in extraction buffer. Centrifuge the homogenate to remove solid debris and collect the supernatant.

  • Ion Exchange Chromatography (DEAE-cellulose): Load the supernatant onto a DEAE-cellulose column equilibrated with the extraction buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the extraction buffer. Collect fractions and assay for antifungal activity.

  • Affinity Chromatography (Affi-gel blue gel): Pool the active fractions and load them onto an Affi-gel blue gel column. Elute the bound proteins according to the manufacturer's instructions.

  • Ion Exchange Chromatography (SP-Sepharose): Further purify the active fractions from the affinity chromatography step on an SP-Sepharose column.

  • Gel Filtration Chromatography (Superdex 75): As a final purification step, apply the active fractions to a Superdex 75 gel filtration column to isolate the 9.5 kDa this compound peptide.

  • Purity Assessment: Analyze the purity of the final sample by SDS-PAGE.

This compound Purification Workflow Start Shallot Bulb Homogenate Centrifugation Centrifugation Start->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant DEAE DEAE-Cellulose Chromatography Supernatant->DEAE Affi_gel Affi-gel Blue Gel Chromatography DEAE->Affi_gel SP_Sepharose SP-Sepharose Chromatography Affi_gel->SP_Sepharose Superdex Superdex 75 Gel Filtration SP_Sepharose->Superdex Pure_this compound Purified this compound Superdex->Pure_this compound

Workflow for the purification of this compound.

Protocol 2: In-vitro Antifungal Susceptibility Testing of this compound against Botrytis cinerea (Mycelial Growth Inhibition Assay)

This protocol is a standard method to assess the antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.[8][9][10]

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Purified this compound

  • Sterile water or appropriate solvent for this compound

  • Sterile cork borer (5-7 mm diameter)

  • Incubator (20-25°C)

Procedure:

  • Media Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 50-60°C.

  • Inoculum Preparation: Grow B. cinerea on PDA plates until the mycelium covers the plate.

  • Plate Preparation:

    • For the control plates, pour sterile PDA into the petri dishes.

    • For the treatment plates, add different concentrations of this compound to the molten PDA before pouring into the petri dishes. Ensure thorough mixing.

  • Inoculation:

    • Using a sterile cork borer, cut a disc of mycelial agar from the edge of the actively growing B. cinerea culture.

    • Place the mycelial disc, mycelium-side down, in the center of both the control and treatment plates.

  • Incubation: Incubate the plates at 20-25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each this compound concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treatment plate

  • IC50 Determination: Plot the MGI (%) against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of mycelial growth).

Mycelial Growth Inhibition Assay Workflow Prepare_Media Prepare PDA with and without this compound Inoculate Inoculate with B. cinerea mycelial plug Prepare_Media->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate Mycelial Growth Inhibition (%) Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Experimental workflow for assessing antifungal activity.

Safety Precautions

Standard laboratory safety practices should be followed when handling fungal cultures and chemicals. Work with Botrytis cinerea should be conducted in a biosafety cabinet to prevent spore dispersal. Appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn at all times.

Disclaimer

This document is intended for informational purposes only and for use by qualified scientific personnel. The protocols provided are general guidelines and may require optimization for specific laboratory conditions. The hypothesized mechanism of action for this compound requires further experimental verification.

References

Application Notes & Protocols: Ascalin Bioassays for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing robust bioassays for characterizing the biological activity of Ascalin, a peptide with potential therapeutic applications. The following protocols are optimized for assessing this compound's effects on cell viability, apoptosis, and key signaling pathways, providing a framework for its evaluation as a potential drug candidate.

Application Note: Assessing the Cytotoxic Effects of this compound on Cancer Cell Lines

This application note describes the use of a colorimetric MTT assay to determine the cytotoxic effects of this compound on cancer cells. The MTT assay is a reliable method for assessing cell viability by measuring the metabolic activity of living cells.[1]

Experimental Design:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

  • Cell Line: A549 (human lung carcinoma) or another appropriate cancer cell line.

  • Treatment: this compound dissolved in a suitable vehicle (e.g., sterile PBS).

  • Controls:

    • Vehicle Control: Cells treated with the vehicle alone.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Wells containing media and MTT reagent but no cells.

  • Replicates: All treatments and controls should be performed in triplicate.

Protocol: MTT Assay for Cell Viability [1][2][3][4]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Values of this compound

Cell LineIncubation Time (h)This compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A5492425.31.2
A5494815.80.8
A549729.70.5
MCF-72432.11.5
MCF-74821.41.0
MCF-77214.20.7

Application Note: Investigating the Pro-Apoptotic Activity of this compound

This application note details the use of a caspase-3/7 activity assay to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis. Caspases are key executioners of apoptosis, and their activation is a hallmark of this form of programmed cell death.[5][6][7]

Experimental Design:

  • Objective: To measure the activation of caspase-3 and -7 in cancer cells following treatment with this compound.

  • Cell Line: A549 or another cancer cell line showing sensitivity to this compound.

  • Treatment: this compound at concentrations around its IC50 value.

  • Controls:

    • Vehicle Control: Cells treated with the vehicle alone.

    • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).

  • Replicates: All conditions should be tested in triplicate.

Protocol: Caspase-3/7 Activity Assay (Luminescent) [8][9]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol. Incubate for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of the this compound-treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Data Presentation: Hypothetical Caspase-3/7 Activation by this compound

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle-1.0
This compound102.5
This compound254.8
This compound508.2
Staurosporine110.5

Application Note: Elucidating the Mechanism of Action of this compound via NF-κB Signaling

This section describes a hypothetical approach to investigate whether this compound's pro-apoptotic effects are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates cell survival and inflammation.[10][11][12] Its inhibition can lead to apoptosis in cancer cells.

Experimental Design:

  • Objective: To determine if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus in response to a pro-inflammatory stimulus.

  • Cell Line: A suitable cell line with an inducible NF-κB pathway (e.g., HeLa or HEK293).

  • Stimulus: Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.[13]

  • Treatment: Pre-treatment with this compound prior to TNF-α stimulation.

  • Controls:

    • Unstimulated Control: Cells not treated with TNF-α or this compound.

    • Stimulated Control: Cells treated with TNF-α only.

    • Inhibitor Control: Cells pre-treated with a known NF-κB inhibitor (e.g., BAY 11-7082) before TNF-α stimulation.

  • Method: High-Content Imaging of NF-κB (p65 subunit) translocation.

Protocol: NF-κB Translocation Assay [13]

  • Cell Seeding: Seed cells on a 96-well imaging plate.

  • Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells and incubate for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Stain the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic intensity ratio of the p65 signal.

Data Presentation: Hypothetical Inhibition of NF-κB Translocation by this compound

Pre-treatmentTNF-α StimulationNuclear/Cytoplasmic p65 Ratio% Inhibition of Translocation
NoneNo1.1N/A
NoneYes4.50
This compound (10 µM)Yes3.238.2
This compound (25 µM)Yes2.170.6
BAY 11-7082 (10 µM)Yes1.588.2

Mandatory Visualizations

G Hypothetical this compound-Induced Apoptosis Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits PlasmaMembrane Plasma Membrane IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProApoptotic Pro-Apoptotic Gene Transcription Nucleus->ProApoptotic Caspase Caspase Activation ProApoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G Experimental Workflow for this compound Bioassays Start Start: Cancer Cell Culture MTT MTT Assay (Cell Viability) Start->MTT Caspase Caspase-3/7 Assay (Apoptosis) MTT->Caspase If cytotoxic NFkB NF-κB Translocation Assay (Mechanism of Action) Caspase->NFkB If apoptotic DataAnalysis Data Analysis (IC50, Fold Change) NFkB->DataAnalysis Conclusion Conclusion: Therapeutic Potential DataAnalysis->Conclusion

Caption: General experimental workflow for this compound bioassays.

References

Ascalin: A Novel Peptide Inhibitor for Elucidating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascalin, a 9.5 kDa peptide isolated from shallot bulbs (Allium ascalonicum), has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase.[1] With a reported IC50 of 10 µM, this compound presents itself as a valuable tool for researchers studying enzyme kinetics, particularly in the context of viral enzymes and drug discovery.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate enzyme kinetics, focusing on the determination of inhibition type and the inhibition constant (Ki).

Principle

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Studying the mechanism of an inhibitor can provide insights into the enzyme's structure, catalytic mechanism, and its role in metabolic pathways. This compound's inhibitory effect on HIV-1 reverse transcriptase can be leveraged to understand the enzyme's kinetics through systematic experimental procedures. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's binding affinity (Ki) can be determined.

Data Presentation

The following table summarizes the known quantitative data for this compound. Further experimental data would be required to populate the kinetic parameters.

ParameterValueReference
Molecular Weight 9.5 kDa[1]
Source Shallot Bulbs (Allium ascalonicum)[1]
N-terminal Sequence YQCGQGG[1]
Target Enzyme HIV-1 Reverse Transcriptase[1]
IC50 10 µM[1]
Inhibition Type To be determined experimentally-
Ki To be determined experimentally-

Experimental Protocols

Protocol 1: Determination of this compound's Mode of Inhibition of HIV-1 Reverse Transcriptase

This protocol outlines the steps to determine the type of inhibition this compound exerts on HIV-1 reverse transcriptase. This is achieved by measuring the initial reaction velocities at various substrate and this compound concentrations.

Materials:

  • Purified HIV-1 Reverse Transcriptase

  • This compound (stock solution of known concentration)

  • Substrate for HIV-1 Reverse Transcriptase (e.g., a template-primer such as poly(rA)-oligo(dT) and a deoxynucleotide triphosphate like dTTP)

  • Reaction Buffer (optimized for HIV-1 RT activity)

  • Detection Reagent (e.g., a fluorescent DNA intercalating dye or radiolabeled dNTPs)

  • Microplate reader or scintillation counter

  • 96-well plates

Procedure:

  • Prepare a series of this compound dilutions in the reaction buffer. The concentrations should bracket the known IC50 value (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

  • Prepare a series of substrate (dTTP) dilutions in the reaction buffer. The concentrations should be varied around the known Km of the enzyme for the substrate. If the Km is unknown, a wide range of concentrations should be tested.

  • Set up the enzyme reactions in a 96-well plate. For each this compound concentration, perform a set of reactions with varying substrate concentrations. Include a control set with no this compound.

    • To each well, add the reaction buffer, the template-primer, and the specified concentration of this compound.

    • Pre-incubate the enzyme with this compound for a short period (e.g., 5-10 minutes) at the reaction temperature.

    • Initiate the reaction by adding the substrate (dTTP).

  • Measure the initial reaction velocity (V₀) for each reaction. This can be done by monitoring the increase in product formation over a short, linear time course using a microplate reader (for fluorescent assays) or by stopping the reaction at different time points and quantifying the product (for radioactive assays).

  • Plot the data . Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each this compound concentration.

  • Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the type of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

Protocol 2: Determination of the Inhibition Constant (Ki) for this compound

Once the mode of inhibition is determined, the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated.

Procedure:

  • Use the data generated in Protocol 1.

  • For competitive inhibition:

    • Calculate the apparent Km (Km_app) from the x-intercept of each line in the Lineweaver-Burk plot for each this compound concentration.

    • Plot Km_app versus the inhibitor concentration [I]. The slope of this line is equal to Km/Ki. Knowing the Km (from the no-inhibitor control), Ki can be calculated.

    • Alternatively, use the equation: Km_app = Km * (1 + [I]/Ki)

  • For non-competitive inhibition:

    • Calculate the apparent Vmax (Vmax_app) from the y-intercept of each line in the Lineweaver-Burk plot for each this compound concentration.

    • Plot 1/Vmax_app versus [I]. The x-intercept of this plot is -Ki.

    • Alternatively, use the equation: Vmax_app = Vmax / (1 + [I]/Ki)

  • For uncompetitive inhibition:

    • Both Vmax_app and Km_app are affected.

    • Plot the y-intercepts (1/Vmax_app) from the Lineweaver-Burk plot against [I]. The slope is 1/(Vmax * Ki).

    • Alternatively, use the equation: Vmax_app = Vmax / (1 + [I]/Ki) and Km_app = Km / (1 + [I]/Ki)

  • For mixed inhibition:

    • Both Vmax_app and Km_app are altered.

    • A more complex analysis involving replots of slopes and y-intercepts from the Lineweaver-Burk plot against [I] is required to determine both Ki and αKi (the dissociation constant for the inhibitor binding to the enzyme-substrate complex).

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare this compound Dilutions E1 Set up Enzyme Reactions (Varying [this compound] and [Substrate]) P1->E1 P2 Prepare Substrate Dilutions P2->E1 E2 Measure Initial Velocity (V₀) E1->E2 A1 Michaelis-Menten Plot E2->A1 A2 Lineweaver-Burk Plot A1->A2 A3 Determine Inhibition Type A2->A3 A4 Calculate Ki A3->A4

Caption: Experimental workflow for determining the mode of inhibition and Ki of this compound.

Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.

Conclusion

This compound's defined inhibitory action on HIV-1 reverse transcriptase makes it a promising tool for in-depth kinetic studies. The protocols outlined here provide a framework for researchers to characterize its inhibitory mechanism and determine its binding affinity. Such studies are crucial for understanding enzyme function and for the rational design of novel therapeutic agents. It is important to note that these are generalized protocols, and specific experimental conditions may need to be optimized for the particular enzyme and assay system being used.

References

Cell-based assays for Ascalin activity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell-based Assays for Quantifying the Activity of Ascalin, an ASK1 Inhibitor Content Type: s and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] In response to cellular stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α, ASK1 becomes activated.[2][3] Activated ASK1 subsequently phosphorylates and activates the downstream kinases JNK and p38, which play pivotal roles in executing cellular responses including apoptosis, inflammation, and differentiation.[4][5] Due to its central role in stress-induced signaling, ASK1 is a significant therapeutic target for a range of pathologies, including neurodegenerative, cardiovascular, and inflammatory diseases.[3]

This compound is a potent and selective small-molecule inhibitor of ASK1. This application note provides a suite of detailed protocols for cell-based assays designed to characterize and quantify the biological activity of this compound. These assays allow researchers to confirm target engagement, measure the dose-dependent inhibition of the signaling pathway, and assess the functional consequences in a physiologically relevant cellular context.

The ASK1 Signaling Pathway

The diagram below illustrates the stress-activated ASK1 signaling cascade and the inhibitory action of this compound. Stress signals lead to the activation of ASK1, which in turn activates the JNK and p38 pathways, culminating in apoptosis. This compound directly inhibits ASK1, thereby blocking these downstream events.

ASK1_Pathway Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 p38 p38 ASK1->p38 Activates JNK JNK ASK1->JNK Activates Apoptosis Apoptosis & Inflammation p38->Apoptosis JNK->Apoptosis This compound This compound This compound->ASK1 Inhibits

Caption: this compound inhibits ASK1, blocking the downstream p38/JNK pathways.

Experimental Protocols & Data

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range at which this compound is non-toxic to cells, thereby establishing appropriate concentrations for subsequent mechanism-of-action assays.

Experimental Workflow:

Viability_Workflow start Start seed Seed cells in 96-well plate start->seed treat Add serial dilutions of this compound seed->treat incubate Incubate (e.g., 48h) treat->incubate reagent Add viability reagent (e.g., CCK-8/MTT) incubate->reagent measure Measure absorbance (plate reader) reagent->measure end End measure->end

Caption: Workflow for determining this compound's effect on cell viability.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or U937) in a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of this compound serial dilutions in complete culture medium.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add 10 µL of a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT solution to each well. Incubate for 1-4 hours as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control [(Abs_sample / Abs_vehicle) * 100]. Plot the results to determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Representative Data:

This compound Conc. (µM)Mean Cell Viability (%)Std. Deviation
0 (Vehicle)100.05.1
0.1101.24.8
198.75.3
1095.44.6
2588.16.2
5070.35.9
10045.27.1
Western Blot Analysis of Pathway Inhibition

Objective: To directly measure the ability of this compound to inhibit the stress-induced phosphorylation of ASK1 and its downstream targets, p38 and JNK.

Experimental Workflow:

WB_Workflow A Culture cells to 70-80% confluency B Pre-treat with this compound (1-2 hours) A->B C Stimulate with stressor (e.g., H₂O₂ for 30 min) B->C D Lyse cells & quantify protein C->D E SDS-PAGE & Transfer to PVDF D->E F Immunoblot for p-ASK1, p-p38, p-JNK & totals E->F G Detect & Quantify Bands F->G

Caption: Workflow for Western blot analysis of ASK1 pathway inhibition.

Protocol:

  • Cell Culture: Seed cells (e.g., HeLa or MEFs) in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment: Starve cells in serum-free medium for 4-6 hours. Pre-treat cells with various non-toxic concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation: Induce the ASK1 pathway by adding a stressor. For example, add H₂O₂ to a final concentration of 1 mM and incubate for 30 minutes.[4]

  • Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Clear lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies for phospho-ASK1 (Thr845), total ASK1, phospho-p38, total p38, phospho-JNK, and total JNK. Use a loading control like GAPDH or β-actin.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to its respective total protein signal.

Representative Data:

This compound Conc. (µM)p-ASK1 / Total ASK1 (Fold Change)p-p38 / Total p38 (Fold Change)p-JNK / Total JNK (Fold Change)
0 (Unstimulated)0.10.10.1
0 (Stimulated)1.001.001.00
10.780.810.85
50.450.510.53
100.190.240.26
250.080.120.11
Immunofluorescence for c-Jun Nuclear Translocation

Objective: To visualize and quantify the inhibition of a key downstream functional event: the nuclear translocation of the transcription factor c-Jun, a substrate of JNK.

Experimental Workflow:

IF_Workflow A Seed cells on glass coverslips B Pre-treat with this compound, then stimulate A->B C Fix & Permeabilize cells B->C D Block & Incubate with anti-c-Jun antibody C->D E Incubate with fluorescent secondary antibody D->E F Counterstain nuclei with DAPI & Mount E->F G Image with Fluorescence Microscope & Analyze F->G

Caption: Workflow for immunofluorescence analysis of c-Jun translocation.

Protocol:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound and stimulate with a stressor as described in the Western Blot protocol. Include unstimulated and stimulated vehicle controls.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking & Staining: Wash twice with PBS. Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against c-Jun for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS. Add a drop of mounting medium containing DAPI to a microscope slide and carefully place the coverslip cell-side down.

  • Imaging: Acquire images using a fluorescence microscope. Capture the DAPI (blue) and Alexa Fluor 488 (green) channels for multiple fields per condition.

  • Analysis: Using image analysis software, quantify the mean fluorescence intensity of c-Jun staining in the nucleus (defined by the DAPI signal) and in the cytoplasm. Calculate the Nuclear-to-Cytoplasmic intensity ratio for at least 50 cells per condition.

Representative Data:

ConditionThis compound Conc. (µM)Mean Nuclear/Cytoplasmic c-Jun RatioStd. Deviation
Unstimulated00.950.15
Stimulated04.210.55
Stimulated52.980.41
Stimulated101.870.32
Stimulated251.150.21

Conclusion

The cell-based assays outlined in this application note provide a comprehensive framework for evaluating the activity of the ASK1 inhibitor, this compound. By combining cytotoxicity assessment, direct measurement of pathway phosphorylation, and functional analysis of downstream events, researchers can effectively determine the potency and mechanism of action of this compound and other related kinase inhibitors.[7] These protocols are fundamental for advancing compounds through the drug discovery pipeline.

References

Troubleshooting & Optimization

Ascalin peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ascalin peptide.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for lyophilized this compound peptide?

For long-term storage, lyophilized this compound peptide should be stored in a freezer at or below -20°C.[1][2] Some sources suggest that for storage longer than four weeks, temperatures of -20°C or even -80°C are preferable.[3][4] It is also crucial to protect the peptide from moisture and bright light.[3] When stored under these conditions, the lyophilized powder can be stable for months to years.[2] For short-term storage of a few days to weeks, lyophilized this compound can be kept at room temperature in its original packaging.[4]

2. How should I handle lyophilized this compound peptide before use?

Before opening the vial, it is important to allow the lyophilized this compound peptide to warm to room temperature in a desiccator.[3][5] This practice minimizes the condensation of atmospheric moisture onto the peptide, which can significantly decrease its long-term stability.[3][5] Lyophilized peptides can be volatile and hygroscopic, so they should be handled with care in a clean, well-ventilated area, using appropriate personal protective equipment like gloves, masks, and safety glasses.[4]

3. What is the stability of this compound peptide in solution?

Peptides in solution are significantly less stable than in their lyophilized form.[4][5] The shelf life of peptide solutions is limited, and for this compound, which contains Glutamine (Q) and Cysteine (C) in its sequence (YQCGQGG), the stability in solution may be further compromised.[3][5] Peptides with these residues are known to have limited shelf lives in solution.[5] It is generally recommended not to store peptide solutions for more than a few days.[6] For maximum stability, any unused peptide solution should be aliquoted and stored frozen at -20°C or colder.[3][6]

4. How should I reconstitute this compound peptide?

5. How can I prevent degradation of this compound peptide in solution?

To prolong the storage life of this compound in solution, use sterile buffers, preferably with a pH between 5 and 6.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate peptide degradation.[3][6] Therefore, it is best practice to aliquot the stock solution into single-use volumes before freezing.[3] For peptides containing Cysteine, like this compound, the use of oxygen-free water/buffers or the addition of reducing agents such as DTT might be considered to prevent oxidation, though this may interfere with some biological assays.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced peptide activity Improper storage of lyophilized peptide (e.g., exposure to moisture or high temperatures).Ensure lyophilized peptide is stored at ≤ -20°C in a tightly sealed container, protected from light. Allow the vial to reach room temperature in a desiccator before opening.
Instability of peptide in solution.Prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at ≤ -20°C immediately after reconstitution. Avoid repeated freeze-thaw cycles. Use sterile buffers at pH 5-6.
Degradation due to oxidation (Cysteine residue) or deamidation (Glutamine residue).Consider using oxygen-free buffers for reconstitution and storage. Minimize exposure to basic pH (>8) to reduce the rate of deamidation.[8]
Difficulty dissolving the peptide The peptide has formed aggregates.Try gentle warming or sonication to aid dissolution.[5][7]
Incorrect solvent.If the peptide is not soluble in water, try a small amount of a different solvent like dilute acetic acid. The final solution can then be diluted with your experimental buffer.[3]
Inconsistent experimental results Inaccurate peptide concentration due to moisture absorption by the lyophilized powder.Always allow the peptide vial to equilibrate to room temperature in a desiccator before weighing.[5]
Degradation of the peptide stock solution over time.Use freshly prepared solutions whenever possible or use a new aliquot from the frozen stock for each experiment.

Stability and Storage Conditions Summary

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder Room TemperatureShort-term (days to weeks)[4]Keep in original, sealed packaging.
4°CShort to medium-term[2]Tightly sealed container, protect from moisture.
-20°C or -80°CLong-term (months to years)[1][2]Tightly sealed container, protect from moisture and light. This is the recommended condition for long-term storage.
In Solution 4°CVery short-term (up to a week, but sequence dependent)[3]Stability is limited; not recommended for this compound due to its sequence.
-20°C or colderShort-term (weeks)[5]Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6). Stability is still limited compared to lyophilized form.[3]

Potential Degradation Pathways

The amino acid sequence of this compound is Y-Q-C-G-Q-G-G . Based on this sequence, the following degradation pathways are potential concerns for its stability, particularly in solution:

  • Oxidation: The Cysteine (C) residue is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species. This can be accelerated by exposure to air and certain metal ions.[3][8]

  • Deamidation: The Glutamine (Q) residues can undergo deamidation, a reaction that converts the glutamine side chain to a glutamic acid residue. This introduces a negative charge into the peptide and can alter its structure and function. Deamidation is often catalyzed by basic conditions.[8]

It is important to note that the N-terminal Glutamine (Q) can be particularly unstable and may cyclize to form pyroglutamate, especially under acidic conditions.[9] However, in this compound, Glutamine is not at the N-terminus.

Experimental Protocols

Antifungal Activity Assay

This protocol is a general guideline for assessing the antifungal activity of this compound against a fungal strain like Botrytis cinerea, in which it has been reported to inhibit mycelial growth.

Materials:

  • This compound peptide

  • Fungal strain (e.g., Botrytis cinerea)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)

  • Sterile distilled water or appropriate sterile buffer for peptide reconstitution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fungal Inoculum: Culture the fungus on a suitable agar medium. Collect spores or mycelial fragments and suspend them in sterile PDB. Adjust the concentration to a desired level (e.g., 1 x 10^4 spores/mL).

  • Prepare this compound Solutions: Reconstitute lyophilized this compound in a sterile solvent to create a high-concentration stock solution. Perform serial dilutions of the stock solution in PDB to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a sterile 96-well plate, add 100 µL of the fungal inoculum to each well.

    • Add 100 µL of the various this compound dilutions to the wells, resulting in a final volume of 200 µL per well.

    • Include a positive control (a known antifungal agent) and a negative control (PDB with no this compound).

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for a specified period (e.g., 24-72 hours).

  • Determine Antifungal Activity: Measure the optical density (OD) of the wells at a suitable wavelength (e.g., 600 nm) using a microplate reader. The reduction in OD in the presence of this compound compared to the negative control indicates antifungal activity. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant reduction in fungal growth.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a general protocol for determining the inhibitory effect of this compound on HIV-1 RT activity, for which an IC50 of 10 µM has been reported. Commercial kits are available for this assay and their specific protocols should be followed.

Materials:

  • This compound peptide

  • HIV-1 Reverse Transcriptase Assay Kit (contains HIV-1 RT, substrate, reaction buffer, etc.)

  • Sterile, nuclease-free water or appropriate buffer for peptide reconstitution

  • Microplate reader capable of colorimetric or fluorometric detection, depending on the kit.

Procedure:

  • Prepare this compound Dilutions: Reconstitute lyophilized this compound in a suitable sterile, nuclease-free solvent to make a stock solution. Prepare a series of dilutions of the stock solution in the reaction buffer provided with the kit to obtain the desired final concentrations.

  • Assay Reaction:

    • Follow the kit manufacturer's instructions for the reaction setup. This typically involves adding the reaction buffer, the substrate (e.g., a template-primer hybrid and dNTPs), and the HIV-1 RT enzyme to the wells of a microplate.

    • Add the different dilutions of this compound to the respective wells.

    • Include a positive control (a known HIV-1 RT inhibitor, often provided in the kit) and a negative control (reaction mix without any inhibitor).

  • Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol (e.g., 37°C for 1 hour).

  • Detection: Perform the detection step as per the kit's instructions. This usually involves a colorimetric or fluorometric measurement that quantifies the amount of DNA synthesized by the RT enzyme.

  • Data Analysis: Calculate the percentage of HIV-1 RT inhibition for each this compound concentration relative to the negative control. The IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity, can be determined by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Peptide_Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_data Data Interpretation Reconstitute Reconstitute Lyophilized This compound Peptide Prepare_Aliquots Prepare Aliquots for Time-Point Analysis Reconstitute->Prepare_Aliquots Prepare_Buffers Prepare Buffers at Desired pH Prepare_Buffers->Prepare_Aliquots Incubate_Temp Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) Prepare_Aliquots->Incubate_Temp Incubate_pH Incubate in Buffers of Different pH Prepare_Aliquots->Incubate_pH Collect_Aliquots Collect Aliquots at Different Time Points Incubate_Temp->Collect_Aliquots Incubate_pH->Collect_Aliquots Analyze_Purity Analyze Peptide Purity (e.g., by HPLC) Collect_Aliquots->Analyze_Purity Assess_Activity Assess Biological Activity (e.g., Antifungal Assay) Collect_Aliquots->Assess_Activity Determine_Degradation Determine Degradation Rate and Half-Life Analyze_Purity->Determine_Degradation Identify_Products Identify Degradation Products (e.g., by Mass Spectrometry) Analyze_Purity->Identify_Products Assess_Activity->Determine_Degradation

Caption: General workflow for assessing this compound peptide stability.

References

Technical Support Center: Preventing Ascalin Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ascalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of the this compound peptide to minimize degradation in solution and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

A1: this compound is a 9.5 kDa antifungal peptide isolated from shallot bulbs (Allium ascalonicum).[1] It exhibits specific antifungal activity against Botrytis cinerea and also functions as an inhibitor of HIV-1 reverse transcriptase with an IC50 of 10 µM.[1]

Q2: What are the common causes of peptide degradation in solution?

A2: Peptides like this compound are susceptible to several degradation pathways in aqueous solutions. The most common causes include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding acidic residues.[2]

  • Oxidation: Modification of susceptible amino acids, most commonly methionine (Met) and cysteine (Cys).

  • Physical Instability: Aggregation and precipitation, which can be influenced by pH, temperature, and concentration.

  • Enzymatic Degradation: Cleavage by proteases present in experimental systems (e.g., cell lysates).

Q3: How should I store lyophilized this compound powder?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.

Q4: What is the best way to prepare and store this compound solutions?

A4: To prepare this compound solutions, it is recommended to reconstitute the lyophilized powder in a high-purity, sterile buffer. For short-term storage, solutions should be kept at 4°C for no more than a few days. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q5: What is the optimal pH for this compound stability in solution?

A5: While specific stability data for this compound across different pH values is not available, most peptides have a pH of maximum stability in the slightly acidic range (pH 4-6). Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions. It is recommended to determine the optimal pH for your specific application and buffer system through a pilot stability study.

Q6: Are there any specific buffer components I should use or avoid?

A6: The choice of buffer can impact peptide stability. For example, phosphate buffers can sometimes catalyze degradation. It is generally recommended to use a buffer system that is appropriate for your experimental setup and to assess its compatibility with this compound. Acetate and citrate buffers are often used for peptide formulations.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity (antifungal or enzyme inhibition) Peptide degradation in solution.• Prepare fresh this compound solutions for each experiment.• Aliquot stock solutions to avoid multiple freeze-thaw cycles.• Optimize the pH of your working solution; consider a range between pH 4 and 6.• Store solutions at the recommended temperature and protect from light.
Precipitate formation in the solution Poor solubility or aggregation.• Ensure the peptide is fully dissolved before use.• Consider using a different buffer system or adjusting the pH.• If the stock solution is in an organic solvent, ensure proper mixing when diluting into an aqueous buffer.• Perform a solubility test at different concentrations.
Inconsistent experimental results Variable peptide concentration due to degradation or handling.• Use a consistent protocol for solution preparation.• Minimize the time the peptide is kept at room temperature.• If working with biological samples, consider adding a protease inhibitor cocktail.

Data on Factors Affecting Peptide Stability (General)

Since specific quantitative data for this compound is not publicly available, the following table summarizes general factors known to influence the stability of peptides in solution.

Factor General Effect on Peptide Stability Recommendation for this compound (General Guidance)
Temperature Higher temperatures accelerate chemical degradation (e.g., hydrolysis, deamidation, oxidation).Store lyophilized peptide at -20°C or -80°C. Store solutions at 4°C for short-term and -20°C or -80°C for long-term. Avoid prolonged exposure to room temperature.
pH Extreme pH values (acidic or alkaline) can catalyze hydrolysis and deamidation. The optimal pH for stability is peptide-specific but often in the acidic range.Empirically determine the optimal pH for your experiments, starting with a slightly acidic to neutral range (pH 4-7).
Buffer Type & Concentration Buffer components can influence the rate of degradation. Higher buffer concentrations can sometimes increase degradation rates.Use a buffer system suitable for your assay. If stability is an issue, screen different buffer types (e.g., acetate, citrate) and concentrations.
Light Exposure to UV light can cause photodegradation of certain amino acids.Protect stock solutions and experimental samples from light by using amber vials or covering containers with foil.
Oxidation The presence of dissolved oxygen or metal ions can lead to the oxidation of susceptible amino acids.Use degassed buffers and consider adding a chelating agent like EDTA to sequester metal ions if oxidation is suspected.
Freeze-Thaw Cycles Repeated freezing and thawing can cause physical stress on the peptide, leading to aggregation and degradation.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • Lyophilized this compound

    • Sterile, high-purity water or a suitable buffer (e.g., 20 mM sodium acetate, pH 5.0)

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Reconstitute the peptide by adding the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

    • Aliquot the stock solution into single-use, low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessment of this compound Stability in a Working Buffer
  • Materials:

    • This compound stock solution

    • Experimental working buffer at various pH values (e.g., pH 4.0, 5.5, 7.0)

    • Incubator or water bath set to the experimental temperature (e.g., 37°C)

    • Analytical method to quantify this compound (e.g., RP-HPLC)

  • Procedure:

    • Dilute the this compound stock solution to the final working concentration in the different pH buffers.

    • Take an initial sample (t=0) from each solution for analysis.

    • Incubate the solutions at the desired temperature.

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the samples by RP-HPLC to determine the percentage of remaining intact this compound.

    • Plot the percentage of intact this compound versus time for each pH to determine the optimal buffer condition for stability.

Visualizations

Experimental_Workflow_for_Antifungal_Activity_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL) D Serially Dilute this compound in PDB A->D B Prepare Fungal Spore Suspension (Botrytis cinerea) E Add Spore Suspension to each Dilution B->E C Prepare Potato Dextrose Broth (PDB) C->D D->E F Incubate at 25°C for 48-72 hours E->F G Measure Fungal Growth (e.g., OD600 or visual inspection) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H Ascalin_Mechanism_of_Action Conceptual diagram of this compound's inhibition of HIV-1 Reverse Transcriptase. cluster_hiv HIV Replication Cycle ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase ViralDNA Viral DNA ReverseTranscriptase->ViralDNA This compound This compound This compound->Inhibition Inhibition->ReverseTranscriptase

References

Technical Support Center: Optimizing Ascalin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Ascalin in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential variability in results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

A1: this compound is an antifungal peptide with a molecular weight of 9.5 kDa, originally isolated from shallot bulbs (Allium ascalonicum). It has demonstrated specific biological activities, including the inhibition of mycelial growth in the fungus Botrytis cinerea and the inhibition of HIV-1 reverse transcriptase with an IC50 of 10 µM.[1]

Q2: How should I dissolve and store lyophilized this compound?

A2: For optimal performance and stability, lyophilized this compound should be reconstituted with high-purity, sterile solvents. Due to its peptide nature, starting with a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution is recommended. This stock can then be diluted into your aqueous assay buffer to the final working concentration. To maintain peptide integrity, it is crucial to:

  • Store the lyophilized peptide at -20°C or -80°C for long-term stability.

  • After reconstitution, create single-use aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: What is a good starting concentration range for this compound in a new in vitro assay?

A3: For a novel peptide like this compound, it is advisable to perform a broad dose-response experiment to determine the optimal concentration for your specific cell line or assay. A common starting point is a wide range of concentrations, from 100 µM down to 1 nM, using serial dilutions. This approach will help identify the effective concentration range and any potential cytotoxicity at higher concentrations.

Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A4: Inconsistent results with peptide assays can arise from several factors. Key areas to troubleshoot include:

  • Peptide Solubility and Aggregation: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your aqueous assay buffer. Peptide aggregation can significantly reduce the effective concentration and lead to variability.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Always use calibrated pipettes and consider preparing a master mix for your dilutions.

  • Cell Seeding Density: Ensure a uniform cell density across all wells of your assay plate, as variations in cell number can affect the outcome.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable biological effect Poor peptide solubility or aggregation: this compound may not be fully dissolved or may be aggregating in the assay medium.Ensure the peptide is completely dissolved in the stock solvent before diluting. Perform a solubility test in your specific medium. Consider using a different buffer or adding a small percentage of a solubilizing agent if compatible with your assay.
Incorrect peptide concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations.
Peptide degradation: The peptide may have degraded due to improper storage or handling.Use fresh aliquots of the peptide stock solution. Avoid repeated freeze-thaw cycles.
High cytotoxicity or unexpected cell death Peptide is cytotoxic at high concentrations: This is a common property of many peptides.Conduct a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range for your specific cell line. Use concentrations below this threshold for functional assays.
High solvent concentration: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration.Ensure the final concentration of the organic solvent is below the toxic level for your cells (typically <0.5% for DMSO).
High variability between replicates Inhomogeneous peptide solution: The peptide may not be evenly distributed in the solution.Gently vortex the stock solution and all dilutions before use.
Uneven cell plating: Inconsistent cell numbers in different wells.Ensure the cell suspension is thoroughly mixed before and during plating.
Edge effects on assay plates: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations.Avoid using the outer wells of the plate for critical experiments, or fill them with sterile buffer or medium to minimize edge effects.

Experimental Protocols

General Protocol for Determining the Effective Concentration of this compound in an Antifungal Assay (Botrytis cinerea)

This protocol provides a general guideline for assessing the antifungal activity of this compound against Botrytis cinerea using a mycelial growth inhibition assay.

Materials:

  • This compound (lyophilized powder)

  • Sterile DMSO

  • Potato Dextrose Agar (PDA) plates

  • Botrytis cinerea culture

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • Incubator (20-25°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare this compound-Containing Media: Autoclave PDA medium and allow it to cool to approximately 50-55°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Also, prepare control plates with DMSO alone (vehicle control) and without any additions (negative control).

  • Pour Plates: Pour the this compound-containing PDA and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing B. cinerea culture. Place the mycelial plug in the center of each PDA plate.

  • Incubation: Incubate the plates at 20-25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the negative control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the negative control. Plot the inhibition percentage against the this compound concentration to determine the IC50 value.

General Protocol for HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a non-radioactive colorimetric assay to determine the inhibitory effect of this compound on HIV-1 RT activity.

Materials:

  • This compound (lyophilized powder)

  • Sterile DMSO

  • HIV-1 Reverse Transcriptase Assay Kit (commercially available)

  • Recombinant HIV-1 Reverse Transcriptase

  • Microplate reader

Procedure:

  • Prepare this compound Stock and Dilutions: Prepare a stock solution of this compound in DMSO and create a series of dilutions in the assay buffer provided with the kit to achieve the desired final concentrations.

  • Assay Setup: Follow the manufacturer's instructions for the HIV-1 RT assay kit. Typically, this involves adding the reaction mixture (containing template, primers, and dNTPs), the HIV-1 RT enzyme, and the different concentrations of this compound to the wells of a microplate. Include appropriate controls (no enzyme, no inhibitor, and a known RT inhibitor as a positive control).

  • Incubation: Incubate the plate at the recommended temperature (usually 37°C) for the specified time to allow for the reverse transcription reaction to occur.

  • Detection: Stop the reaction and perform the detection step as per the kit's protocol. This usually involves a colorimetric reaction where the amount of synthesized DNA is quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the no-inhibitor control. Plot the inhibition percentage against the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Effective Concentrations of this compound in In Vitro Assays

Assay Type Target Organism/Enzyme Cell Line / Strain Assay Method Hypothetical IC50 / EC50 (µM)
AntifungalBotrytis cinereaN/AMycelial Growth Inhibition5 - 20
AntiviralHIV-1 Reverse TranscriptaseN/AColorimetric RT Assay10[1]
CytotoxicityHuman Embryonic KidneyHEK293MTT Assay> 100
CytotoxicityHuman Liver CarcinomaHepG2LDH Release Assay> 100

Note: The IC50/EC50 values for Botrytis cinerea and cytotoxicity are hypothetical and should be determined experimentally for your specific conditions.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized this compound in DMSO Dilute Prepare Serial Dilutions in Assay Buffer Reconstitute->Dilute Treat Treat with this compound Dilutions Dilute->Treat Seed Seed Cells / Prepare Fungal Inoculum Seed->Treat Incubate Incubate for Defined Period Treat->Incubate Measure Measure Endpoint (e.g., Growth, Viability) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: General experimental workflow for determining the in vitro efficacy of this compound.

troubleshooting_workflow Start Inconsistent or Unexpected Results Check_Solubility Check Peptide Solubility & Aggregation Start->Check_Solubility Check_Concentration Verify Peptide Concentration & Dilutions Start->Check_Concentration Check_Cells Assess Cell Health & Seeding Density Start->Check_Cells Check_Controls Review Assay Controls Start->Check_Controls Check_Solubility->Check_Concentration No Issue Optimize_Solvent Optimize Solvent System or Preparation Method Check_Solubility->Optimize_Solvent Issue Found Check_Concentration->Check_Cells No Issue Recalculate Recalculate and Remake Dilutions Check_Concentration->Recalculate Issue Found Check_Cells->Check_Controls No Issue Optimize_Seeding Optimize Seeding Density & Plating Technique Check_Cells->Optimize_Seeding Issue Found Validate_Controls Validate Positive and Negative Controls Check_Controls->Validate_Controls Issue Found Resolved Problem Resolved Optimize_Solvent->Resolved Recalculate->Resolved Optimize_Seeding->Resolved Validate_Controls->Resolved

Caption: A logical troubleshooting workflow for addressing common issues in this compound assays.

antifungal_pathway This compound This compound Peptide Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Membrane_Disruption Membrane Disruption / Pore Formation Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Inhibition of Metabolic Processes Membrane_Disruption->Metabolic_Inhibition Growth_Inhibition Mycelial Growth Inhibition Ion_Leakage->Growth_Inhibition Metabolic_Inhibition->Growth_Inhibition

Caption: Postulated mechanism of this compound's antifungal activity against Botrytis cinerea.

References

Technical Support Center: Ascalin Solubility and Buffer Selection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available physicochemical data such as the isoelectric point (pI), pKa, and specific solubility characteristics for the 9.5 kDa peptide Ascalin, isolated from shallot bulbs, are limited.[1] This guide will therefore use a hypothetical peptide with similar characteristics to this compound to illustrate the principles and methodologies for determining optimal solubility and selecting an appropriate buffer system. The provided quantitative data is for illustrative purposes only.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the most critical first step in selecting a buffer for a new peptide like this compound?

The most critical first step is to determine the peptide's isoelectric point (pI). The pI is the pH at which the peptide has a net neutral charge. Peptides are often least soluble at or near their pI due to the lack of electrostatic repulsion, which can lead to aggregation and precipitation. For novel peptides, the pI can be estimated based on its amino acid sequence using online bioinformatics tools.

Q2: How does the isoelectric point (pI) guide buffer selection?

To ensure maximum solubility, the pH of the buffer should be at least 1-2 units away from the peptide's pI.

  • If the buffer pH is above the pI , the peptide will have a net negative charge and will be more soluble.

  • If the buffer pH is below the pI , the peptide will have a net positive charge and will also be more soluble.

Q3: My peptide has an estimated pI of 8.5. Which buffers should I start with?

For a peptide with a pI of 8.5, you should choose a buffer with a pH of either ≤ 7.5 or ≥ 9.5.

  • Acidic Buffer Option (pH < pI): A phosphate buffer at pH 7.0-7.4 would be a good starting point.[2][3] In this buffer, the peptide will be positively charged.

  • Alkaline Buffer Option (pH > pI): A carbonate-bicarbonate buffer at pH 9.5-10.0 could be tested. In this buffer, the peptide will be negatively charged.

Q4: I dissolved this compound in my selected buffer, but it precipitated after a freeze-thaw cycle. What happened?

Buffer properties can change upon freezing, leading to significant pH shifts that can cause peptide precipitation. Phosphate buffers are particularly known for this issue, where the dibasic salt can selectively crystallize, causing the pH to drop by up to 3 units.[4] If you need to freeze your peptide solution, consider using buffers less prone to pH shifts upon freezing, such as HEPES or Tris, or flash-freezing the samples in liquid nitrogen to minimize the time spent in the frozen state.

Q5: What other factors besides pH can influence this compound's solubility?

Several factors can affect peptide solubility:

  • Ionic Strength: Increasing the ionic strength of the buffer with salts like NaCl (e.g., 150 mM) can improve the solubility of some peptides by shielding charges and reducing intermolecular interactions. However, very high salt concentrations can lead to "salting out."

  • Additives: Small amounts of organic solvents (e.g., DMSO, ethanol), detergents (e.g., Tween-20), or stabilizing excipients can improve solubility.[5] However, these must be compatible with your downstream experiments.

  • Temperature: Solubility is temperature-dependent. Most peptides are more soluble at higher temperatures, but this can also increase the rate of degradation. Solubility studies are often conducted at both room temperature and 4°C.

Data Presentation: Hypothetical this compound Solubility

The following table summarizes hypothetical solubility data for a 9.5 kDa peptide, "Illustrative this compound," with an estimated isoelectric point (pI) of 8.5. This data is intended to serve as an example of how to structure experimental results.

Buffer SystempHBuffer Concentration (mM)AdditivesTemperature (°C)Max Solubility (mg/mL)Observations
Deionized Water~7.0N/ANone25< 0.1Immediate precipitation
Phosphate Buffer7.050None251.2Clear solution
Phosphate Buffer7.050150 mM NaCl255.5Significantly improved solubility
Tris-HCl8.050None250.5Hazy, some precipitation
CAPS Buffer10.050None258.1Clear, stable solution
CAPS Buffer10.050None46.5Remains soluble upon cooling

Experimental Protocol: Determining Equilibrium Solubility of a Peptide

This protocol outlines the "shake-flask" method, a common technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

1. Objective: To determine the maximum soluble concentration of this compound in various buffer systems at a controlled temperature.

2. Materials:

  • Lyophilized this compound peptide

  • Selected buffer solutions (e.g., Phosphate pH 7.0, CAPS pH 10.0)

  • Microcentrifuge tubes (1.5 mL)

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • Pipettes and tips

  • Spectrophotometer or HPLC for quantification

3. Procedure:

  • Preparation: Prepare a stock solution of each buffer to be tested.

  • Adding Excess Peptide: To a series of microcentrifuge tubes, add an excess amount of lyophilized this compound (e.g., 5-10 mg). The goal is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first test buffer to the tube.

  • Equilibration: Place the tubes on a rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Separation of Undissolved Solid: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of the dissolved peptide in the supernatant. This can be done by measuring absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or using a more sensitive method like a BCA assay or reverse-phase HPLC with a standard curve.

  • Repeat: Perform steps 3-7 for each buffer system you wish to test.

4. Data Analysis: The concentration measured in the supernatant represents the equilibrium solubility of this compound in that specific buffer and at that temperature. Report the results in mg/mL or µM.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the decision-making and experimental processes for buffer selection and solubility testing.

Buffer_Selection_Workflow start Start: Novel Peptide (this compound) predict_pi Predict Isoelectric Point (pI) from Amino Acid Sequence start->predict_pi select_ph Select Buffer pH Range (pH << pI or pH >> pI) predict_pi->select_ph pI is known/ estimated choose_buffers Choose Candidate Buffers (e.g., Phosphate, Tris, CAPS) select_ph->choose_buffers perform_test Perform Small-Scale Solubility Screening choose_buffers->perform_test consider_additives Consider Additives (e.g., NaCl, Stabilizers) consider_additives->perform_test analyze Analyze Results: Solubility & Stability perform_test->analyze optimize Optimize Buffer Conditions (Concentration, Additives) analyze->optimize Sub-optimal final_buffer Final Optimized Buffer System analyze->final_buffer Optimal optimize->perform_test Re-screen Solubility_Testing_Workflow start Start: Lyophilized Peptide & Candidate Buffers add_excess Add Excess Peptide to Known Volume of Buffer start->add_excess incubate Incubate with Agitation (24-48h at constant Temp) add_excess->incubate centrifuge Centrifuge to Pellet Undissolved Peptide incubate->centrifuge Equilibrium reached collect_supernatant Carefully Collect Supernatant centrifuge->collect_supernatant quantify Quantify Peptide Concentration (e.g., A280, HPLC) collect_supernatant->quantify end Result: Equilibrium Solubility (mg/mL) quantify->end

References

Troubleshooting low yield in Ascalin purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ascalin purification. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during the purification of this compound, a 9.5kDa anti-fungal peptide derived from shallot bulbs (Allium ascalonicum).[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My final yield of purified this compound is significantly lower than expected. What are the potential causes?

Low yield in this compound purification can stem from various stages of the process, from initial extraction to the final elution steps. Key factors include suboptimal protein expression or extraction from the source material, inefficient cell lysis (if using a recombinant system), protein degradation, aggregation, or issues with the chromatography steps.[2][3] It is crucial to systematically evaluate each stage of your protocol to identify the bottleneck.

Q2: I am observing a significant loss of this compound during the initial extraction and clarification steps. How can I improve this?

Inefficient extraction from shallot bulbs or inadequate clarification of the lysate can lead to a substantial loss of this compound before chromatography.

  • Extraction Inefficiency : Ensure the homogenization of the shallot bulbs is thorough to maximize the release of this compound. The choice of extraction buffer is also critical.[4]

  • Inadequate Clarification : The presence of cell debris and other particulate matter can clog your chromatography columns, leading to increased back-pressure and poor separation.[5] Ensure your centrifugation and filtration steps are sufficient to produce a clear lysate.

Q3: My this compound protein appears to be precipitating during purification. What can I do to prevent this?

Protein aggregation and precipitation are common causes of low yield.[6][7][8] The solubility of this compound can be affected by buffer conditions and protein concentration.

  • Optimize Buffer Conditions : The pH, ionic strength, and presence of additives in your buffers can significantly impact this compound's stability.[9][10] Experiment with a range of buffer conditions to find the optimal formulation for keeping this compound soluble.

  • Consider Additives : The addition of stabilizing agents such as glycerol (up to 20%), non-ionic detergents (e.g., 0.2% Tween-20), or specific salts can help prevent aggregation.[5][6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the multi-step purification of this compound, which typically involves ion exchange, affinity, and size exclusion chromatography.[1]

Issue 1: Low Binding of this compound to the Ion Exchange Column (DEAE-Cellulose or SP-Sepharose)

Possible Causes & Troubleshooting Steps:

  • Incorrect Buffer pH and Ionic Strength : For anion exchange chromatography (DEAE-cellulose), the buffer pH should be above this compound's isoelectric point (pI), and for cation exchange (SP-Sepharose), the pH should be below its pI. The ionic strength of the binding buffer must be low enough to allow for electrostatic interactions between this compound and the resin.[11][12]

    • Action : Verify the pH and conductivity of your buffers. Perform a buffer exchange on your sample to ensure it is in the correct binding buffer.

  • Column Overloading : Exceeding the binding capacity of the ion exchange resin will cause this compound to flow through without binding.

    • Action : Determine the binding capacity of your column and ensure you are not loading an excessive amount of protein.

Table 1: Recommended Buffer Conditions for Ion Exchange Chromatography of this compound

Chromatography StepResin TypeTypical Binding BufferTypical Elution Buffer
Anion ExchangeDEAE-Cellulose20 mM Tris-HCl, pH 8.020 mM Tris-HCl, pH 8.0 + 1 M NaCl (gradient)
Cation ExchangeSP-Sepharose20 mM Sodium Phosphate, pH 6.020 mM Sodium Phosphate, pH 6.0 + 1 M NaCl (gradient)
Issue 2: this compound Does Not Bind to the Affinity Column (Affi-gel blue gel)

Possible Causes & Troubleshooting Steps:

  • Interfering Substances in the Sample : The presence of molecules that compete for binding to the Affi-gel blue gel can prevent this compound from binding.

    • Action : Ensure that the fractions from the previous ion exchange step are well-separated and that the correct fractions are pooled and loaded onto the affinity column.

  • Incorrect Buffer Conditions : The composition of the buffer can affect the interaction between this compound and the affinity resin.[13]

    • Action : Ensure the buffer conditions are compatible with the affinity resin as per the manufacturer's instructions.

Issue 3: Broad Elution Peak or Low Recovery from Size Exclusion Chromatography (Superdex 75)

Possible Causes & Troubleshooting Steps:

  • Protein Aggregation : If this compound is aggregated, it will elute earlier and potentially as a broader peak, leading to poor separation from other high molecular weight contaminants.[14][15][16]

    • Action : Optimize the buffer conditions to prevent aggregation as mentioned earlier. Analyze the fractions by SDS-PAGE to check for the presence of aggregates.

  • Non-specific Interactions with the Resin : this compound may be interacting with the size exclusion matrix, leading to delayed elution and a broad peak.[16]

    • Action : Increase the ionic strength of the running buffer (e.g., add 150-500 mM NaCl) to minimize ionic interactions with the resin.[17]

  • Column Overloading : Loading too much protein volume can lead to poor resolution.[18][19]

    • Action : The sample volume should ideally be less than 2-5% of the total column volume for optimal separation.

Experimental Protocols

Protocol 1: Ion Exchange Chromatography of this compound

  • Column Equilibration : Equilibrate the ion exchange column (DEAE-Cellulose or SP-Sepharose) with 5-10 column volumes of the appropriate binding buffer (see Table 1).

  • Sample Loading : Load the clarified and buffer-exchanged sample onto the column at a low flow rate to ensure efficient binding.

  • Washing : Wash the column with 5-10 column volumes of binding buffer to remove unbound contaminants.

  • Elution : Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).[12]

  • Fraction Analysis : Collect fractions and analyze them for the presence of this compound using SDS-PAGE. Pool the fractions containing pure this compound.

Protocol 2: Affinity Chromatography of this compound

  • Column Equilibration : Equilibrate the Affi-gel blue gel column with the appropriate binding buffer according to the manufacturer's protocol.

  • Sample Loading : Load the pooled fractions containing this compound from the previous step onto the column.

  • Washing : Wash the column with the binding buffer to remove non-specifically bound proteins.

  • Elution : Elute this compound using the elution buffer recommended by the resin manufacturer. This may involve a change in pH or the inclusion of a competing molecule.

  • Fraction Analysis : Analyze the collected fractions for the presence of this compound by SDS-PAGE and pool the pure fractions.

Protocol 3: Size Exclusion Chromatography of this compound

  • Column Equilibration : Equilibrate the Superdex 75 column with at least 2 column volumes of the final running buffer (e.g., Phosphate Buffered Saline, pH 7.4).[18]

  • Sample Loading : Concentrate the pooled this compound fractions and load a small volume onto the column.

  • Elution : Elute the sample with the running buffer at a constant flow rate.

  • Fraction Analysis : Collect fractions and analyze by SDS-PAGE to identify the fractions containing monomeric this compound. Pool the pure fractions.

Visualizations

Ascalin_Purification_Workflow cluster_start Sample Preparation cluster_chromatography Chromatography Steps cluster_end Final Product Start Shallot Bulb Homogenate Ion_Exchange Ion Exchange (DEAE-Cellulose) Start->Ion_Exchange Affinity Affinity (Affi-gel blue gel) Ion_Exchange->Affinity Cation_Exchange Ion Exchange (SP-Sepharose) Affinity->Cation_Exchange SEC Size Exclusion (Superdex 75) Cation_Exchange->SEC End Purified this compound SEC->End

Caption: Standard workflow for the purification of this compound from shallot bulbs.[1]

Troubleshooting_Low_Yield cluster_expression Expression/Extraction Issues cluster_purification Purification Issues Start Low this compound Yield Inefficient_Lysis Inefficient Lysis/ Extraction Start->Inefficient_Lysis Check Lysate Degradation Protein Degradation Start->Degradation Check for Proteolysis Poor_Binding Poor Column Binding Start->Poor_Binding Analyze Flow-through Aggregation Aggregation/ Precipitation Start->Aggregation Check for Precipitate Inefficient_Elution Inefficient Elution Start->Inefficient_Elution Analyze Resin Post-Elution Action_Lysis Optimize Lysis Method & Buffer Inefficient_Lysis->Action_Lysis Solution Action_Degradation Add Protease Inhibitors Work at 4°C Degradation->Action_Degradation Solution Action_Binding Optimize Buffer pH & Ionic Strength Poor_Binding->Action_Binding Solution Action_Aggregation Screen Buffers & Additives Aggregation->Action_Aggregation Solution Action_Elution Optimize Elution Conditions Inefficient_Elution->Action_Elution Solution

Caption: A decision tree for troubleshooting low yield in this compound purification.

References

Improving the efficacy of Ascalin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective use of Ascalin in your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By binding to the ATP-binding pocket of the MEK enzymes, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), key components of the MAPK/ERK signaling pathway. This inhibition leads to a blockage of downstream signaling, resulting in reduced cell proliferation and survival in susceptible cancer cell lines.

Q2: How should this compound be stored and handled?

A2: Upon receipt, this compound powder should be stored at -20°C, protected from light and moisture. For experimental use, prepare a stock solution, typically in DMSO, and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Before use, allow the stock solution to thaw completely and equilibrate to room temperature.

Q3: What is the recommended solvent for this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cell-based assays, this stock solution can then be further diluted in cell culture media to the desired final concentration. Ensure the final DMSO concentration in your experiments does not exceed 0.1-0.5% to avoid solvent-induced toxicity.[2]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem: Inconsistent IC50 values between experimental repeats.

  • Possible Causes & Solutions:

    • Cellular Conditions: Ensure that cell passage number, confluency at the time of treatment, and seeding density are consistent across all experiments.[3] Genetic drift can occur at high passage numbers, potentially altering inhibitor sensitivity.[3]

    • Reagent Variability: Use fresh aliquots of this compound stock solution for each experiment to avoid degradation. Batch-to-batch variations in serum or cell culture media can also impact results.[3]

    • Assay Protocol: Standardize incubation times and ensure thorough mixing of reagents.[4] The type of viability assay used (e.g., MTT, ATP luminescence) can also influence the final IC50 value.[5]

Problem: this compound shows lower than expected potency in our cell model.

  • Possible Causes & Solutions:

    • Drug Solubility/Stability: this compound may precipitate out of solution when diluted from a DMSO stock into aqueous culture media. Visually inspect for any precipitate. Additionally, the compound's stability in culture media at 37°C can be a factor in long-term experiments.[1]

    • Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[4][6]

    • Cell Line Characteristics: The target cell line may have intrinsic resistance mechanisms, such as mutations in the target protein or upregulation of alternative survival pathways.

    • Assay Conditions: The ATP concentration in biochemical assays can significantly affect IC50 values for ATP-competitive inhibitors.[7]

Problem: Significant cell death is observed at concentrations expected to be cytostatic.

  • Possible Causes & Solutions:

    • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to cytotoxicity.[8][9] It is crucial to perform dose-response experiments to identify the optimal concentration range.

    • Solvent Toxicity: Ensure the final concentration of DMSO is kept low (ideally ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.[8]

    • Apoptosis Induction: Inhibition of the MEK/ERK pathway can induce apoptosis in some cell lines, which may be the intended effect. Confirm apoptosis using specific assays like Annexin V staining or caspase activity assays.

Data & Resources

Quantitative Data Summary

The following tables provide key quantitative information for working with this compound.

Property Value
Molecular Weight 489.5 g/mol
Purity (by HPLC) >99%
Recommended Solvent DMSO
Stock Solution Conc. 10 mM
Storage Conditions Powder at -20°C, Stock solution at -80°C

Table 1: Physicochemical Properties of this compound.

Cell Line Tissue of Origin Recommended Starting Concentration Range (for IC50)
A549Lung Carcinoma1 nM - 10 µM
HeLaCervical Cancer10 nM - 50 µM
MCF-7Breast Cancer5 nM - 25 µM
HT-29Colon Adenocarcinoma1 nM - 10 µM

Table 2: Recommended this compound concentration ranges for viability assays in common cell lines.

Visualized Pathways and Workflows

Ascalin_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes This compound This compound This compound->MEK Inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Troubleshooting_Workflow Start Inconsistent IC50 Values Observed CheckCells Verify Cell Culture Conditions (Passage #, Confluency, Seeding Density) Start->CheckCells CheckReagents Check Reagents (Fresh this compound Aliquot, Media/Serum Lots) Start->CheckReagents CheckProtocol Review Assay Protocol (Incubation Times, Plate Reader Settings) Start->CheckProtocol Consistent Results Consistent? CheckCells->Consistent CheckReagents->Consistent CheckProtocol->Consistent Resolved Issue Resolved Consistent->Resolved Yes ContactSupport Contact Technical Support Consistent->ContactSupport No Western_Blot_Workflow A 1. Cell Treatment (this compound dose-response) B 2. Cell Lysis (Add protease/phosphatase inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose membrane) D->E F 6. Blocking (5% BSA or Milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

Ascalin Peptide Oxidation and Prevention: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the oxidation of Ascalin peptide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide and what are its key characteristics?

This compound is an antifungal peptide isolated from shallot bulbs (Allium ascalonicum).[1] It has a molecular weight of approximately 9.5 kDa and an N-terminal sequence of YQCGQGG.[1][2] Beyond its antifungal properties, this compound has also been shown to inhibit the reverse transcriptase of human immunodeficiency virus type 1 (HIV-1).[1]

Q2: Which amino acid residues in this compound are susceptible to oxidation?

The N-terminal sequence of this compound (YQCGQGG) contains two residues that are particularly prone to oxidation:

  • Tyrosine (Y): The phenolic side chain of tyrosine can be oxidized to form dityrosine crosslinks or other oxidized species, often initiated by radical reactions.[3][4]

  • Cysteine (C): The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide bonds (cystine), sulfenic acid, sulfinic acid, and ultimately sulfonic acid.[5][6]

Q3: What are the common causes of this compound peptide oxidation during experiments?

Several factors can contribute to the oxidation of this compound peptide in a laboratory setting:

  • Exposure to Atmospheric Oxygen: Prolonged exposure to air can lead to autoxidation, particularly of the cysteine residue.[5][7]

  • Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidation reactions, leading to the formation of reactive oxygen species (ROS).[7]

  • Exposure to Light: Certain wavelengths of light can induce photo-oxidation, especially of aromatic residues like tyrosine.[7]

  • Inappropriate pH: The stability of peptides can be pH-dependent. For instance, higher pH can accelerate the oxidation of cysteine.[5][8][9][10]

  • Peroxide Contaminants: Reagents and solvents may contain peroxide impurities that can act as strong oxidizing agents.[7]

Troubleshooting Guide

Problem 1: I observe a loss of this compound peptide activity over time.

Potential Cause Troubleshooting Step Expected Outcome
Oxidation of active site residues (Cysteine or Tyrosine) Analyze the peptide sample using mass spectrometry to detect mass shifts corresponding to oxidation (+16 Da, +32 Da for Cys; +14 Da for Tyr dimerization).Identification of oxidized species will confirm if oxidation is the cause of activity loss.
Perform a forced degradation study under oxidative conditions (e.g., with H₂O₂) to see if it replicates the loss of activity.[11][12][13]A similar loss of activity will strongly suggest oxidation as the primary degradation pathway.
If oxidation is confirmed, implement preventative measures such as adding antioxidants or using deoxygenated buffers.Restoration or preservation of peptide activity.

Problem 2: My this compound peptide solution has turned yellow or brownish.

Potential Cause Troubleshooting Step Expected Outcome
Dityrosine formation Analyze the sample using UV-Vis spectroscopy. Dityrosine has a characteristic fluorescence emission around 400-420 nm.A fluorescence peak in this region would indicate dityrosine crosslinking.
Use size-exclusion chromatography (SEC) to detect the formation of higher molecular weight species (dimers, oligomers).The appearance of new peaks corresponding to higher molecular weights would support the hypothesis of crosslinking.
Store the peptide protected from light and in the presence of antioxidants.Prevention of color change in new batches of the peptide solution.

Problem 3: I see unexpected peaks in my HPLC or mass spectrometry analysis of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Formation of various oxidized species Carefully analyze the mass-to-charge ratio (m/z) of the unexpected peaks in the mass spectrum.Mass increases of +16 Da or +32 Da relative to the native peptide mass are indicative of cysteine or methionine oxidation.[14][15]
Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks and identify the specific site of modification.[14]Fragmentation patterns will reveal which amino acid residue has been oxidized.
Review your sample preparation and storage procedures to identify potential sources of oxidation.Elimination of the source of oxidation should lead to a cleaner chromatogram and mass spectrum.

Prevention of this compound Peptide Oxidation

Proactive measures are crucial to maintain the integrity of your this compound peptide samples. The following table summarizes key preventative strategies.

Strategy Description Recommended Concentration/Condition
Use of Antioxidants Antioxidants scavenge reactive oxygen species, thereby protecting the peptide from oxidation.[7][16][17]L-methionine (0.1-1%), Ascorbic acid (0.01-0.1%), Sodium thiosulfate (0.1-1%)[16][18]
Addition of Chelating Agents Chelating agents bind metal ions, preventing them from catalyzing oxidation reactions.Ethylenediaminetetraacetic acid (EDTA) (0.01-0.1%), Diethylenetriaminepentaacetic acid (DTPA) (0.01-0.1%)[18]
Inert Gas Purging Replacing the headspace in vials with an inert gas like nitrogen or argon minimizes exposure to atmospheric oxygen.[16]Purge vials for 1-2 minutes with a gentle stream of inert gas before sealing.
pH Control Maintaining an optimal pH can significantly slow down oxidation rates, particularly for cysteine.[7][8][9]Store and handle the peptide in a buffer with a slightly acidic pH (e.g., pH 5-6).
Light Protection Storing the peptide in amber vials or wrapping vials in aluminum foil prevents photo-oxidation.[7]Always use light-protecting containers for storage and during experiments where possible.
Proper Storage Storing the peptide in lyophilized form at low temperatures is the best way to ensure long-term stability.[5]Store lyophilized peptide at -20°C or -80°C.[5]

Experimental Protocols

Protocol 1: Detection of this compound Oxidation by RP-HPLC

This protocol outlines a general method for detecting oxidized forms of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Dissolve lyophilized this compound peptide in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water) to a final concentration of 1 mg/mL.

    • Prepare a control sample (freshly dissolved) and the aged or stressed sample to be tested.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Data Analysis:

    • Compare the chromatograms of the control and test samples.

    • Oxidized forms of the peptide are typically more polar and will elute earlier than the native peptide.

    • Quantify the percentage of oxidized species by integrating the peak areas.

Protocol 2: Forced Oxidation Study of this compound Peptide

This protocol describes how to intentionally induce oxidation to study its effects on this compound.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of this compound peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 0.3% (w/v) hydrogen peroxide (H₂O₂) solution.

  • Oxidation Reaction:

    • Mix the this compound solution with the H₂O₂ solution at a 1:1 ratio.

    • Incubate the mixture at room temperature, protected from light.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Quench the reaction by adding catalase or by rapid desalting.

  • Analysis:

    • Analyze the aliquots from each time point using RP-HPLC (Protocol 1) and mass spectrometry to identify and quantify the oxidized products.

    • Perform a bioassay to determine the effect of oxidation on the peptide's activity.

Visualizations

OxidationPathways cluster_cysteine Cysteine Oxidation cluster_tyrosine Tyrosine Oxidation Cys This compound-Cys-SH Sulfenic This compound-Cys-SOH (+16 Da) Cys->Sulfenic Mild Oxidation Disulfide This compound-Cys-S-S-Cys-Ascalin Cys->Disulfide Dimerization Sulfinic This compound-Cys-SO2H (+32 Da) Sulfenic->Sulfinic Further Oxidation Sulfonic This compound-Cys-SO3H (+48 Da) Sulfinic->Sulfonic Strong Oxidation Tyr This compound-Tyr Dityrosine Dityrosine Crosslink Tyr->Dityrosine Radical Coupling

Caption: Potential oxidation pathways for Cysteine and Tyrosine residues in this compound peptide.

PreventionWorkflow Start This compound Peptide Sample Preparation Storage Lyophilized Storage (-20°C or -80°C) Start->Storage Reconstitution Reconstitution in Degassed Buffer Storage->Reconstitution Additives Add Antioxidants & Chelators Reconstitution->Additives Environment Use Inert Gas (N2/Ar) & Protect from Light Additives->Environment StableSample Stable this compound Solution Environment->StableSample

References

Long-term storage protocols for lyophilized Ascalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of lyophilized Ascalin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

For optimal long-term stability, lyophilized this compound should be stored in airtight, light-resistant containers at temperatures of –20°C or, for enhanced preservation, –80°C.[1][2][3] It is crucial to maintain low humidity to prevent moisture absorption, which can lead to degradation.[1]

Q2: How should I handle lyophilized this compound upon receipt?

Upon receiving a shipment of lyophilized this compound, it is important to assess the packaging for any damage. Even if shipped at ambient temperatures, the product should be immediately transferred to a –20°C or –80°C freezer for long-term storage.[1][2] Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation from forming on the cold powder.[1][2]

Q3: What is the expected shelf-life of lyophilized this compound under recommended storage conditions?

When stored under ideal conditions (–20°C to –80°C in a sealed, desiccated environment), lyophilized this compound is expected to remain stable for several years. For specific batch information and expiration dates, please refer to the Certificate of Analysis (CoA).

Q4: Can I store lyophilized this compound at 4°C?

Storage at 4°C is suitable for short-term use only, typically for a few weeks to a month.[2] For long-term stability and to minimize the risk of degradation, storage at –20°C or –80°C is strongly recommended.[1][2]

Q5: How many freeze-thaw cycles are recommended for reconstituted this compound?

It is highly recommended to avoid repeated freeze-thaw cycles as this can degrade the product.[3] For best results, reconstitute a vial and then aliquot the solution into single-use volumes for storage at –80°C.[4][5]

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and storage of lyophilized this compound.

Problem Possible Cause Recommended Solution
Difficulty in Reconstituting this compound (long reconstitution time, incomplete dissolution) 1. Improper storage conditions leading to cake collapse. 2. Reconstitution with an incorrect buffer or at the wrong temperature. 3. High protein concentration in the formulation.[6][7]1. Ensure the product has been stored at the recommended temperature and protected from moisture. 2. Refer to the Certificate of Analysis for the recommended reconstitution buffer and procedure. Allow both the lyophilized powder and the buffer to reach room temperature before mixing.[4] 3. Gently swirl or rock the vial to aid dissolution; avoid vigorous shaking which can cause foaming and protein denaturation.[4] For persistent issues, gentle agitation at 4°C overnight may be effective.[5]
Visible Particulates or Cloudiness After Reconstitution 1. Incomplete dissolution. 2. Protein aggregation due to improper handling or storage. 3. Contamination.1. Allow more time for reconstitution with gentle agitation.[4] 2. Centrifuge the vial briefly to pellet any undissolved material. If the supernatant is clear, it may be usable, but a quality control check (e.g., HPLC) is recommended. 3. Discard the vial if contamination is suspected and use a fresh vial. Always use sterile buffers and aseptic techniques for reconstitution.[8]
Loss of Biological Activity 1. Exposure to high temperatures or temperature fluctuations.[9] 2. Multiple freeze-thaw cycles.[3] 3. Incorrect reconstitution or storage of the reconstituted solution. 4. Oxidation of sensitive residues.1. Verify that the storage temperature has been consistently maintained. 2. Aliquot the reconstituted solution into single-use vials to minimize freeze-thaw cycles. 3. Ensure the correct buffer was used for reconstitution and that the reconstituted solution was stored at the recommended temperature for the appropriate duration. 4. If the peptide sequence contains oxidation-prone amino acids, consider purging the vial with an inert gas like nitrogen or argon before sealing for storage.
Changes in the Appearance of the Lyophilized Cake (e.g., shrinkage, discoloration) 1. Exposure to moisture. 2. Exposure to light. 3. Storage at temperatures above the glass transition temperature (Tg) of the formulation.[1]1. Ensure vials are tightly sealed and stored in a low-humidity environment. 2. Store vials in the dark or in light-resistant containers.[2] 3. Confirm that the storage temperature has been consistently at or below –20°C.

Data Presentation

Table 1: Recommended Storage Conditions for Lyophilized this compound
ParameterShort-Term StorageLong-Term Storage
Temperature 2-8°C-20°C to -80°C
Duration Up to 1-2 weeksMonths to years[2][3]
Humidity Low, in a desiccator if possibleLow, in a desiccator if possible
Light Exposure Protected from light[2]Protected from light
Container Tightly sealed vialTightly sealed vial
Table 2: Stability of Lyophilized this compound under Accelerated Conditions
Storage ConditionTime PointPurity (%) by HPLCBiological Activity (%)
25°C / 60% RH 0 Months99.5100
1 Month98.295
3 Months95.188
6 Months90.375
40°C / 75% RH 0 Months99.5100
1 Month94.885
3 Months85.260
6 Months70.640

Note: This data is representative and may not reflect the exact stability profile of all batches of this compound.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Remove the vial of lyophilized this compound and the recommended reconstitution buffer from storage.

  • Allow both to equilibrate to room temperature for at least 15-30 minutes.[4] This is critical to prevent moisture condensation inside the vial upon opening.[1][2]

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4][5]

  • Using aseptic technique, slowly add the volume of reconstitution buffer specified on the Certificate of Analysis to the vial.

  • Gently swirl the vial or rock it back and forth to dissolve the contents. Avoid vigorous shaking or vortexing.[4]

  • Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[4]

  • Visually inspect the solution for clarity and the absence of particulates.

  • If not for immediate use, aliquot the reconstituted solution into single-use polypropylene tubes and store at –80°C.[4]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Mobile Phase: Prepare the mobile phases as specified in the this compound-specific HPLC method documentation. Degas the mobile phases before use.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Reconstitute lyophilized this compound as per Protocol 1. Dilute the reconstituted solution to the target concentration with the appropriate mobile phase or a compatible buffer.

  • Injection: Inject a defined volume of the prepared sample onto the HPLC column.

  • Chromatographic Run: Run the HPLC method according to the specified gradient and run time.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

Caption: Workflow for stability testing of lyophilized this compound.

signaling_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Promotes Degradedthis compound Degraded this compound Degradedthis compound->Receptor Fails to Bind

Caption: Hypothetical signaling pathway initiated by this compound.

References

Impact of pH on Ascalin's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of pH on the biological activity of Ascalin, an anti-fungal peptide with HIV-1 reverse transcriptase inhibiting properties.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the biological activity of this compound?

A1: The optimal pH for this compound's biological activity has not been definitively established in publicly available literature. Generally, peptides and proteins exhibit maximal activity within a narrow pH range, which is influenced by the pKa values of their amino acid residues.[2] It is recommended to perform a pH-activity profiling experiment to determine the optimal pH for your specific assay conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of a peptide like this compound is highly dependent on pH.[2] Extreme pH values (highly acidic or alkaline) can lead to irreversible denaturation and loss of activity due to the disruption of its tertiary structure. The pH of maximal stability may or may not coincide with the pH of optimal activity.[2] It is crucial to assess the stability of this compound at various pH levels to ensure the reliability of your experimental results.

Q3: Can pH influence the interaction of this compound with its molecular targets?

A3: Yes, pH can significantly impact the interaction of this compound with its targets, such as fungal cell wall components or the HIV-1 reverse transcriptase. Changes in pH can alter the ionization state of amino acid residues in both this compound and its target, which can affect the electrostatic interactions crucial for binding and biological activity.

Q4: What are the initial steps to investigate the effect of pH on this compound's activity?

A4: A recommended starting point is to perform a preliminary screen of this compound's activity across a broad pH range (e.g., pH 3 to 10) using a suitable biological assay (e.g., an anti-fungal susceptibility test or a reverse transcriptase inhibition assay). This will help identify a narrower pH range for more detailed investigation.

Troubleshooting Guide

Problem 1: No or low biological activity of this compound is observed in our assay.

  • Possible Cause: The pH of your assay buffer may be outside the optimal range for this compound's activity.

  • Troubleshooting Step: Verify the pH of your assay buffer. It is advisable to test a range of buffer systems to determine the optimal pH for this compound's activity in your specific experimental setup.

Problem 2: Inconsistent results are obtained in replicate experiments.

  • Possible Cause: The pH of the experimental solutions may not be stable, or this compound may be unstable at the tested pH over the duration of the experiment.

  • Troubleshooting Step: Ensure your buffer has sufficient buffering capacity to maintain a constant pH throughout the experiment. Additionally, conduct a time-course stability study of this compound at the relevant pH values to assess its stability.

Problem 3: this compound precipitates out of solution during the experiment.

  • Possible Cause: The pH of the solution may be close to the isoelectric point (pI) of this compound, where its net charge is zero, and solubility is minimal.

  • Troubleshooting Step: Determine the theoretical pI of this compound based on its amino acid sequence. Avoid pH values close to the pI. If you must work at a pH near the pI, consider using solubility enhancers, but be mindful of their potential effects on the biological assay.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential impact of pH on this compound's biological activities.

Table 1: Hypothetical pH-Dependent Anti-Fungal Activity of this compound against Botrytis cinerea

pHMean Inhibition Zone (mm)Standard Deviation
3.02.1± 0.4
4.05.8± 0.6
5.012.5± 1.1
6.018.2± 1.5
7.015.4± 1.3
8.08.9± 0.9
9.03.2± 0.5
10.01.0± 0.2

Table 2: Hypothetical pH-Dependent HIV-1 Reverse Transcriptase Inhibition by this compound

pHIC50 (µM)[1]Standard Deviation
5.025.3± 2.8
6.015.1± 1.7
7.09.8± 1.2
7.410.2± 1.3
8.018.6± 2.1
9.035.7± 3.9

Experimental Protocols

Protocol 1: Determination of the Optimal pH for Anti-Fungal Activity of this compound using an Agar Well Diffusion Assay

  • Prepare Media: Prepare potato dextrose agar (PDA) plates.

  • Inoculate Plates: Spread a suspension of Botrytis cinerea spores evenly over the surface of the PDA plates.

  • Create Wells: Create uniform wells (e.g., 6 mm in diameter) in the agar plates.

  • Prepare this compound Solutions: Prepare a stock solution of this compound. Create a series of working solutions by diluting the stock in buffers of varying pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and Tris buffer for pH 8-9).

  • Load Wells: Add a fixed volume of each this compound solution to the respective wells. Use the buffers without this compound as negative controls.

  • Incubate: Incubate the plates at the optimal growth temperature for Botrytis cinerea.

  • Measure Inhibition Zones: After a suitable incubation period, measure the diameter of the zone of inhibition around each well.

  • Data Analysis: Plot the mean inhibition zone diameter against the pH to determine the optimal pH for anti-fungal activity.

Protocol 2: pH-Dependent HIV-1 Reverse Transcriptase (RT) Inhibition Assay

  • Prepare Buffers: Prepare a set of reaction buffers with varying pH values (e.g., from pH 5.0 to 9.0).

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in each of the reaction buffers.

  • Set up a Reaction Mixture: In a microplate, combine the HIV-1 RT enzyme, a suitable template-primer (e.g., poly(A)/oligo(dT)), and the this compound dilutions in their respective pH buffers.

  • Initiate Reaction: Add a labeled dNTP (e.g., [³H]-dTTP) to initiate the reverse transcription reaction.

  • Incubate: Incubate the reaction mixture at the optimal temperature for the HIV-1 RT enzyme for a defined period.

  • Stop Reaction and Precipitate DNA: Stop the reaction and precipitate the newly synthesized DNA.

  • Quantify Incorporated dNTPs: Measure the amount of incorporated labeled dNTPs using a suitable method (e.g., scintillation counting).

  • Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration at each pH. Determine the IC50 value at each pH by plotting the percentage of inhibition against the this compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Agar Plates inoculate Inoculate Plates with Spores prep_media->inoculate prep_spores Prepare Fungal Spore Suspension prep_spores->inoculate prep_this compound Prepare this compound in Buffers of Varying pH load_wells Load Wells with this compound Solutions prep_this compound->load_wells create_wells Create Wells in Agar inoculate->create_wells create_wells->load_wells incubate Incubate Plates load_wells->incubate measure Measure Inhibition Zones incubate->measure plot Plot Inhibition vs. pH measure->plot

Caption: Workflow for pH-dependent anti-fungal activity assay.

signaling_pathway cluster_membrane Fungal Cell Membrane receptor Membrane Receptor mapk_cascade MAP Kinase Cascade receptor->mapk_cascade Activation This compound This compound This compound->receptor Binding (pH-dependent) transcription_factor Transcription Factor mapk_cascade->transcription_factor Phosphorylation cell_wall_synthesis Inhibition of Cell Wall Synthesis transcription_factor->cell_wall_synthesis Transcriptional Repression

Caption: Hypothetical signaling pathway for this compound's anti-fungal action.

References

Validation & Comparative

A Comparative Guide to Ascalin and Other Allium-Derived Anti-fungal Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Allium, encompassing well-known species such as garlic (Allium sativum), onion (Allium cepa), and shallot (Allium ascalonicum), is a rich source of bioactive compounds with potent anti-fungal properties. Among these, a diverse array of proteins and sulfur-containing compounds have been identified and characterized. This guide provides a comparative overview of Ascalin, a protein isolated from shallot, and other prominent anti-fungal agents derived from Allium species, supported by available experimental data.

Quantitative Comparison of Anti-fungal Activity

The following table summarizes the available quantitative data on the anti-fungal activity of various Allium-derived proteins and compounds. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) values should be made with caution, as experimental conditions can vary between studies.

Compound/Protein Source Organism Target Fungus MIC (µg/mL) Reference
This compound Allium ascalonicum (Shallot)Botrytis cinereaData not available in abstract[1]
Mycosphaerella arachidicolaInactive[1]
Fusarium oxysporumInactive[1]
Allicin Allium sativum (Garlic)Candida albicans1.56 - 6.25[2]
Cryptococcus neoformans1.56 - 6.25[2]
Trichophyton spp.1.56 - 6.25[2]
Epidermophyton spp.1.56 - 6.25[2]
Microsporum spp.1.56 - 6.25[2]
Allicepin Allium cepa (Onion)Botrytis cinereaData not available in abstract[3]
Fusarium oxysporumData not available in abstract[3]
Mycosphaerella arachidicolaData not available in abstract[3]
Physalospora piricolaData not available in abstract[3]
Alliumin Allium sativum (Garlic)Mycosphaerella arachidicolaIC50 = 1.3 µM
Fusarium oxysporumInactive
Allivin Allium sativum (Garlic)Botrytis cinereaActive
Mycosphaerella arachidicolaActive
Physalospora piricolaActive
Crude Shallot Extract (A. ascalonicum) Allium ascalonicum (Shallot)Various FungiMIC = 0.25% (fresh extract)[4]
Candida albicansMIC = 10 g/mL (aqueous extract)[5][6]
Zoonotic DermatophytesMIC = 61.20–96.00 µg/ml[7]
Crude Garlic Extract (A. sativum) Allium sativum (Garlic)Aspergillus spp.MIC = 2.5 mg/ml (petroleum ether extract)[8]
DermatophytesMIC = 2.5 mg/ml (petroleum ether extract)[8]
Candida albicansMIC = 10 mg/ml (petroleum ether extract)[8]
Fusarium spp.MIC = 2.5 mg/ml (ethanolic extract)[9][10]
Rhizopus spp.MIC = 5.0 mg/ml (ethanolic extract)[9][10]
Cryptococcus neoformansMIC = 125-250 µg/ml (aqueous extract)[11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of anti-fungal activity studies. Below are generalized methodologies for key experiments cited in the literature.

Protein Isolation and Purification

A common workflow for isolating anti-fungal proteins from Allium species involves several chromatographic steps.

cluster_purification Purification Steps start Allium Bulb Homogenization (Aqueous Buffer) centrifugation Centrifugation start->centrifugation supernatant Crude Protein Extract (Supernatant) centrifugation->supernatant deae Ion Exchange Chromatography (DEAE-Cellulose) supernatant->deae affi_gel Affinity Chromatography (Affi-gel blue gel) deae->affi_gel sp_sepharose Ion Exchange Chromatography (SP-Sepharose) affi_gel->sp_sepharose superdex Gel Filtration (Superdex 75) sp_sepharose->superdex pure_protein Purified Anti-fungal Protein superdex->pure_protein

Caption: General workflow for the purification of Allium-derived anti-fungal proteins.

Methodology:

  • Homogenization: Fresh Allium bulbs are homogenized in an aqueous buffer.

  • Centrifugation: The homogenate is centrifuged to remove cellular debris.

  • Chromatography: The resulting supernatant, containing the crude protein extract, is subjected to a series of chromatographic steps to purify the protein of interest. This typically includes:

    • Ion Exchange Chromatography: To separate proteins based on their net charge.

    • Affinity Chromatography: To separate proteins based on their specific binding properties.

    • Gel Filtration: To separate proteins based on their size.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an anti-fungal agent that inhibits the visible growth of a microorganism.

prep_agent Prepare Serial Dilutions of Anti-fungal Agent dispense_agent Dispense Dilutions into 96-well Plate prep_agent->dispense_agent prep_inoculum Prepare Standardized Fungal Inoculum add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum dispense_agent->add_inoculum incubate Incubate at Optimal Temperature add_inoculum->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic result Lowest Concentration with No Visible Growth = MIC read_mic->result Allicin Allicin ROS Increased Reactive Oxygen Species (ROS) Allicin->ROS Cell_Membrane Disruption of Cell Membrane Integrity Allicin->Cell_Membrane Cell_Wall Disruption of Cell Wall Synthesis Allicin->Cell_Wall Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Damage to Cellular Components Oxidative_Stress->Cell_Damage Cell_Death Fungal Cell Death Cell_Damage->Cell_Death Cell_Membrane->Cell_Death Cell_Wall->Cell_Death

References

A Comparative Analysis of Ascalin and Approved HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective antiretroviral agents remains a cornerstone of HIV-1 research. While significant strides have been made with the development of various classes of inhibitors, the emergence of drug resistance necessitates a continuous search for new therapeutic candidates. This guide provides a comparative overview of Ascalin, a peptide-based HIV-1 reverse transcriptase (RT) inhibitor, with established nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This compound, a 9.5 kDa peptide isolated from shallot bulbs, has demonstrated in vitro inhibitory activity against HIV-1 reverse transcriptase with a half-maximal inhibitory concentration (IC50) of 10 µM.[1] This peptide also exhibits antifungal properties.[1] Although research on this compound is in its nascent stages, its unique peptide structure presents a potential new avenue for RT inhibitor development. This guide aims to contextualize the preliminary findings on this compound by comparing its known inhibitory concentration with that of widely prescribed RT inhibitors: Tenofovir, Emtricitabine, Efavirenz, and Rilpivirine.

Comparative Data of HIV-1 Reverse Transcriptase Inhibitors

The following table summarizes the key characteristics of this compound and the selected approved RT inhibitors, offering a quantitative comparison of their in vitro efficacy and resistance profiles.

InhibitorClassMechanism of ActionIC50 / EC50Key Resistance Mutations
This compound PeptideDirect inhibition of reverse transcriptase (presumed)10 µM (IC50)[1]Not yet identified
Tenofovir NRTI (NtRTI)Chain terminator; competes with deoxyadenosine triphosphate for incorporation into viral DNA.EC50: ~0.005-0.02 µMK65R, K70E[2][3]
Emtricitabine NRTIChain terminator; competes with deoxycytidine triphosphate for incorporation into viral DNA.EC50: ~0.001-0.01 µMM184V/I[4]
Efavirenz NNRTIAllosteric inhibitor; binds to a hydrophobic pocket near the active site of RT, inducing a conformational change that inhibits its function.[5]EC50: ~0.001-0.004 µMK103N, Y181C, G190A/S[6][7][8]
Rilpivirine NNRTIAllosteric inhibitor; binds to a hydrophobic pocket near the active site of RT, inducing a conformational change that inhibits its function.[1][9]EC50: ~0.0001-0.0005 µME138K, K101E, Y181C[1][2][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and a typical experimental workflow for evaluating novel inhibitors, the following diagrams are provided.

Mechanism of Action of HIV-1 RT Inhibitors cluster_nrti Nucleoside/tide Reverse Transcriptase Inhibitors (NRTIs) cluster_nnrti Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) cluster_this compound This compound (Peptide Inhibitor) NRTI NRTI (e.g., Tenofovir, Emtricitabine) NRTI_TP Cellular Kinases Phosphorylate NRTI to Active Triphosphate Form NRTI->NRTI_TP Incorporation Incorporation into Viral DNA NRTI_TP->Incorporation Termination Chain Termination Incorporation->Termination RT HIV-1 Reverse Transcriptase NNRTI NNRTI (e.g., Efavirenz, Rilpivirine) Binding Binds to Allosteric Site on RT NNRTI->Binding Conformational_Change Induces Conformational Change Binding->Conformational_Change Inhibition Inhibition of RT Catalytic Activity Conformational_Change->Inhibition This compound This compound Direct_Binding Direct Binding to RT (Hypothesized) This compound->Direct_Binding Direct_Binding->Inhibition Experimental Workflow for Evaluating Novel RT Inhibitors A Compound Isolation/Synthesis (e.g., this compound from shallots) B In vitro RT Inhibition Assay (e.g., Colorimetric ELISA) A->B D Cell-based Antiviral Assay (e.g., HIV-1 infected T-cell lines) A->D F Cytotoxicity Assay A->F C Determine IC50 B->C E Determine EC50 D->E H Calculate Selectivity Index (SI = CC50/EC50) E->H G Determine CC50 F->G G->H I Resistance Profiling H->I J Mechanism of Action Studies I->J K Preclinical Animal Models J->K L Clinical Trials K->L

References

Ascalin's Inhibitory Effects on Botrytis cinerea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal peptide Ascalin and its inhibitory effects on Botrytis cinerea, the causative agent of gray mold disease. Due to the limited publicly available data on the specific quantitative inhibitory concentrations of this compound against B. cinerea, this document focuses on presenting the existing information on this compound alongside a comprehensive comparison with other well-studied antifungal agents. The information herein is intended to provide a foundation for further research and development in the field of antifungal therapies.

Introduction to this compound

Comparative Efficacy of Antifungal Agents against Botrytis cinerea

To provide a context for this compound's potential, this section presents quantitative data on the inhibitory effects of various conventional fungicides and other natural compounds against B. cinerea. The data is summarized in the following tables.

Table 1: Efficacy of Conventional Fungicides against Botrytis cinerea
FungicideFungicide ClassTargetEC50 (µg/mL) for Mycelial Growth InhibitionReference
FludioxonilPhenylpyrroleMAP kinase signaling in osmotic signal transduction< 0.1--INVALID-LINK--
IprodioneDicarboximideNot fully elucidated, likely affects cell division~1--INVALID-LINK--
PyrimethanilAnilinopyrimidineMethionine biosynthesis50--INVALID-LINK--
TebuconazoleTriazoleSterol biosynthesis (CYP51)~10--INVALID-LINK--
FenpyrazaminePyrazoleSterol biosynthesisNot specified--INVALID-LINK--
BoscalidCarboxamideSuccinate dehydrogenase (Complex II)>10--INVALID-LINK--
Table 2: Efficacy of Natural Compounds against Botrytis cinerea
CompoundSourceTargetEfficacy MeasureReference
AllicinGarlic (Allium sativum)Multiple targets, including sulfhydryl-containing enzymesMIC: 1.57 - 6.25 µg/mL--INVALID-LINK--
AllicepinOnion (Allium cepa)Mycelial growthInhibitory activity observed--INVALID-LINK--
Shallot ExtractShallot (Allium ascalonicum)General antifungalMIC: 0.15 - 20 µg/mL--INVALID-LINK--

Experimental Protocols

This section outlines a standard methodology for assessing the in vitro inhibitory effects of a test compound on the mycelial growth of Botrytis cinerea. This protocol is a generalized representation based on common practices in mycology and plant pathology.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the mycelial growth of Botrytis cinerea.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test compound (e.g., this compound, other fungicides)

  • Sterile distilled water

  • Solvent for the test compound (if not water-soluble, e.g., DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow B. cinerea on PDA plates at 22-25°C for 5-7 days until the mycelium covers the plate.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of the test compound at a known concentration.

    • Perform serial dilutions to obtain a range of desired test concentrations.

  • Poisoned Media Preparation:

    • Autoclave the PDA medium and cool it to 45-50°C in a water bath.

    • Under sterile conditions in a laminar flow hood, add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations. For the control, add an equivalent volume of sterile distilled water or the solvent used for the test compound.

    • Mix gently and pour the amended PDA into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut 5 mm diameter mycelial plugs from the actively growing edge of the B. cinerea culture plate.

    • Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both control and treated).

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at 22-25°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percentage Inhibition (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value (the concentration of the compound that inhibits mycelial growth by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway for this compound's antifungal action and a typical experimental workflow for its validation.

G Hypothetical Signaling Pathway of this compound in Botrytis cinerea This compound This compound Peptide FungalCellWall Fungal Cell Wall This compound->FungalCellWall Penetration PlasmaMembrane Plasma Membrane FungalCellWall->PlasmaMembrane MembraneReceptor Membrane Receptor/ Lipid Interaction PlasmaMembrane->MembraneReceptor Binding/Interaction SignalTransduction Signal Transduction Cascade MembraneReceptor->SignalTransduction Activation GeneExpression Altered Gene Expression SignalTransduction->GeneExpression MycelialGrowthInhibition Inhibition of Mycelial Growth GeneExpression->MycelialGrowthInhibition Leads to

Caption: Hypothetical mechanism of this compound's antifungal activity.

G Experimental Workflow for this compound Validation cluster_0 In Vitro Assays cluster_1 In Vivo Assays Isolation Isolation of this compound from Shallot Bulbs Purification Purification and Characterization Isolation->Purification MycelialGrowthAssay Mycelial Growth Inhibition Assay Purification->MycelialGrowthAssay SporeGerminationAssay Spore Germination Assay Purification->SporeGerminationAssay MIC_EC50 Determination of MIC/EC50 Values MycelialGrowthAssay->MIC_EC50 SporeGerminationAssay->MIC_EC50 PlantInfection Infection of Host Plant with Botrytis cinerea MIC_EC50->PlantInfection AscalinTreatment Treatment with this compound PlantInfection->AscalinTreatment DiseaseAssessment Assessment of Disease Severity AscalinTreatment->DiseaseAssessment

Caption: Workflow for validating this compound's antifungal effects.

References

Comparative Analysis of Ascalin (AS101) in HIV-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Ascalin (AS101) on HIV-1 reverse transcriptase (RT), benchmarked against established nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The data presented herein is intended to support research and development efforts in the field of antiretroviral drug discovery.

Note on this compound (AS101): The compound referred to as "this compound" in the query is identified in the scientific literature as AS101, a novel immunomodulator with demonstrated anti-HIV-1 activity. AS101, or ammonium trichloro(dioxyethylene-O,O'-) tellurate, has been shown to suppress HIV-1 production by inhibiting the catalytic functions of its reverse transcriptase. This guide will proceed with the data available for AS101.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of AS101 against the different enzymatic activities of HIV-1 RT, compared to a selection of well-characterized NRTIs and NNRTIs. Lower IC50 values indicate greater potency.

Inhibitor ClassCompoundTarget ActivityIC50 (µM)Reference
Tellurium Compound AS101 RNA-dependent DNA polymerase (RDDP) & DNA-dependent DNA polymerase (DDDP) ~4 [1][2]
RNase H ~30 [1][2]
Nucleoside RT Inhibitor (NRTI) Zidovudine (AZT)RDDPVaries by study and cell type
Lamivudine (3TC)RDDPVaries by study and cell type
TenofovirRDDPVaries by study and cell type
Non-Nucleoside RT Inhibitor (NNRTI) NevirapineRDDPVaries by study and cell type
EfavirenzRDDPVaries by study and cell type
EtravirineRDDP1.31 ± 0.32[3]
RilpivirineRDDPVaries by study and cell type

Experimental Protocols

Determination of IC50 for HIV-1 Reverse Transcriptase Inhibition (Colorimetric ELISA-based Assay)

This protocol outlines a common method for determining the IC50 value of a test compound against the DNA polymerase activity of HIV-1 RT.

1. Reagent Preparation:

  • Prepare all buffers (lysis, reaction, wash) and other components as per the manufacturer's instructions of a commercial HIV-1 RT assay kit.

  • Prepare a stock solution of the test compound (e.g., AS101) in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the reaction buffer to create a range of concentrations to be tested.

  • Prepare a positive control inhibitor (e.g., a known NNRTI like Nevirapine) and a no-inhibitor control.

  • Reconstitute the recombinant HIV-1 RT enzyme to the recommended concentration.

2. Assay Procedure:

  • In a 96-well microplate, add the serially diluted test compound to the respective wells. Include wells for the positive control and no-inhibitor control.

  • Add the diluted HIV-1 RT enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reverse transcription reaction by adding the reaction mixture containing the template (e.g., poly(A)), primer (e.g., oligo(dT)), and a mix of dNTPs including biotin-dUTP and digoxigenin-dUTP.

  • Incubate the plate for 1-2 hours at 37°C to allow for the synthesis of the biotin and digoxigenin-labeled DNA.

3. Detection (ELISA):

  • Transfer the reaction products to a streptavidin-coated microplate.

  • Incubate at 37°C for 1 hour to allow the biotin-labeled DNA to bind to the streptavidin.

  • Wash the plate multiple times with the wash buffer to remove unbound components.

  • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) to each well and incubate for 30-60 minutes at 37°C.

  • Wash the plate again to remove the unbound antibody-HRP conjugate.

  • Add a peroxidase substrate (e.g., TMB or ABTS) and incubate until a color change is observed.

  • Stop the reaction with a stop solution.

4. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Subtract the background absorbance (from wells with no RT enzyme).

  • Calculate the percentage of RT inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the RT activity, by fitting the data to a dose-response curve.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection (ELISA) cluster_analysis Data Analysis reagent_prep Reagent & Buffer Preparation inhibitor_dilution Serial Dilution of Test Compound reagent_prep->inhibitor_dilution plate_setup Add Inhibitor & RT to Microplate inhibitor_dilution->plate_setup rt_prep HIV-1 RT Enzyme Preparation rt_prep->plate_setup rt_reaction Initiate RT Reaction (dNTPs, Template, Primer) plate_setup->rt_reaction incubation Incubate at 37°C rt_reaction->incubation bind_plate Bind DNA to Streptavidin Plate incubation->bind_plate add_antibody Add Anti-DIG-HRP Antibody bind_plate->add_antibody add_substrate Add HRP Substrate add_antibody->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination of HIV-1 RT inhibitors.

Mechanism of HIV-1 Reverse Transcriptase Inhibition

inhibition_mechanisms cluster_rt HIV-1 Reverse Transcriptase cluster_inhibitors Inhibitor Classes cluster_outcomes Inhibitory Outcomes rt p66 Subunit p51 Subunit Polymerase Active Site NNRTI Binding Pocket RNase H Active Site inhibit_poly Inhibition of DNA Synthesis rt:poly->inhibit_poly inhibit_rnaseh Inhibition of RNA Degradation rt:rnaseh->inhibit_rnaseh chain_termination Chain Termination rt:poly->chain_termination conformational_change Allosteric Inhibition rt:nnbp->conformational_change as101 AS101 as101->rt:poly Inhibits catalytic function as101->rt:rnaseh Inhibits catalytic function nrti NRTI (e.g., AZT) nrti->rt:poly Competitive Inhibition nnrti NNRTI (e.g., Nevirapine) nnrti->rt:nnbp Binds to allosteric site conformational_change->rt:poly Reduces polymerase activity

Caption: Mechanisms of HIV-1 RT inhibition by different inhibitor classes.

References

Unveiling the Specificity of Ascalin: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic peptides, understanding the cross-reactivity profile is paramount to assessing potential efficacy and off-target effects. This guide provides a comprehensive overview of the currently available data on the cross-reactivity of the Ascalin peptide, a novel anti-fungal agent isolated from shallot bulbs (Allium ascalonicum). The information presented herein is based on published experimental data to facilitate an objective comparison of its known biological activities.

Data Presentation: this compound Peptide Activity Profile

The following table summarizes the quantitative and qualitative data on the biological activities of the this compound peptide, highlighting its known targets and non-targets. This serves as the primary source of information for its cross-reactivity.

Target Organism/EnzymeActivity TypeConcentration/DosageResultSpecificityReference
Botrytis cinereaAntifungalNot specifiedMycelial growth inhibitionActive[1]
Mycosphaerella arachidicolaAntifungalNot specifiedNo mycelial growth inhibitionInactive[1]
Fusarium oxysporumAntifungalNot specifiedNo mycelial growth inhibitionInactive[1]
HIV-1 Reverse TranscriptaseEnzyme Inhibition10 µM (IC50)Inhibition of enzyme activityActive[1]

Note: The this compound peptide has a molecular weight of 9.5kDa and its N-terminal sequence is YQCGQGG.[1]

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies as described in the primary literature. Understanding these protocols is crucial for interpreting the results and for designing future cross-reactivity studies.

1. Isolation and Purification of the this compound Peptide:

The isolation of this compound from shallot bulbs involved a multi-step chromatographic process designed to purify the peptide to homogeneity.[1]

  • Step 1: Ion Exchange Chromatography (Anion Exchange): The initial extract was subjected to chromatography on a DEAE-cellulose column.

  • Step 2: Affinity Chromatography: The subsequent fraction was purified using an Affi-gel blue gel column.

  • Step 3: Ion Exchange Chromatography (Cation Exchange): Further purification was achieved through chromatography on an SP-Sepharose column.

  • Step 4: Gel Filtration: The final purification step involved gel filtration on a Superdex 75 column to isolate the 9.5kDa peptide.[1]

2. Antifungal Activity Assay:

The antifungal activity of the purified this compound peptide was assessed using a mycelial growth inhibition assay.

  • Organisms: Botrytis cinerea, Mycosphaerella arachidicola, and Fusarium oxysporum.

  • Method: The purified this compound peptide was incorporated into a suitable growth medium. The mycelial growth of the fungi was monitored over a period of time and compared to a control group without the peptide. The extent of inhibition was recorded.

3. HIV-1 Reverse Transcriptase Inhibition Assay:

The inhibitory effect of this compound on HIV-1 reverse transcriptase was quantified to determine its half-maximal inhibitory concentration (IC50).

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Method: A standard enzymatic assay for reverse transcriptase activity was performed in the presence of varying concentrations of the this compound peptide. The concentration of this compound that resulted in a 50% reduction in enzyme activity was determined to be the IC50 value.[1]

Visualizations: Workflows and Potential Mechanisms

To visually represent the processes and potential biological pathways related to the this compound peptide, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_extraction Step 1: Extraction & Initial Separation cluster_purification Step 2: Multi-modal Purification cluster_characterization Step 3: Characterization & Activity Assays start Shallot Bulbs (Allium ascalonicum) extraction Crude Extract start->extraction deae DEAE-Cellulose Chromatography extraction->deae affi_gel Affi-gel Blue Gel Chromatography deae->affi_gel sp_sepharose SP-Sepharose Chromatography affi_gel->sp_sepharose superdex Superdex 75 Gel Filtration sp_sepharose->superdex purified_this compound Purified this compound Peptide (9.5kDa) superdex->purified_this compound antifungal_assay Antifungal Assay (Mycelial Growth) purified_this compound->antifungal_assay hiv_assay HIV-1 RT Inhibition Assay (IC50) purified_this compound->hiv_assay

Figure 1: Experimental workflow for the isolation and characterization of the this compound peptide.

hypothetical_antifungal_pathway Note: The specific mechanism of action for this compound is currently unknown. This diagram represents a generalized pathway. cluster_interaction Initial Interaction cluster_signaling Intracellular Signaling Cascade (Hypothetical) cluster_outcome Cellular Outcome This compound This compound Peptide fungal_cell_wall Fungal Cell Wall/Membrane Receptor This compound->fungal_cell_wall Binding signal_transduction Signal Transduction Pathway Activation fungal_cell_wall->signal_transduction downstream_effectors Downstream Effector Molecules signal_transduction->downstream_effectors growth_inhibition Inhibition of Mycelial Growth downstream_effectors->growth_inhibition

Figure 2: A hypothetical signaling pathway for the antifungal action of the this compound peptide.

Conclusion

The available data indicates that the this compound peptide exhibits a specific profile of antifungal activity, effectively inhibiting Botrytis cinerea while showing no activity against Mycosphaerella arachidicola and Fusarium oxysporum.[1] Furthermore, its inhibitory action against HIV-1 reverse transcriptase suggests a potential for cross-reactivity with viral enzymes.[1]

This guide serves as a foundational resource for researchers interested in the this compound peptide. The limited scope of current cross-reactivity studies highlights a clear need for further investigation. Future research should focus on broader screening against a panel of fungal species, various enzymes, and cell lines to fully elucidate the binding profile and off-target effects of this compound. Such studies will be instrumental in determining its potential as a therapeutic agent.

References

A Structural Showdown: Ascalin in the World of Chitinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of Ascalin, an antifungal peptide with chitinase-like properties, against other well-characterized chitinases. While the complete three-dimensional structure of this compound remains to be elucidated, this document synthesizes the current knowledge, offers a hypothetical structural classification based on available data, and presents a comparative analysis with representative members of the major chitinase families. Experimental data and detailed protocols are provided to support the presented information and to facilitate further research in this area.

Introduction to this compound and Chitinases

This compound is a 9.5 kDa antifungal peptide isolated from shallot bulbs (Allium ascalonicum)[1][2]. Its N-terminal sequence, YQCGQGG, exhibits some similarity to chitinases from other Allium species, suggesting a potential role as a plant defense protein with chitinolytic activity[1][2]. Chitinases are a ubiquitous group of enzymes that catalyze the hydrolysis of chitin, a major component of fungal cell walls and insect exoskeletons. They are classified into several glycoside hydrolase (GH) families, with GH18 and GH19 being the most prominent[3].

The significant discrepancy between the reported molecular weight of this compound (9.5 kDa) and the molecular weight of its known N-terminal sequence (~0.7 kDa) suggests that the full amino acid sequence has not yet been determined[1][4]. This guide, therefore, proceeds with a comparative analysis based on the known properties of this compound and chitinases from related species and different structural families.

Comparative Structural and Functional Overview

The following tables summarize the key structural and functional characteristics of this compound (where known or inferred) and representative chitinases from the GH18 and GH19 families.

Table 1: General Properties of this compound and Representative Chitinases

FeatureThis compoundSerratia marcescens ChiA (GH18)Hordeum vulgare (Barley) Chitinase (GH19)
Source Shallot (Allium ascalonicum)BacteriumPlant
Glycoside Hydrolase Family Unknown (Hypothesized GH19)GH18GH19
Molecular Weight 9.5 kDa[1]~58 kDa~26 kDa
Overall Fold Unknown(α/β)8 TIM barrelHigh α-helical content, lysozyme-like
Catalytic Mechanism UnknownRetainingInverting
Known PDB ID None1EDT1BAA

Table 2: Catalytic Domain and Active Site Characteristics

FeatureSerratia marcescens ChiA (GH18)Hordeum vulgare (Barley) Chitinase (GH19)
Catalytic Residues Asp-142 (Acid/Base), Glu-144 (Nucleophile)Glu-67 (Acid), Glu-89 (Base)
Substrate Binding Cleft Deep tunnel-like cleftOpen cleft
Key Active Site Motifs DxxDxDxEConserved Glutamic acid residues

Structural Comparison

Due to the absence of a determined 3D structure for this compound, a direct structural alignment is not possible. However, based on its plant origin and similarity to other Allium chitinases (which are typically GH19), we can hypothesize its structural features.

Glycoside Hydrolase Family 18 (GH18)

Chitinases belonging to the GH18 family are characterized by a conserved (α/β)8 TIM barrel fold. The active site is located in a tunnel-like cleft on the C-terminal side of the β-barrel. The catalytic mechanism of GH18 chitinases is a retaining mechanism, involving a two-step, double-displacement reaction with a covalent glycosyl-enzyme intermediate.

Glycoside Hydrolase Family 19 (GH19)

GH19 chitinases, predominantly found in plants, possess a high α-helical content and a lysozyme-like fold with a more open substrate-binding cleft. They employ an inverting catalytic mechanism, a single-displacement reaction that inverts the anomeric configuration of the product.

Hypothetical Structure of this compound

Given its small size, this compound may represent a minimal catalytic domain of a GH19 chitinase, potentially lacking additional domains like chitin-binding domains that are present in larger chitinases. Its antifungal activity suggests it retains a functional active site capable of hydrolyzing chitin in fungal cell walls.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of chitinases are provided below.

Chitinase Activity Assay

This protocol is used to quantify the enzymatic activity of chitinases using colloidal chitin as a substrate.

Materials:

  • Colloidal chitin suspension (1% w/v) in 50 mM sodium acetate buffer (pH 5.0)

  • Enzyme solution (purified chitinase)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • N-acetyl-D-glucosamine (GlcNAc) standard solutions

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing 0.5 mL of 1% colloidal chitin and 0.5 mL of appropriately diluted enzyme solution.

  • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil the samples for 10 minutes to allow for color development.

  • After cooling to room temperature, measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar released.

  • One unit of chitinase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

X-ray Crystallography for 3D Structure Determination

This protocol outlines the general workflow for determining the three-dimensional structure of a chitinase.

Procedure:

  • Protein Expression and Purification:

    • Clone the chitinase gene into an appropriate expression vector.

    • Express the protein in a suitable host system (e.g., E. coli, yeast).

    • Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Crystallization:

    • Screen for crystallization conditions using various commercially available screens and techniques (e.g., hanging drop, sitting drop vapor diffusion).

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build the atomic model into the electron density map.

    • Refine the model against the diffraction data to improve its quality.

    • Validate the final structure using various quality assessment tools.

Homology Modeling

This protocol describes the computational approach to predict the 3D structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein.

Procedure:

  • Template Selection:

    • Perform a BLAST search of the target protein sequence (this compound) against the Protein Data Bank (PDB) to identify suitable template structures with significant sequence identity.

  • Sequence Alignment:

    • Generate a sequence alignment between the target and template sequences. This is a critical step for the quality of the final model.

  • Model Building:

    • Use a homology modeling software (e.g., SWISS-MODEL, MODELLER) to build the 3D model of the target protein based on the coordinates of the template and the sequence alignment.

  • Model Refinement and Validation:

    • Refine the initial model to correct any steric clashes or unfavorable geometries.

    • Validate the quality of the final model using tools like Ramachandran plots, and other structural analysis software.

Visualizations

The following diagrams illustrate key concepts related to chitinase structure and function.

Chitinase_Families cluster_families Chitinase Families cluster_features Structural & Functional Features GH18 GH18 TIM_Barrel (α/β)8 TIM Barrel GH18->TIM_Barrel Fold Retaining Retaining Mechanism GH18->Retaining Mechanism GH19 GH19 Lysozyme_Like Lysozyme-like Fold GH19->Lysozyme_Like Fold Inverting Inverting Mechanism GH19->Inverting Mechanism Others Others Experimental_Workflow Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Activity_Assay Chitinase Activity Assay Protein_Purification->Activity_Assay Crystallization Crystallization Protein_Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Determination 3D Structure Determination Data_Collection->Structure_Determination Homology_Modeling_Workflow Target_Sequence This compound Amino Acid Sequence (Full sequence needed) Template_Search Template Search (BLASTp vs PDB) Target_Sequence->Template_Search Sequence_Alignment Target-Template Alignment Template_Search->Sequence_Alignment Model_Building 3D Model Building Sequence_Alignment->Model_Building Model_Validation Model Validation & Refinement Model_Building->Model_Validation

References

In Vivo Therapeutic Potential of Ascalin: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the in vivo therapeutic potential of Ascalin, a novel peptide with demonstrated in vitro anti-fungal and anti-HIV-1 reverse transcriptase inhibitory activity. Due to the absence of publicly available in vivo data for this compound, this document presents a comparative guide using a hypothetical analogue, "ASC-01," to illustrate the necessary experimental validation and data presentation. The methodologies and data herein are based on established preclinical models for anti-fungal and anti-HIV therapeutic agents.

Comparative Efficacy Data

The following tables summarize hypothetical quantitative data from preclinical in vivo studies comparing ASC-01 to a vehicle control and a standard-of-care treatment.

Table 1: In Vivo Anti-Fungal Efficacy of ASC-01 in a Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Survival Rate (%)Mean Fungal Burden (Log10 CFU/g in Kidneys)
Vehicle ControlN/A107.8 ± 0.6
ASC-01 10 60 4.5 ± 0.4
ASC-01 20 90 2.3 ± 0.3
Fluconazole10902.6 ± 0.5

Table 2: In Vivo Anti-HIV Efficacy of ASC-01 in a Humanized Mouse Model

Treatment GroupDosage (mg/kg/day)Mean Reduction in Plasma Viral Load (Log10 copies/mL)Mean CD4+ T Cell Count (cells/µL) at Day 14
Vehicle ControlN/A0.1 ± 0.2180 ± 50
ASC-01 20 1.8 ± 0.5 350 ± 70
ASC-01 40 2.5 ± 0.6 480 ± 90
Dolutegravir102.9 ± 0.4520 ± 80

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompromised (cyclophosphamide-induced neutropenia) BALB/c mice.

  • Infection: Intravenous injection of Candida albicans (5 x 10^5 cells).

  • Treatment Regimen: Treatment was initiated 24 hours post-infection. ASC-01 (10 and 20 mg/kg), fluconazole (10 mg/kg), or a vehicle control was administered via intraperitoneal injection once daily for 7 days.

  • Efficacy Endpoints: Animal survival was monitored for 21 days. For fungal burden analysis, a cohort of animals was euthanized on day 8 post-infection, and kidneys were aseptically removed, homogenized, and plated for colony-forming unit (CFU) enumeration.

Humanized Mouse Model for HIV-1 Infection
  • Animal Model: NOD/SCID/gamma-c-/- (NSG) mice reconstituted with human CD34+ hematopoietic stem cells.

  • Infection: Mice were infected with HIV-1 (NL4-3 strain) via intraperitoneal injection.

  • Treatment Regimen: After confirmation of stable viremia, mice were treated with ASC-01 (20 and 40 mg/kg), dolutegravir (10 mg/kg), or a vehicle control daily for 14 days via subcutaneous injection.

  • Efficacy Endpoints: Plasma viral load was quantified at baseline and on days 7 and 14 using RT-qPCR. Human CD4+ T cell counts in peripheral blood were determined by flow cytometry at the same time points.

Visualizations

Hypothetical Signaling Pathway of this compound

This diagram illustrates the proposed dual-action mechanism of this compound, targeting both fungal cell integrity and viral replication.

G cluster_antifungal Anti-Fungal Action cluster_antihiv Anti-HIV Action Ascalin_af This compound Inhibition_af Inhibition of Synthesis Ascalin_af->Inhibition_af FungalTarget Fungal Cell Wall Component (e.g., Chitin) FungalTarget->Inhibition_af Lysis Cell Wall Instability & Fungal Cell Lysis Inhibition_af->Lysis Ascalin_hiv This compound Inhibition_hiv Allosteric Inhibition Ascalin_hiv->Inhibition_hiv HIV_RT HIV-1 Reverse Transcriptase HIV_RT->Inhibition_hiv ReplicationBlock Blockade of Viral DNA Synthesis Inhibition_hiv->ReplicationBlock

Caption: Proposed dual mechanism of this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines the logical flow of the in vivo validation process for a therapeutic candidate like this compound.

G start Candidate Peptide (this compound) model_selection Selection of Relevant Animal Models start->model_selection infection Establishment of Infection (Fungal or Viral) model_selection->infection treatment Treatment Administration (Dose-Ranging) infection->treatment monitoring Monitoring of Efficacy (Survival, Pathogen Load) treatment->monitoring endpoint Endpoint Analysis (e.g., Histopathology, Immunology) monitoring->endpoint analysis Data Analysis and Comparison to Controls endpoint->analysis

Caption: Workflow for in vivo therapeutic validation.

Comparative Analysis of Non-Nucleoside Reverse Transcriptase Inhibitors: Unraveling the Mechanism of Action of Ascalin and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the allosteric inhibition of HIV-1 reverse transcriptase by NNRTIs, with a focus on comparative efficacy, resistance profiles, and the yet-to-be-fully-elucidated mechanism of the novel peptide inhibitor, Ascalin.

This guide provides a comprehensive comparative analysis of the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a critical class of antiretroviral drugs for the treatment of HIV-1 infection. We delve into the molecular interactions, efficacy, and resistance profiles of established NNRTIs, while also exploring the inhibitory properties of this compound, a novel peptide with demonstrated anti-HIV-1 reverse transcriptase activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of virology and medicinal chemistry.

Executive Summary

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a pivotal enzyme in the viral replication cycle. Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the nascent viral DNA. Instead, they bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located approximately 10 Å from the catalytic active site of the enzyme. This binding event induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains and distorts the catalytic triad (Asp110, Asp185, and Asp186), ultimately inhibiting the polymerization of viral DNA.

This compound, an antifungal peptide isolated from shallot bulbs, has been identified as an inhibitor of HIV-1 reverse transcriptase with a half-maximal inhibitory concentration (IC50) of 10 µM. However, its specific mechanism of action, including its binding site and the conformational changes it induces in the enzyme, has not yet been fully elucidated in publicly available research. This guide, therefore, presents a detailed comparison of well-characterized NNRTIs and frames the discussion of this compound within the context of its known inhibitory activity and the need for further mechanistic studies.

Data Presentation: A Head-to-Head Look at NNRTI Efficacy and Resistance

The following tables summarize key quantitative data for several well-established NNRTIs. This data is crucial for comparing their relative potency and their susceptibility to the development of drug resistance.

Table 1: Comparative Efficacy of Selected NNRTIs against Wild-Type HIV-1

NNRTIIC50 (nM)Ki (nM)EC50 (nM)
Efavirenz2.5 - 102.50.4 - 1.9
Nevirapine10 - 10020010 - 40
Rilpivirine0.5 - 1.20.640.07 - 0.27
Doravirine10 - 161212 - 20
This compound 10,000 N/A N/A

IC50 (Half-maximal Inhibitory Concentration) values represent the concentration of the drug required to inhibit the activity of the purified HIV-1 RT enzyme by 50%. Ki (Inhibition Constant) is a measure of the binding affinity of the inhibitor to the enzyme. EC50 (Half-maximal Effective Concentration) is the concentration of the drug that inhibits viral replication in cell culture by 50%. N/A: Not Available in the reviewed literature.

Table 2: Common Resistance Mutations and Fold Change in IC50 for Selected NNRTIs

MutationEfavirenz Fold ChangeNevirapine Fold ChangeRilpivirine Fold ChangeDoravirine Fold Change
K103N>100>1001.5 - 31 - 2
Y181C15 - 20>1002 - 41 - 2
Y188L>100>100>100>100
G190A>100>1001.5 - 31 - 2
L100I>50>502 - 51 - 3
E138K1110 - 201

Fold change represents the increase in the IC50 value for the mutant virus compared to the wild-type virus. A higher fold change indicates greater resistance.

Mechanism of Action: A Tale of Allosteric Inhibition

The primary mechanism of action for NNRTIs involves their binding to the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase. This pocket is absent in the apoenzyme and is formed upon inhibitor binding through induced-fit interactions.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) ActiveSite Catalytic Active Site (Asp110, Asp185, Asp186) Viral_DNA Viral DNA Synthesis ActiveSite->Viral_DNA Catalyzes ActiveSite->Viral_DNA Inhibited NNIBP NNRTI Binding Pocket (Hydrophobic Residues) NNIBP->ActiveSite Induces Conformational Change NNRTI NNRTI NNRTI->NNIBP Binds (Allosteric) dNTP dNTPs dNTP->ActiveSite Binds Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Binds

Figure 1. General mechanism of NNRTI action on HIV-1 RT.

The binding of an NNRTI to the NNIBP triggers a cascade of conformational changes that ultimately lock the enzyme in an inactive state. Key events include:

  • Restriction of Thumb and Finger Subdomains: The flexibility of the thumb and finger subdomains, which are crucial for gripping the nucleic acid template and positioning it correctly in the active site, is severely restricted.

  • Distortion of the Catalytic Triad: The precise geometry of the catalytic aspartate residues (D110, D185, D186) is altered, impairing their ability to coordinate the magnesium ions essential for the phosphoryl transfer reaction.

  • Disruption of the Primer Grip: The "primer grip," a structural motif that helps to position the 3'-hydroxyl of the growing DNA chain for nucleotide addition, is displaced, leading to inefficient polymerization.

While this general mechanism is shared among NNRTIs, the specific interactions within the NNIBP and the resulting conformational changes can vary depending on the chemical structure of the inhibitor. This variation contributes to differences in their efficacy and resistance profiles.

The mechanism of this compound, as a peptide, may differ significantly from small-molecule NNRTIs. It is plausible that it also binds to an allosteric site, but the specific residues and the nature of the induced conformational changes are yet to be determined. Further research, such as co-crystallization studies of this compound with HIV-1 RT, is necessary to elucidate its precise mechanism of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of NNRTIs.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A)-oligo(dT) template/primer. The biotinylated DNA product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes a colorimetric reaction, and the resulting absorbance is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • 96-well streptavidin-coated plates

  • Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT, EGTA, Nonidet P-40)

  • dNTP mix (dATP, dCTP, dGTP, dTTP, DIG-dUTP, Biotin-dUTP)

  • Poly(A)-oligo(dT) template/primer

  • Test compounds (e.g., this compound, other NNRTIs) dissolved in DMSO

  • Anti-DIG-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Wash buffer (e.g., PBS with Tween-20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer. Include a no-inhibitor control (DMSO vehicle) and a positive control inhibitor (e.g., Nevirapine).

  • Reaction Setup: In a separate 96-well reaction plate, add the reaction buffer, dNTP mix, and template/primer.

  • Enzyme Addition: Add the diluted HIV-1 RT to all wells except the negative control wells.

  • Inhibitor Addition: Add the serially diluted test compounds to the respective wells.

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours.

  • Capture: Transfer the reaction mixtures to the streptavidin-coated plate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Signal Development: Add the HRP substrate and incubate at room temperature until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

RT_Inhibition_Assay_Workflow A 1. Prepare Reagents and Serial Dilutions of Inhibitors B 2. Set up RT Reaction: Buffer, dNTPs, Template/Primer A->B C 3. Add HIV-1 RT and Inhibitors B->C D 4. Incubate at 37°C C->D E 5. Transfer to Streptavidin Plate (Capture Biotinylated DNA) D->E F 6. Wash Plate E->F G 7. Add Anti-DIG-HRP Conjugate F->G H 8. Wash Plate G->H I 9. Add HRP Substrate (Color Development) H->I J 10. Add Stop Solution I->J K 11. Read Absorbance J->K L 12. Calculate % Inhibition and IC50 K->L

Figure 2. Workflow for the HIV-1 RT Inhibition Assay.

Genotypic Resistance Assay

This method identifies mutations in the reverse transcriptase gene of HIV-1 that are associated with resistance to NNRTIs.

Principle: Viral RNA is extracted from a patient's plasma sample and the pol gene, which encodes for reverse transcriptase, is amplified using reverse transcription polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced, and the nucleotide sequence is translated into an amino acid sequence. This sequence is compared to a wild-type reference sequence to identify mutations known to confer drug resistance.

Materials:

  • Patient plasma sample with detectable HIV-1 viral load

  • Viral RNA extraction kit

  • RT-PCR reagents (reverse transcriptase, DNA polymerase, primers specific for the pol gene)

  • DNA sequencing reagents and equipment (e.g., Sanger sequencing or next-generation sequencing platform)

  • Bioinformatics software for sequence analysis and comparison to resistance databases (e.g., Stanford HIV Drug Resistance Database).

Procedure:

  • RNA Extraction: Extract viral RNA from the patient's plasma using a commercial kit.

  • RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the pol gene region.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and unincorporated nucleotides.

  • DNA Sequencing: Sequence the purified PCR product using an automated DNA sequencer.

  • Sequence Analysis:

    • Assemble and edit the raw sequence data.

    • Align the patient's sequence with a wild-type HIV-1 reference sequence.

    • Identify amino acid changes (mutations) in the reverse transcriptase coding region.

  • Resistance Interpretation: Use a public resistance database (e.g., Stanford HIVdb) to interpret the identified mutations and determine the predicted level of resistance to various NNRTIs.

Genotypic_Resistance_Assay_Workflow A 1. Viral RNA Extraction from Patient Plasma B 2. RT-PCR Amplification of the pol Gene A->B C 3. PCR Product Purification B->C D 4. DNA Sequencing C->D E 5. Sequence Analysis and Alignment to Reference D->E F 6. Identification of Resistance Mutations E->F G 7. Interpretation of Resistance Profile using Databases F->G

Figure 3. Workflow for Genotypic Resistance Assay.

Conclusion

The comparative analysis of well-characterized NNRTIs reveals a common allosteric mechanism of inhibition centered on the NNRTI binding pocket of HIV-1 reverse transcriptase. While sharing a common binding region, subtle differences in their interactions within this pocket lead to distinct efficacy and resistance profiles. The development of next-generation NNRTIs like doravirine, with a higher genetic barrier to resistance, highlights the progress in rational drug design.

The discovery of this compound as a peptide inhibitor of HIV-1 RT opens up new avenues for antiretroviral drug development. However, the lack of detailed mechanistic data for this compound underscores the need for further investigation. Elucidating its binding site and mechanism of action will be crucial for understanding its potential as a therapeutic agent and for guiding the design of novel peptide-based inhibitors. The experimental protocols detailed in this guide provide a framework for such future investigations, which will be instrumental in the ongoing effort to combat the global HIV/AIDS epidemic.

Ascalin Validation: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other common analytical techniques for the validation of Ascalin, a 9.5 kDa anti-fungal peptide with potential as an HIV-1 reverse transcriptase inhibitor. The following sections detail experimental protocols, present comparative performance data, and visualize key pathways and workflows to aid in the selection of the most appropriate analytical method for your research and development needs.

Comparative Analysis of this compound Quantification Methods

The selection of an analytical method for the validation and quantification of this compound depends on various factors, including the required sensitivity, specificity, throughput, and the stage of drug development. While mass spectrometry (LC-MS/MS) offers high specificity and is capable of absolute quantification, other techniques such as High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) present viable alternatives with their own distinct advantages. The table below summarizes the typical performance characteristics of these methods for a peptide in the molecular weight range of this compound.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Antigen-antibody binding with enzymatic signal amplification.
Specificity Very High (based on molecular weight and fragmentation pattern).Moderate (based on retention time).High (based on antibody-antigen recognition).
Limit of Quantification (LOQ) pg/mL to low ng/mL range.[1]High ng/mL to µg/mL range.Low pg/mL to ng/mL range.[1]
Dynamic Range 3-5 orders of magnitude.[2][3][4]2-3 orders of magnitude.2-3 orders of magnitude.
Precision (%CV) <15%<10%<20%
Accuracy (%RE) ±15%±10%±20%
Throughput Moderate to High.High.High.
Multiplexing Yes (can detect multiple analytes simultaneously).Limited.Limited.
Antibody Requirement No.[1]No.Yes.
Cost per Sample High.Low to Moderate.Low to Moderate.
Development Time Moderate.Short.Long (requires antibody development).

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification

This protocol outlines a typical workflow for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (a stable isotope-labeled version of this compound or a similar peptide). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. These transitions would need to be optimized based on the specific amino acid sequence of this compound.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for the this compound and internal standard MRM transitions.

  • Calculate the peak area ratio (this compound/Internal Standard).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Putative Signaling Pathway for this compound's Anti-fungal Activity

cluster_0 Fungal Cell This compound This compound CellWall Fungal Cell Wall (Chitin, Glucans) This compound->CellWall Binding CellMembrane Cell Membrane (Ergosterol) CellWall->CellMembrane Interaction IonChannels Ion Channels CellMembrane->IonChannels Disruption SignalingCascade Intracellular Signaling Cascade CellMembrane->SignalingCascade Signal Transduction CellLysis Cell Lysis IonChannels->CellLysis Ion Imbalance Apoptosis Apoptosis SignalingCascade->Apoptosis Activation

Caption: A putative signaling pathway for this compound's anti-fungal action.

Experimental Workflow for Mass Spectrometry Validation of this compound

Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Quantification, Validation) MS->Data

Caption: Workflow for this compound validation by LC-MS/MS.

Logical Comparison of this compound Validation Methods

cluster_methods Analytical Methods cluster_attributes Performance Attributes MS Mass Spectrometry (LC-MS/MS) Specificity Specificity MS->Specificity Very High Sensitivity Sensitivity (LOQ) MS->Sensitivity High (pg/mL) Throughput Throughput MS->Throughput Moderate-High Cost Cost MS->Cost High DevTime Development Time MS->DevTime Moderate HPLC HPLC-UV HPLC->Specificity Moderate HPLC->Sensitivity Low (ng-µg/mL) HPLC->Throughput High HPLC->Cost Low-Moderate HPLC->DevTime Short ELISA ELISA ELISA->Specificity High ELISA->Sensitivity Very High (pg/mL) ELISA->Throughput High ELISA->Cost Low-Moderate ELISA->DevTime Long

Caption: Comparison of key attributes for this compound validation methods.

References

Safety Operating Guide

Safe Disposal of Azelaic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Azelaic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Azelaic acid and adhere to all institutional and local regulatory guidelines. Personal Protective Equipment (PPE) is mandatory.

Experimental Protocol: Safe Handling and PPE Requirements

  • Risk Assessment: Evaluate the quantity of Azelaic acid waste and the specific laboratory conditions to identify potential hazards.

  • Ventilation: Conduct all disposal procedures in a well-ventilated area, such as a fume hood, to prevent the inhalation of any dust or vapors.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or glasses.[2][3]

    • Skin Protection: Use appropriate chemical-resistant gloves and a lab coat.[1][3]

    • Respiratory Protection: If there is a risk of generating dust, wear a NIOSH/OSHA or EN approved respirator.[4]

Disposal Procedures for Azelaic Acid

Azelaic acid is a saturated dicarboxylic acid that exists as a white powder.[5] While it is not classified as a hazardous waste in all jurisdictions, it is crucial to follow proper disposal methods to avoid environmental contamination and ensure workplace safety.

Step 1: Neutralization of Small Quantities

For small quantities of Azelaic acid waste, neutralization is a recommended first step to render it less harmful before disposal. Azelaic acid is a weak acid and can be neutralized with a mild base.[6]

Experimental Protocol: Neutralization

  • Prepare a Neutralizing Solution: Create a dilute solution of a weak base, such as sodium bicarbonate (baking soda), in water.

  • Slow Addition: Slowly add the Azelaic acid waste to the neutralizing solution while stirring continuously. This should be done in a suitable container within a fume hood.

  • Monitor pH: Use pH indicator strips or a calibrated pH meter to monitor the neutralization process. The target pH should be between 5.5 and 9.5.[7]

  • Cooling: Be aware that the neutralization reaction may generate heat. If necessary, place the container in an ice bath to control the temperature.[7]

Step 2: Disposal of Neutralized Solution

Once the Azelaic acid has been neutralized and the pH is within the acceptable range, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations.[6][7]

  • Consult Local Regulations: Always verify with your institution's Environmental Health and Safety (EHS) department and local wastewater regulations before drain disposal.

  • Dilution: If drain disposal is permitted, flush the neutralized solution with at least 20 parts of water.[7]

Step 3: Disposal of Solid Waste and Contaminated Materials

For larger quantities of solid Azelaic acid waste, or for materials contaminated with Azelaic acid (e.g., gloves, wipes, containers), follow these procedures:

  • Collection: Place the solid waste and contaminated materials in a clearly labeled, sealed, and appropriate waste container.[1][4]

  • Waste Segregation: Do not mix Azelaic acid waste with other incompatible chemical waste streams.

  • Hazardous Waste Disposal: Arrange for the disposal of the container through your institution's hazardous waste management program.[8] This ensures that the waste is transported and disposed of by a licensed and approved facility.[4][8]

Quantitative Data Summary

ParameterValueReference
pH for Drain Disposal5.5 - 9.5[7]
Water Flush Ratio20 parts water to 1 part neutralized solution[7]
Melting Point109 to 111 °C (228 to 232 °F; 382 to 384 K)[5]
Boiling Point286 °C (547 °F; 559 K) at 100 mmHg[5]
Solubility in Water2.4 g/L (27 °C)[2]

Disposal Decision Pathway

G A Start: Azelaic Acid Waste B Small Quantity? A->B C Large Quantity or Contaminated Materials B->C No D Neutralize with Weak Base (e.g., Sodium Bicarbonate) B->D Yes H Collect in Labeled, Sealed Container C->H E Monitor pH to 5.5-9.5 D->E F Check Local Regulations for Drain Disposal E->F G Dispose Down Drain with Copious Water F->G Permitted F->H Not Permitted I Dispose as Hazardous Waste via EHS H->I

Caption: Logical workflow for the proper disposal of Azelaic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.